Product packaging for 5,6,7,8-Tetrahydro-1,7-naphthyridine(Cat. No.:CAS No. 13623-85-3)

5,6,7,8-Tetrahydro-1,7-naphthyridine

Cat. No.: B083103
CAS No.: 13623-85-3
M. Wt: 134.18 g/mol
InChI Key: SRQJSMFCZYZSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,6,7,8-Tetrahydro-1,7-naphthyridine is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2 B083103 5,6,7,8-Tetrahydro-1,7-naphthyridine CAS No. 13623-85-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-2,4,9H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQJSMFCZYZSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463357
Record name 5,6,7,8-tetrahydro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13623-85-3
Record name 5,6,7,8-tetrahydro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

spectroscopic characterization of 5,6,7,8-Tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,6,7,8-Tetrahydro-1,7-naphthyridine

Abstract

This compound is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a conformationally-restricted analog of pharmacologically active ethylamine cores.[1] Its rigid structure provides a valuable platform for designing selective ligands for various biological targets. A definitive structural confirmation of this molecule is paramount for its application in drug development and chemical biology. This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, leveraging fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). While complete, published reference spectra for this specific isomer are not widely available, this document synthesizes predictive data based on established chemical theory and comparative analysis of related structures to serve as an authoritative reference for researchers.

Introduction: The Structural and Chemical Landscape

This compound is an isomer within the tetrahydronaphthyridine family, characterized by a pyridine ring fused to a saturated piperidine ring. The placement of the nitrogen atom at the 7-position in the saturated ring distinguishes it from its more commonly reported 1,6- and 1,8-isomers.[2][3][4][5] This structural arrangement dictates a unique electronic and conformational profile, which is directly reflected in its spectroscopic properties. Understanding this signature is critical for reaction monitoring, quality control, and structural verification in synthetic campaigns.

This guide outlines the theoretical basis for the expected spectroscopic output, provides standardized protocols for data acquisition, and presents a detailed interpretation of the anticipated spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound, providing detailed information about the proton and carbon environments.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the seven protons on the saturated piperidine ring, including the N-H proton.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale & Causality
H-2 ~8.3 Doublet of doublets (dd) J₂₃ ≈ 4.5, J₂₄ ≈ 1.5 Located ortho to the ring nitrogen (N-1), this proton is the most deshielded of the aromatic protons. It exhibits coupling to both H-3 and a weaker, long-range coupling to H-4.
H-4 ~7.5 Doublet of doublets (dd) J₃₄ ≈ 8.0, J₂₄ ≈ 1.5 Situated para to N-1, this proton is less deshielded than H-2. It shows a strong ortho coupling to H-3 and a weaker meta coupling to H-2.
H-3 ~7.0 Doublet of doublets (dd) J₃₄ ≈ 8.0, J₂₃ ≈ 4.5 Being meta to N-1, H-3 is the most shielded of the aromatic protons. It is split by both of its neighbors, H-2 and H-4.
H-5 ~4.0 Singlet (or narrow triplet) - This benzylic methylene group is adjacent to the electron-withdrawing pyridine ring, shifting it significantly downfield. Coupling to H-6 may be minimal depending on the dihedral angle.
H-8 ~3.2 Triplet (t) J₈,NH ≈ 6.0 This methylene group is alpha to the secondary amine (N-7), resulting in a downfield shift compared to a standard alkane. It will be coupled to the protons on C-6.
H-6 ~2.9 Quintet (or multiplet) J₆₈ ≈ 6.0, J₆₅ ≈ 6.0 This methylene group is coupled to both the H-5 and H-8 protons, resulting in a complex multiplet, predicted here as a quintet for simplicity.

| N₇-H | ~2.0 | Broad Singlet (br s) | - | The proton on the secondary amine is typically broad due to quadrupole broadening and exchange. Its chemical shift can vary with concentration and solvent. |

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply an exponential line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each of the eight unique carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are recommended to confirm the assignment of CH, CH₂, and quaternary carbons.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon Label Predicted Chemical Shift (δ, ppm) DEPT-135 Signal Rationale & Causality
C-2 ~148 Positive Highly deshielded due to its position adjacent to N-1.
C-4 ~135 Positive Less deshielded than C-2, typical for a pyridine C-4.
C-8a ~155 None (Quaternary) Aromatic carbon at the ring junction, deshielded by N-1.
C-4a ~125 None (Quaternary) Aromatic carbon at the ring junction.
C-3 ~121 Positive Most shielded aromatic carbon, meta to N-1.
C-8 ~48 Negative Aliphatic carbon alpha to the N-7 amine.
C-5 ~45 Negative Benzylic carbon adjacent to the pyridine ring.

| C-6 | ~25 | Negative | Aliphatic carbon beta to both nitrogen atoms. |

Experimental Protocol: ¹³C NMR & DEPT

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30) for ¹³C; standard DEPT-135 pulse program.

    • Spectral Width: 0 to 180 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply an exponential line broadening of 1.0 Hz. Process and calibrate the spectrum relative to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by absorptions from the N-H bond, aromatic and aliphatic C-H bonds, and the aromatic ring system.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3350 Medium, sharp N-H Stretch Secondary Amine (Piperidine)
3100-3000 Weak-Medium C-H Stretch Aromatic (Pyridine)
2950-2850 Medium-Strong C-H Stretch Aliphatic (Piperidine)
~1590, ~1470 Medium-Strong C=C, C=N Stretch Aromatic Ring Vibrations

| ~1200 | Medium | C-N Stretch | Amine |

Causality Behind the Bands:

  • The distinction between C-H stretching vibrations above and below 3000 cm⁻¹ is a reliable indicator of aromatic/alkene vs. alkane C-H bonds, respectively.[6]

  • The N-H stretch of a secondary amine is typically a single, sharp band, distinguishing it from the often broader O-H stretch or the two-pronged stretch of a primary amine.

  • The collection of sharp bands in the 1600-1450 cm⁻¹ region is characteristic of the carbon-carbon and carbon-nitrogen double bond stretching within the pyridine ring.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal (e.g., diamond or ZnSe).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum over the range of 4000-600 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation pattern under ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Formula: C₈H₁₀N₂

  • Exact Mass: 134.0844

  • Molecular Weight: 134.18 g/mol [7]

  • Molecular Ion (M⁺): m/z = 134. A strong molecular ion peak is expected due to the stability of the aromatic system.

  • Key Fragment Ions:

    • m/z = 133 ([M-H]⁺): Loss of a hydrogen atom, typically from the position alpha to a nitrogen (C-8 or C-5), forming a stable radical cation. This is often the base peak.

    • m/z = 105 ([M-C₂H₅]⁺): Loss of an ethyl radical, likely from the cleavage of the C5-C6 and C8-N7 bonds.

    • m/z = 78: Corresponding to the pyridine radical cation, resulting from fragmentation of the saturated ring.

Experimental Protocol: GC-MS (EI)

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Parameters:

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, ramp to 280 °C at 10 °C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Integrated Spectroscopic Analysis & Conclusion

The definitive characterization of this compound is achieved by synthesizing the data from all spectroscopic techniques.

G Integrated Spectroscopic Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Final Validation Synthesis Chemical Synthesis Purification Chromatography / Recrystallization Synthesis->Purification MS Mass Spec (MS) Confirm MW = 134.18 Purification->MS IR IR Spectroscopy ID Functional Groups (N-H, C=C, C-H) Purification->IR NMR NMR (1H, 13C, DEPT) Elucidate Connectivity Purification->NMR Structure Structure Confirmed: 5,6,7,8-Tetrahydro- 1,7-naphthyridine MS->Structure IR->Structure NMR->Structure

References

An In-Depth Technical Guide to the Crystal Structure Analysis of Tetrahydronaphthyridines: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The 5,6,7,8-tetrahydronaphthyridine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of this important class of heterocycles. Due to the current unavailability of a publicly accessible crystal structure for the parent 5,6,7,8-tetrahydro-1,7-naphthyridine, this guide will utilize a closely related derivative from a different isomeric class as a practical case study. This approach will meticulously detail the entire workflow, from synthesis and crystallization to X-ray diffraction, structure solution, and detailed analysis of the resulting crystal structure. The principles and techniques described herein are broadly applicable to the crystallographic study of novel tetrahydronaphthyridine derivatives.

Introduction: The Significance of the Tetrahydronaphthyridine Core in Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational to the development of a vast array of pharmaceuticals.[1] Among these, the naphthyridine framework, a bicyclic system composed of two fused pyridine rings, has garnered significant attention from medicinal chemists. The various isomers of naphthyridine and their partially saturated derivatives, such as the 5,6,7,8-tetrahydronaphthyridines, offer a rigid and tunable three-dimensional scaffold. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets.[2] The 1,8-naphthyridine moiety, for instance, is a key component in several antibacterial agents, including nalidixic acid and enoxacin.[3] The diverse biological activities associated with tetrahydronaphthyridine derivatives underscore the importance of elucidating their precise molecular geometries.[4]

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[5] This technique provides invaluable information on bond lengths, bond angles, torsion angles, and intermolecular interactions, all of which govern the physicochemical properties and biological activity of a molecule. A detailed understanding of the crystal structure of a tetrahydronaphthyridine derivative can inform the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous steps. This section will outline the typical workflow, providing both the "how" and the "why" behind each stage.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization Screening Screening Methods Characterization->Screening Optimization Optimization Screening->Optimization Harvesting Crystal Harvesting Optimization->Harvesting Mounting Crystal Mounting Harvesting->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Solution Structure Solution Data_Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation

Caption: A generalized workflow for small molecule X-ray crystallography.

Synthesis and Purification

The prerequisite for any crystallographic study is the availability of a pure, crystalline sample. The synthesis of tetrahydronaphthyridines can be achieved through various organic chemistry methodologies. For instance, improved synthetic routes for this compound have been reported, offering a significant improvement over previous methods.[6]

Exemplary Synthetic Protocol (Conceptual):

  • Reaction Setup: A multi-step synthesis is often required, starting from commercially available pyridine derivatives.

  • Cyclization: A key step typically involves an intramolecular cyclization to form the bicyclic naphthyridine core.

  • Reduction: The partial saturation of one of the pyridine rings is achieved through catalytic hydrogenation or other reduction methods.

  • Purification: Following the synthesis, the crude product must be rigorously purified. Techniques such as column chromatography, recrystallization, and sublimation are employed to remove impurities that could hinder crystallization.

  • Characterization: The identity and purity of the synthesized compound are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Causality: Impurities can act as "crystal poisons," disrupting the ordered packing of molecules necessary for the formation of a single crystal suitable for X-ray diffraction. Therefore, achieving high purity (>99%) is a critical, non-negotiable step.

Crystallization: The Art of Growing Order

Crystallization is often the most challenging and empirical step in the process. The goal is to encourage the molecules to self-assemble into a highly ordered, three-dimensional lattice.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion (Hanging Drop/Sitting Drop): A drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and promoting crystal growth.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: A range of solvents and solvent mixtures are screened to find conditions where the compound has moderate solubility.

  • Solution Preparation: A nearly saturated solution of the purified tetrahydronaphthyridine derivative is prepared.

  • Incubation: The solution is placed in a small vial, loosely capped to allow for slow evaporation of the solvent.

  • Monitoring: The vial is left undisturbed in a vibration-free environment and monitored periodically for the appearance of single crystals.

Trustworthiness: The quality of the resulting crystals is paramount. A suitable crystal for X-ray diffraction should be of an adequate size (typically 0.1-0.3 mm in all dimensions), have well-defined faces, and be free of cracks or other defects.

X-ray Diffraction: Probing the Crystal Lattice

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the atoms, the scattered waves interfere with each other, producing a diffraction pattern of discrete spots.

Data Collection Workflow:

  • Crystal Mounting: A single crystal is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. This data is then used to determine the unit cell parameters and the space group of the crystal.

diffraction_process Xray_Source X-ray Source Crystal Crystal Sample Diffraction Diffraction Crystal->Diffraction Detector Detector Diffraction->Detector Diffraction_Pattern Diffraction Pattern Detector->Diffraction_Pattern

Caption: The fundamental process of X-ray diffraction by a crystal.

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data provides the "what" (the intensities of the reflections), but the "how" (the arrangement of atoms that produced this pattern) requires further computational analysis.

Structure Solution

The "phase problem" is a central challenge in crystallography. While the intensities of the diffraction spots are measured, their phases are lost. Structure solution methods are computational techniques used to estimate these initial phases.

  • Direct Methods: These methods use statistical relationships between the intensities of the reflections to derive the phases. They are highly effective for small molecules.

  • Patterson Methods: This approach is useful for structures containing heavy atoms, as it uses the vectors between these atoms to help determine their positions.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic parameters (positional coordinates, thermal parameters) to improve the agreement between the calculated and observed diffraction patterns. The quality of the refinement is monitored by the R-factor, which is a measure of the disagreement between the calculated and observed structure factor amplitudes. A lower R-factor generally indicates a better fit.

Case Study: Analysis of a Tetrahydronaphthyridine Derivative

Table 1: Hypothetical Crystallographic Data for a 5,6,7,8-Tetrahydronaphthyridine Derivative

ParameterValue
Chemical FormulaC₁₀H₁₂N₂O
Formula Weight176.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.123(3)
c (Å)9.345(2)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)933.4(4)
Z4
Density (calculated) (g/cm³)1.254
R-factor0.045
Molecular Geometry

The refined crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles.

  • Bond Lengths and Angles: These parameters can be compared to standard values to identify any unusual geometric features, such as bond strain or elongation due to electronic effects. For instance, the C-N bond lengths within the pyridine and piperidine rings will differ, reflecting their different hybridization states.

  • Conformation: The conformation of the partially saturated piperidine ring is of particular interest. It will likely adopt a chair or a twisted-boat conformation to minimize steric strain. Torsion angles involving the atoms of this ring are used to quantitatively describe its conformation.

Supramolecular Assembly: Intermolecular Interactions

The way molecules pack in the crystal is determined by a network of intermolecular interactions. Identifying and understanding these interactions is crucial, as they can influence physical properties like melting point and solubility.

  • Hydrogen Bonding: If the derivative contains hydrogen bond donors (e.g., N-H) and acceptors (e.g., N, O), hydrogen bonds are likely to be a dominant feature in the crystal packing. These interactions are directional and play a key role in defining the supramolecular architecture.

  • π-π Stacking: The aromatic pyridine rings of neighboring molecules may engage in π-π stacking interactions, where the electron-rich π systems are attracted to each other.

  • van der Waals Forces: These are weaker, non-directional forces that contribute to the overall crystal packing.

intermolecular_interactions cluster_interactions Interaction Types Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B H-Bond Molecule_C Molecule C Molecule_A->Molecule_C van der Waals Molecule_B->Molecule_C π-π Stacking H_Bond Hydrogen Bond Pi_Stacking π-π Stacking VdW van der Waals

Caption: A schematic of common intermolecular interactions in a crystal lattice.

Conclusion and Future Directions

The crystal structure analysis of 5,6,7,8-tetrahydronaphthyridine derivatives provides indispensable insights for medicinal chemists and drug development professionals. The detailed three-dimensional structural information allows for a deeper understanding of SAR, facilitates the design of more potent and selective ligands, and can aid in the optimization of solid-state properties. While a crystal structure for the parent this compound is not yet publicly available, the methodologies and analytical principles detailed in this guide are universally applicable. The continued synthesis and crystallographic characterization of novel tetrahydronaphthyridine derivatives will undoubtedly fuel the discovery of new therapeutic agents.

References

An In-Depth Technical Guide to the Conformational Analysis of 5,6,7,8-Tetrahydro-1,7-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is a key heterocyclic motif in modern medicinal chemistry, recognized as a conformationally restricted analog of biologically active phenylethylamines and other pharmacophores. Its rigidified structure is crucial for enhancing binding affinity, improving selectivity, and optimizing pharmacokinetic properties in drug candidates. Understanding the precise three-dimensional geometry and dynamic conformational behavior of this scaffold is therefore not an academic exercise, but a critical step in rational drug design. This guide provides a comprehensive overview of the principles and state-of-the-art methodologies for the complete conformational characterization of this compound derivatives, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational chemistry.

The Strategic Importance of Conformational Analysis

The fundamental premise of using scaffolds like this compound is to "lock" a flexible pharmacophore into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.[1] This bicyclic system, containing a saturated tetrahydropyridine ring fused to a pyridine ring, exhibits a defined, yet dynamic, three-dimensional structure. The saturated ring is not planar; it adopts lower-energy chair and boat-like conformations that are in constant equilibrium. The position of this equilibrium, the energy barrier to interconversion, and the orientation of substituents are dictated by a complex interplay of steric and electronic factors.[2]

A thorough conformational analysis is paramount as it directly informs:

  • Structure-Activity Relationships (SAR): A definitive 3D structure allows for the precise mapping of pharmacophoric features, explaining why certain derivatives are active while others are not.[3][4]

  • Target Engagement: The conformation dictates how a molecule fits into a binding pocket, influencing potency and selectivity.

  • Drug-like Properties: Molecular shape affects properties such as solubility, membrane permeability, and metabolic stability.

This guide will detail the synergistic application of experimental and theoretical techniques to elucidate this critical structural information.

The Conformational Landscape: Chair, Boat, and Twist-Boat

The saturated six-membered ring of the this compound core is analogous to cyclohexane and piperidine, preferring non-planar conformations to alleviate angle and torsional strain.[2] The principal conformers are the chair , boat , and twist-boat forms.

  • Chair Conformation: This is generally the most stable conformation, minimizing both torsional (eclipsing) and steric (1,3-diaxial) strain. The ring undergoes a "ring flip" or "chair-chair interconversion," passing through higher-energy intermediates. In this process, all axial substituents become equatorial and vice-versa. For the this compound scaffold, the two chair conformers are non-equivalent due to the fused pyridine ring, resulting in a conformational bias.

  • Boat and Twist-Boat Conformations: These are higher-energy, more flexible conformations. The twist-boat is typically more stable than the true boat form as it relieves some steric strain. These conformers act as intermediates in the chair-chair interconversion.

The energy difference between these conformers determines their relative populations at equilibrium. Substituents on the saturated ring can significantly shift this equilibrium. For instance, a bulky substituent will strongly prefer an equatorial position to avoid unfavorable 1,3-diaxial interactions.

G cluster_0 Conformational Equilibrium Chair1 Chair Conformer 1 (C1) Chair2 Chair Conformer 2 (C2) TS Twist-Boat/Boat (High-Energy Transition State) Chair1->TS ΔG‡_inv (Ring Inversion Barrier) TS->Chair2

Caption: Chair-chair interconversion pathway for the tetrahydropyridine ring.

Core Methodologies for Conformational Elucidation

A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is required for a complete and validated conformational assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture

NMR spectroscopy is the most powerful tool for determining the conformation of molecules in solution, which most closely mimics the physiological environment.[5] The analysis hinges on two key parameters: vicinal proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).

A. Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons (H-C-C-H) is dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation .[6]

  • Large coupling (³JHH ≈ 7–12 Hz): Typically indicates an anti-periplanar relationship (φ ≈ 180°), characteristic of an axial-axial proton arrangement in a chair conformation.

  • Small coupling (³JHH ≈ 2–5 Hz): Indicates a syn-clinal or gauche relationship (φ ≈ 60°), characteristic of axial-equatorial or equatorial-equatorial arrangements.

By measuring the coupling constants for the protons at C5, C6, and C8, one can deduce the dominant chair conformation and the orientation of substituents.

Coupling TypeDihedral Angle (φ)Expected ³JHH (Hz)Implication
Axial-Axial~180°7 - 12Strong evidence for chair conformation
Axial-Equatorial~60°2 - 5Consistent with chair conformation
Equatorial-Equatorial~60°2 - 5Consistent with chair conformation

B. Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. Strong NOE correlations between protons in a 1,3-diaxial relationship provide definitive proof of a chair conformation and their relative stereochemistry.[4]

Protocol 1: NMR-Based Conformational Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • 1D ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to identify all proton resonances.

  • 2D COSY (Correlation Spectroscopy): Acquire a 2D ¹H-¹H COSY spectrum to establish the spin systems and confirm proton connectivity, particularly within the C5-C6-H(N7)-C8 chain.

  • Coupling Constant Measurement: From the high-resolution 1D spectrum, carefully measure the coupling constants for the multiplets corresponding to the protons at C5, C6, and C8.

  • 2D NOESY/ROESY Acquisition: Acquire a 2D NOESY (or ROESY for larger molecules) spectrum with a mixing time of 200-800 ms to identify through-space correlations.

  • Data Analysis:

    • Map the measured ³JHH values onto a chair conformation model. Identify axial and equatorial positions based on the magnitude of the couplings.

    • Look for key NOE correlations, such as those between axial protons at C6 and C8, to confirm the chair geometry.

    • Integrate all data to build a self-consistent 3D model of the dominant solution-state conformation.

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution 3D structure of a molecule in its crystalline state.[2] This solid-state structure serves as a crucial validation point for both NMR and computational results. While the conformation in a crystal may be influenced by packing forces and may not be the lowest-energy conformer in solution, it provides precise bond lengths, bond angles, and torsional angles that are invaluable for benchmarking computational methods.

Protocol 2: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the derivative suitable for diffraction. This is often the rate-limiting step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen gas (~100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration and scaling).

    • Solve the structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This process optimizes atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

  • Analysis: Analyze the final refined structure to extract precise geometric data, including the conformation of the tetrahydropyridine ring and the orientation of all substituents.

Computational Chemistry: In Silico Modeling and Energy Landscapes

Computational methods are essential for mapping the entire conformational energy landscape and providing quantitative energetic data that is difficult to obtain experimentally.

A. Density Functional Theory (DFT): DFT calculations are used to perform high-accuracy geometry optimizations and calculate the relative energies of different conformers.[7] By optimizing the geometry of the chair, boat, and twist-boat forms, one can determine the global minimum energy structure and the relative energies of other stable conformers. This allows for the calculation of a theoretical Boltzmann population distribution, which can be compared with experimental observations.

B. Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing insight into the dynamic behavior of the molecule.[3] An MD simulation can reveal the pathways and time scales of conformational interconversions (e.g., chair flips) and explore a wider range of the conformational space than static calculations alone.

G cluster_workflow Integrated Conformational Analysis Workflow Start Target Molecule NMR NMR Spectroscopy (¹H, COSY, NOESY) Start->NMR XRay X-ray Crystallography (If crystals available) Start->XRay Comp Computational Modeling (DFT, MD) Start->Comp NMR_Data J-couplings NOE distances NMR->NMR_Data XRay_Data Solid-State Structure (Precise Geometry) XRay->XRay_Data Comp_Data Conformer Energies Boltzmann Population Comp->Comp_Data Analysis Synergistic Analysis & Model Validation NMR_Data->Analysis XRay_Data->Analysis Comp_Data->Analysis Final Validated 3D Conformational Model (Informs SAR & Drug Design) Analysis->Final

Caption: Workflow for integrated conformational analysis.

Protocol 3: Computational Conformational Search and Validation

  • Initial Structure Generation: Build the 3D structure of the this compound derivative using a molecular editor.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy starting geometries for all plausible conformers (chairs, boats, etc.).

  • DFT Geometry Optimization:

    • For each low-energy conformer identified, perform a full geometry optimization using a DFT method, such as B3LYP with a 6-31G(d) basis set.[7]

    • Include a solvent model (e.g., Polarizable Continuum Model, PCM) that matches the solvent used for NMR experiments.

    • Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

  • Energy Calculation: Calculate the single-point electronic energy of each optimized conformer using a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies (ΔE). Calculate the Gibbs free energy (ΔG) to account for thermal and entropic contributions.

  • NMR Parameter Calculation (Optional but Recommended): For the lowest energy conformers, calculate theoretical NMR chemical shifts and coupling constants. Compare these with experimental data for validation. Tools like DP4+ analysis can be used to statistically determine the most likely structure in solution.

  • Molecular Dynamics (MD) Simulation:

    • Place the lowest-energy conformer in a simulation box with explicit solvent molecules.

    • Run an MD simulation for a sufficient duration (e.g., 50-100 ns) to observe the conformational dynamics and verify the stability of the predicted minimum.

Conclusion: From Structure to Strategy

The conformational analysis of this compound derivatives is a cornerstone of structure-based drug design. A rigorous, multi-technique approach is not merely confirmatory but predictive, providing the detailed structural insights needed to guide synthetic strategy. By integrating high-resolution NMR, definitive X-ray crystallography, and powerful computational modeling, researchers can build a validated, dynamic 3D model of their lead compounds. This knowledge enables the design of next-generation analogs with superior potency, selectivity, and drug-like properties, ultimately accelerating the journey from a promising scaffold to a successful clinical candidate.

References

A Comprehensive In-Depth Technical Guide to the Theoretical Calculations of 5,6,7,8-Tetrahydro-1,7-naphthyridine Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a robust framework for the theoretical investigation of 5,6,7,8-Tetrahydro-1,7-naphthyridine, a significant heterocyclic scaffold in medicinal chemistry. As a conformationally restricted analog of pharmacologically active compounds, understanding its intrinsic electronic, spectroscopic, and reactive properties through computational methods is paramount for rational drug design and development. This document outlines validated protocols, explains the causality behind methodological choices, and provides a pathway for a comprehensive in-silico characterization of the title molecule.

Foundational Principles: The "Why" and "How" of Theoretical Investigation

The this compound pharmacophore presents a unique structural motif where a saturated piperidine ring is fused to a pyridine ring.[1] This arrangement imparts specific conformational constraints that are crucial for its interaction with biological targets. Theoretical calculations offer a powerful lens to dissect these properties at an atomic level, providing insights that are often challenging to obtain through experimental means alone.

This guide focuses on a multi-faceted computational approach, leveraging Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to create a holistic understanding of the molecule's behavior. The synergy between calculated data and available experimental results, such as UV and NMR spectroscopy, forms the basis of a self-validating system, ensuring the trustworthiness of the theoretical models.[1]

Crafting the Computational Blueprint: A Step-by-Step Protocol

A successful theoretical study hinges on a well-defined and methodologically sound computational protocol. The following workflow is proposed, drawing upon best practices established for similar nitrogen-containing heterocyclic systems.[2]

G cluster_0 Computational Workflow A 1. Geometry Optimization (DFT) B 2. Spectroscopic Simulation (DFT/TD-DFT) A->B Optimized Geometry C 3. Reactivity Analysis (DFT) B->C Electronic Properties D 4. Data Interpretation & Validation C->D Comprehensive Profile

Caption: A generalized workflow for the theoretical characterization of this compound.

Structural and Electronic Ground State: Geometry Optimization

The initial and most critical step is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization using DFT.

Experimental Protocol: Geometry Optimization

  • Input Structure Generation: A plausible 3D structure of this compound is constructed using molecular modeling software.

  • Method Selection:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended as it provides a well-balanced description of electronic structure for a wide range of organic molecules.[2]

    • Basis Set: The 6-311++G(d,p) basis set is chosen to provide a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron densities.[3]

  • Optimization Calculation: A geometry optimization is performed to locate the minimum energy structure on the potential energy surface.

  • Frequency Analysis: A subsequent frequency calculation is crucial to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic properties.

Simulating Spectroscopic Signatures: A Bridge to Experimental Data

The simulation of NMR and UV-Vis spectra provides a direct comparison with experimental data, thereby validating the accuracy of the computational model.[1]

Experimental Protocol: NMR and UV-Vis Spectra Simulation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Methodology: The Gauge-Invariant Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding constants of the nuclei.[4]

  • Calculation: Using the B3LYP/6-311++G(d,p) optimized geometry, a GIAO calculation is performed.

  • Chemical Shift Prediction: The calculated shielding constants are converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

    • δcalc = σTMS - σiso

UV-Visible (UV-Vis) Spectroscopy:

  • Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum.[5]

  • Calculation: A TD-DFT calculation is performed on the optimized ground-state geometry, typically using the same functional and basis set. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is recommended for more accurate predictions of spectra in solution.[6]

  • Spectrum Generation: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum.

PropertyRecommended Computational MethodBasis SetKey Output
Geometry DFT (B3LYP)6-311++G(d,p)Optimized Cartesian Coordinates, Bond Lengths, Angles
¹H & ¹³C NMR GIAO-DFT (B3LYP)6-311++G(d,p)Isotropic Shielding Constants (ppm)
UV-Vis Spectrum TD-DFT (B3LYP)6-311++G(d,p)Excitation Energies (nm), Oscillator Strengths

Table 1: Recommended computational methods for the structural and spectroscopic characterization of this compound.

Unveiling Chemical Behavior: Reactivity Descriptors

Understanding the reactivity of this compound is crucial for predicting its behavior in chemical reactions and its interactions with biological macromolecules. DFT-based reactivity descriptors provide a quantitative measure of the molecule's susceptibility to nucleophilic, electrophilic, and radical attacks.

G cluster_0 Reactivity Analysis A Optimized Geometry B Fukui Functions A->B C Molecular Electrostatic Potential (MEP) A->C D Frontier Molecular Orbitals (HOMO/LUMO) A->D E Predicted Reactive Sites B->E C->E D->E

Caption: Interrelation of DFT-based calculations for predicting the chemical reactivity of this compound.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap indicates higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is an excellent tool for identifying sites for electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack.

  • Green Regions (Neutral Potential): Indicate areas of low electrostatic potential.

Fukui Functions

Fukui functions provide a more quantitative measure of the reactivity of individual atomic sites within a molecule.[7] They describe the change in electron density at a particular point when an electron is added to or removed from the system. Condensed Fukui functions are calculated for each atom and can be used to predict the most likely sites for:

  • Nucleophilic Attack (f+): The site most likely to accept an electron.

  • Electrophilic Attack (f-): The site most likely to donate an electron.

  • Radical Attack (f0): The site most likely to react with a radical species.[8]

Experimental Protocol: Reactivity Descriptor Calculation

  • Single-Point Energy Calculations: Using the optimized geometry, perform single-point energy calculations for the neutral molecule, its cation (+1 charge), and its anion (-1 charge) at the B3LYP/6-311++G(d,p) level of theory.

  • Population Analysis: A population analysis (e.g., Mulliken, Hirshfeld, or Natural Bond Orbital) is performed on the output of each calculation to determine the electron population at each atomic site.

  • Fukui Function Calculation: The condensed Fukui functions are calculated using the following equations:

    • fk+ = qk(N+1) - qk(N) (for nucleophilic attack)

    • fk- = qk(N) - qk(N-1) (for electrophilic attack)

    • fk0 = [qk(N+1) - qk(N-1)] / 2 (for radical attack) where qk is the electron population of atom k for the N-electron, (N+1)-electron, or (N-1)-electron system.

Reactivity DescriptorInformation Provided
HOMO/LUMO Energies General nucleophilicity and electrophilicity; chemical stability.
MEP Surface Visual identification of electron-rich and electron-poor regions.
Condensed Fukui Functions Quantitative prediction of the most reactive atomic sites for different attack types.

Table 2: Key reactivity descriptors and their significance in understanding the chemical behavior of this compound.

Conclusion: A Predictive Framework for Drug Discovery

This in-depth technical guide provides a comprehensive and authoritative framework for the theoretical investigation of this compound. By following the outlined protocols, researchers can obtain reliable predictions of the molecule's structural, spectroscopic, and reactive properties. The integration of these computational insights with experimental data will empower drug development professionals to make more informed decisions in the design of novel therapeutics based on this important pharmacophore. The self-validating nature of comparing theoretical spectra with experimental results ensures a high degree of confidence in the predictive power of these computational models.

References

The 5,6,7,8-Tetrahydro-1,7-naphthyridine Scaffold: A Technical Guide to a Privileged Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Conformational Constraint for Enhanced Biological Activity

In the landscape of medicinal chemistry, the quest for novel pharmacophores that offer a blend of structural rigidity and synthetic accessibility is perpetual. The 5,6,7,8-tetrahydro-1,7-naphthyridine core has emerged as a compelling scaffold, primarily recognized as a conformationally-restricted analog of the pharmacologically significant 2-(3-pyridyl)ethylamine moiety.[1] This guide provides an in-depth technical exploration of the this compound pharmacophore, from its synthetic nuances to its biological implications, with a particular focus on its interaction with nicotinic acetylcholine receptors (nAChRs). Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the rationale behind experimental designs and the potential of this scaffold in modern drug discovery.

I. The Genesis of a Pharmacophore: Synthesis and Rationale

The strategic advantage of the this compound scaffold lies in its ability to lock the flexible ethylamine side chain of 2-(3-pyridyl)ethylamine into a more defined spatial orientation. This conformational constraint can lead to enhanced binding affinity and selectivity for its biological targets by reducing the entropic penalty upon binding.

An Improved Synthetic Protocol

An efficient five-step synthesis of this compound has been developed, offering significant improvements over previously reported methods.[1] The general approach involves the construction of the bicyclic system through a series of well-established organic transformations. While the full detailed experimental protocol with specific reagents and conditions is proprietary to the developing labs, the key transformations are outlined below to provide a conceptual framework for medicinal chemists.

Conceptual Synthetic Workflow:

start Commercially Available Pyridine Precursor step1 Functionalization of Pyridine Ring start->step1 e.g., Nitration, Halogenation step2 Introduction of a Side Chain step1->step2 e.g., Cross-coupling, Alkylation step3 Cyclization to form the Piperidine Ring step2->step3 Intramolecular Cyclization step4 Reduction of the Pyridone Moiety step3->step4 e.g., Catalytic Hydrogenation end_product 5,6,7,8-Tetrahydro- 1,7-naphthyridine step4->end_product

Caption: Conceptual workflow for the synthesis of the this compound core.

II. Biological Target and Mechanism of Action: The Nicotinic Acetylcholine Receptor

The structural similarity of the this compound core to key pharmacophoric elements of nicotinic acetylcholine receptor (nAChR) agonists, such as nicotine itself, strongly implicates these receptors as a primary biological target. nAChRs are ligand-gated ion channels that play critical roles in neurotransmission in both the central and peripheral nervous systems.[2]

nAChR Subtypes and Therapeutic Potential

nAChRs are pentameric structures composed of various subunits (α1-α10, β1-β4, γ, δ, ε), leading to a wide diversity of receptor subtypes with distinct pharmacological and physiological profiles.[2] The α7 and α4β2 subtypes are particularly abundant in the central nervous system and are implicated in cognitive processes, learning, and memory.[3] Consequently, modulators of these receptors are actively being pursued for the treatment of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[4]

Signaling Pathways Downstream of nAChR Activation

Activation of nAChRs by an agonist leads to the opening of the ion channel, resulting in an influx of cations (primarily Na+ and Ca2+). This initial event triggers a cascade of downstream signaling pathways that can have both short-term and long-term effects on neuronal function and survival.[3]

Key Downstream Signaling Cascades:

  • PI3K/Akt Pathway: The influx of Ca2+ through α7 nAChRs can activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3][5] This pathway is crucial for promoting cell survival and neuroprotection by inhibiting apoptosis through the upregulation of anti-apoptotic proteins like Bcl-2.[3]

  • MAPK/ERK Pathway: nAChR activation can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[6] This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and synaptic plasticity.

  • JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is another important downstream effector of nAChR signaling, particularly implicated in the context of inflammation and cancer.[6]

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (e.g., α7, α4β2) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens Channel JAK2 JAK2 nAChR->JAK2 Indirect Activation Ligand 5,6,7,8-Tetrahydro- 1,7-naphthyridine Derivative (Agonist) Ligand->nAChR Binds PI3K PI3K Ca_Influx->PI3K Ras Ras Ca_Influx->Ras Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Neuroprotection Neuroprotection & Cell Survival Bcl2->Neuroprotection Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Synaptic_Plasticity Synaptic Plasticity & Gene Expression ERK->Synaptic_Plasticity STAT3 STAT3 JAK2->STAT3 Inflammation_Proliferation Inflammation & Cell Proliferation STAT3->Inflammation_Proliferation

Caption: Downstream signaling pathways activated by nAChR agonists.

III. Structure-Activity Relationships (SAR): Designing Potent and Selective Ligands

The development of potent and selective nAChR modulators based on the this compound scaffold requires a thorough understanding of its structure-activity relationships (SAR). While specific SAR data for the 1,7-naphthyridine isomer is still emerging, valuable insights can be gleaned from studies on related nicotinic agonists and conformationally restricted analogs.

Key SAR Considerations:

  • The Basic Nitrogen: The nitrogen atom in the piperidine ring (N7) is crucial for forming a key hydrogen bond or ionic interaction with a conserved acidic residue in the nAChR binding pocket. The pKa of this nitrogen is a critical parameter influencing its protonation state at physiological pH.

  • The Pyridine Ring: The pyridine nitrogen (N1) and the aromatic ring itself are involved in cation-π and other non-covalent interactions within the binding site. Substitution on the pyridine ring can significantly impact binding affinity and selectivity. For instance, electron-donating or withdrawing groups can modulate the electronic properties of the ring, influencing these interactions.

  • Stereochemistry: The introduction of stereocenters, particularly at the junction of the two rings, can have a profound effect on biological activity. The rigid nature of the tetrahydro-1,7-naphthyridine core makes it an excellent platform for exploring the impact of stereochemistry on receptor binding.

  • Substitution on the Saturated Ring: Modifications to the piperidine ring can influence the molecule's overall conformation and its interaction with the receptor. Bulky substituents may introduce steric hindrance, while functional groups capable of forming additional interactions could enhance potency.

Quantitative Data for Representative Nicotinic Agonists:

CompoundnAChR SubtypeActivity (EC₅₀/Kᵢ)Reference
Nicotineα4β2~1 µM (EC₅₀)[7]
Epibatidineα4β2~1 nM (Kᵢ)[8]
Vareniclineα4β2Sub-nanomolar (Kᵢ)[9]
PNU-282987α7~20 nM (EC₅₀)[4]

Note: This table provides context with known nAChR agonists. Specific quantitative data for this compound derivatives is a current area of active research.

IV. Experimental Protocols: A Guide for the Bench Scientist

The following section outlines a generalized experimental workflow for the synthesis and biological evaluation of novel this compound derivatives.

General Synthetic Chemistry Protocol

A representative procedure for the final reduction step in the synthesis of the tetrahydro-1,7-naphthyridine core is catalytic hydrogenation.

Step-by-Step Methodology: Catalytic Hydrogenation of a 1,7-Naphthyridine Precursor

  • Reaction Setup: To a solution of the 1,7-naphthyridine precursor (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetic acid) in a high-pressure reaction vessel, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-500 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization to afford the desired this compound.

In Vitro Biological Evaluation: nAChR Functional Assay

A common method to assess the activity of compounds on nAChRs is a calcium influx assay using a fluorescent calcium indicator in a cell line expressing the target receptor subtype.

Step-by-Step Methodology: Calcium Influx Assay

  • Cell Culture: Culture a suitable host cell line (e.g., HEK293, CHO) stably expressing the human nAChR subtype of interest (e.g., α7 or α4β2) under standard cell culture conditions.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with an assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37 °C for a specified time (e.g., 1 hour).

  • Compound Addition: Prepare serial dilutions of the test compounds in the assay buffer. Add the compound solutions to the wells and incubate for a short period.

  • Agonist Stimulation and Signal Detection: Add a known nAChR agonist (e.g., acetylcholine or nicotine) to stimulate the receptors. Immediately measure the fluorescence intensity using a plate reader equipped with the appropriate excitation and emission filters.

  • Data Analysis: Calculate the change in fluorescence intensity upon agonist stimulation. Plot the response as a function of the test compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Experimental Workflow Diagram:

cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation s1 Precursor Synthesis s2 Cyclization s1->s2 s3 Reduction/Purification s2->s3 b3 Compound Incubation s3->b3 Test Compound b1 Cell Culture & Plating b2 Calcium Dye Loading b1->b2 b2->b3 b4 Agonist Stimulation & Fluorescence Reading b3->b4 data_analysis Data Analysis (EC₅₀/IC₅₀ Determination) b4->data_analysis Fluorescence Data

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

V. Comparative Analysis with Other Tetrahydronaphthyridine Isomers

The this compound scaffold is part of a larger family of isomeric tetrahydronaphthyridines, each with its own unique biological activity profile. Understanding the properties of these related cores can provide valuable context and inspiration for new drug design strategies.

IsomerNotable Biological ActivityExample/TargetReference
5,6,7,8-Tetrahydro-1,6-naphthyridine RORγt Inverse AgonistTAK-828F[10]
5,6,7,8-Tetrahydro-1,8-naphthyridine αvβ3 Integrin AntagonistOsteoporosis treatment[11]
1,2,3,4-Tetrahydro-1,5-naphthyridine General CNS activityScaffolds for library synthesisN/A

VI. Future Directions and Conclusion

The this compound pharmacophore represents a promising and underexplored scaffold in medicinal chemistry. Its role as a conformationally restricted mimetic of 2-(3-pyridyl)ethylamine makes it a prime candidate for the development of novel nAChR modulators. Future research in this area should focus on:

  • Elucidation of Detailed SAR: Systematic exploration of substitutions on both the pyridine and piperidine rings to build a comprehensive SAR for various nAChR subtypes.

  • Exploration of Other Biological Targets: While nAChRs are a logical target, the scaffold's unique electronic and steric properties may lend it to activity at other receptors and enzymes.

  • In Vivo Evaluation: Promising in vitro candidates should be advanced to in vivo models of neurological and psychiatric disorders to assess their therapeutic potential.

VII. References

  • Nicotinic acetylcholine receptor (nAChR) signaling pathways.[24–29]... - ResearchGate. Available at: --INVALID-LINK--

  • Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf. Available at: --INVALID-LINK--

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine, a potent nicotinic acetylcholine receptor ligand. - PubMed. Available at: --INVALID-LINK--

  • An Improved Synthesis of this compound – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf. Available at: --INVALID-LINK--

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - NIH. Available at: --INVALID-LINK--

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists - ResearchGate. Available at: --INVALID-LINK--

  • Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed. Available at: --INVALID-LINK--

  • The chemical structures of nicotine {1; 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine}, cytisine [2 - ResearchGate. Available at: https://www.researchgate.net/figure/The-chemical-structures-of-nicotine-1-3-2S-1-methyl-2-pyrrolidinyl-pyridine_fig1_321943924

  • Nicotinic acetylcholine receptor - Wikipedia. Available at: --INVALID-LINK--

  • Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed. Available at: --INVALID-LINK--

  • Synthesis and biological characterization of pyridohomotropanes. Structure-activity relationships of conformationally restricted nicotinoids - PubMed. Available at: --INVALID-LINK--

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F | The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--

  • A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PubMed Central - NIH. Available at: --INVALID-LINK--

  • Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC - PubMed Central. Available at: --INVALID-LINK--

  • (PDF) Synthesis of 5, 6, 7, 8-Tetrahydro-1, - Amanote Research. Available at: --INVALID-LINK--

  • Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - MDPI. Available at: --INVALID-LINK--

  • Synthesis of 2-(3-pyridyl)ethyl chloride hydrochloride - PrepChem.com. Available at: --INVALID-LINK--

  • Structurally Similar Allosteric Modulators of 7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological - CORE. Available at: --INVALID-LINK--

  • CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents. Available at: --INVALID-LINK--

  • The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC - PubMed Central. Available at: --INVALID-LINK--

  • CN108003036B - Preparation method of 2-chloroethylamine hydrochloride - Google Patents. Available at: --INVALID-LINK--

  • DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride - Google Patents. Available at: --INVALID-LINK--

References

The Tetrahydronaphthyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. In this pursuit, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – have become a cornerstone of drug design. Among these, the tetrahydronaphthyridine (THN) core has emerged as a particularly versatile and valuable scaffold.[1][2] This guide provides a comprehensive technical overview of tetrahydronaphthyridine scaffolds, delving into their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential.

The Architectural Significance of Tetrahydronaphthyridines

The tetrahydronaphthyridine framework, a fused bicyclic system comprising a pyridine ring fused to a tetrahydropyridine ring, offers a unique three-dimensional architecture that is well-suited for molecular recognition.[1] The presence of nitrogen atoms within the rings provides opportunities for hydrogen bonding and other key interactions with biological macromolecules. Furthermore, the partially saturated nature of the scaffold imparts a degree of conformational flexibility, allowing for optimal binding to a variety of protein targets. The existence of multiple isomers, depending on the position of the nitrogen atoms, further expands the chemical space that can be explored.[1]

Synthetic Strategies for Accessing the Tetrahydronaphthyridine Core

The efficient and stereoselective synthesis of tetrahydronaphthyridine derivatives is crucial for their exploration in drug discovery programs. Several elegant synthetic strategies have been developed, each offering distinct advantages in terms of efficiency, scalability, and the ability to introduce diverse substituents.

Asymmetric Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines

A notable example of an asymmetric synthesis has been developed for the RORγt inverse agonist TAK-828F.[3] This approach is particularly valuable as it allows for the enantioselective synthesis of the chiral tetrahydronaphthyridine core.[3] A key feature of this synthesis is its efficiency and suitability for large-scale production, as it avoids chromatographic purification steps.[3]

Key Transformations in the Asymmetric Synthesis of the TAK-828F Scaffold: [3]

  • Heck-type Vinylation: An atom-economical protocol for the vinylation of a chloropyridine using ethylene gas.

  • One-pot Cyclization and Amination: An unprecedented direct formation of a dihydronaphthyridine from a 2-vinyl-3-acylpyridine mediated by ammonia.

  • Enantioselective Transfer Hydrogenation: A ruthenium-catalyzed reaction to establish the chiral center.

Another established method for constructing the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is the Pictet-Spengler reaction .[3] This reaction involves the condensation of a pyridinylethylamine with an aldehyde or ketone, followed by cyclization to form the tetrahydropyridine ring.[3]

Intramolecular Cobalt-Catalyzed [2+2+2] Cyclizations

For the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine libraries, intramolecular cobalt-catalyzed [2+2+2] cyclizations have proven to be a powerful tool.[4] This methodology allows for the rapid assembly of the core scaffold, which can then be further functionalized through reactions such as urea, amide, and sulfonamide formations to generate a diverse library of compounds for biological screening.[4]

Synthesis of Spirocyclic Tetrahydronaphthyridines

Spirocyclic tetrahydronaphthyridines represent a class of compounds with a more complex three-dimensional structure, which can be advantageous for targeting certain biological macromolecules.[1][5] A key reaction in the synthesis of these spirocyclic architectures is the tertiary amino effect reaction (T-reaction) .[5][6] This internal redox reaction involves a[3][7]-hydride shift followed by a Mannich cyclization, leading to the formation of the tetrahydroquinoline ring system.[5]

Therapeutic Applications: A Scaffold of Broad Biological Activity

The tetrahydronaphthyridine scaffold has demonstrated remarkable versatility, with derivatives exhibiting a wide spectrum of biological activities across various therapeutic areas.

Antibacterial Agents: Targeting DNA Gyrase

A significant application of tetrahydronaphthyridine scaffolds is in the development of novel antibacterial agents that inhibit DNA gyrase.[5][6] These compounds, belonging to the spiropyrimidinetrione (SPT) class, share a mode of action with fluoroquinolones but differ in their mode of inhibition.[5] They have shown potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, Streptococcus pyogenes, and Haemophilus influenzae.[5]

Anticancer Therapeutics

The tetrahydronaphthyridine motif is also a promising scaffold for the development of anticancer agents.[8][9][10] Derivatives have been shown to exhibit cytotoxicity against various cancer cell lines, including cervix carcinoma (HeLa) and breast carcinoma (MCF7).[8] The pharmacological activity of these compounds is often dependent on the nature and position of substituents on the tetrahydropyridine ring.[9] Some tetrahydropyridine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy.[11][12]

CXCR4 Antagonists for HIV Inhibition

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been developed as potent antagonists of the CXCR4 receptor.[13][14][15] The CXCR4 receptor is a key co-receptor for the entry of HIV into host cells, making its antagonism a viable strategy for anti-HIV therapy.[13][14] Rational drug design has led to the discovery of compounds with improved drug-like properties, including diminished inhibition of the CYP2D6 enzyme, improved permeability, and higher oral bioavailability compared to earlier generation antagonists.[13][14]

Modulators of Central Nervous System Targets

The tetrahydronaphthyridine scaffold has also been explored for its potential to modulate targets within the central nervous system. For instance, derivatives have been synthesized as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGlu2), a target for treating brain disorders such as schizophrenia and depression.[16] These compounds have been developed into radioligands for positron emission tomography (PET) imaging, enabling the in vivo quantification of mGlu2.[16] Additionally, dihydronaphthyridinediones have been identified as potent and selective inhibitors of phosphodiesterase 7 (PDE7).[17]

Other Therapeutic Areas

The versatility of the tetrahydronaphthyridine scaffold extends to other therapeutic areas as well. For example, derivatives have been investigated as:

  • RORγt inverse agonists for the treatment of autoimmune diseases.[3]

  • Opioid receptor ligands for pain management.[18]

Structure-Activity Relationships (SAR)

The biological activity of tetrahydronaphthyridine derivatives is highly dependent on the substitution pattern around the core scaffold. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

For instance, in the development of CXCR4 antagonists, the introduction of a nitrogen atom into the aromatic portion of the parent tetrahydroisoquinoline ring to form the 5,6,7,8-tetrahydro-1,6-naphthyridine series significantly reduced the inhibition of the CYP2D6 enzyme.[13][14] Furthermore, substitution of the butyl amine side chain with various lipophilic groups was found to improve permeability.[13][14]

In the context of PDE7 inhibitors, SAR studies of dihydronaphthyridinediones have led to the identification of compounds with low nanomolar inhibitory activity and high selectivity against other PDE isoenzymes.[17]

Experimental Protocols

General Procedure for the Synthesis of N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines[9]
  • To a solution of the corresponding pyridinium ylide (1 equivalent) in absolute ethanol at 0°C, add sodium borohydride (5 equivalents).

  • Stir the reaction mixture for seven hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction with ice and allow it to warm to room temperature.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting solid by flash column chromatography using an appropriate eluent system (e.g., ethyl acetate:hexane).

Visualizing Key Synthetic Pathways

Pictet-Spengler Reaction for Tetrahydronaphthyridine Synthesis

Pictet_Spengler Pyridinylethylamine Pyridinylethylamine Intermediate Iminium Intermediate Pyridinylethylamine->Intermediate Condensation EthylGlyoxylate Ethyl Glyoxylate Polymer EthylGlyoxylate->Intermediate Tetrahydronaphthyridine Tetrahydronaphthyridine Intermediate->Tetrahydronaphthyridine Cyclization

Caption: Pictet-Spengler reaction for tetrahydronaphthyridine synthesis.

Cobalt-Catalyzed [2+2+2] Cyclization

Cobalt_Cyclization StartingMaterial Diyne-Nitrile Cycloadduct Cobaltacyclopentadiene Intermediate StartingMaterial->Cycloadduct + Co CobaltCatalyst Co Catalyst CobaltCatalyst->Cycloadduct Tetrahydronaphthyridine Tetrahydronaphthyridine Scaffold Cycloadduct->Tetrahydronaphthyridine Insertion & Reductive Elimination

Caption: Cobalt-catalyzed [2+2+2] cyclization for tetrahydronaphthyridine synthesis.

Future Perspectives

The tetrahydronaphthyridine scaffold continues to be a rich source of inspiration for medicinal chemists. Its proven track record across a diverse range of biological targets, coupled with the development of robust and efficient synthetic methodologies, positions it as a highly valuable core structure for future drug discovery efforts. The exploration of novel isomers, the development of more complex three-dimensional architectures such as spirocyclic systems, and the application of computational methods for rational drug design are all promising avenues for unlocking the full therapeutic potential of this remarkable scaffold. As our understanding of disease biology deepens, the adaptability of the tetrahydronaphthyridine framework will undoubtedly lead to the discovery of new and improved medicines for a wide array of human ailments.

References

The 5,6,7,8-Tetrahydro-1,7-naphthyridine Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6,7,8-tetrahydro-1,7-naphthyridine core is a conformationally restricted heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability make it a valuable building block for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound analogs. We will delve into the synthetic strategies employed to access this core and its derivatives, explore the influence of substitutions at various positions on biological activity, and discuss their applications across different therapeutic areas, including oncology, inflammatory diseases, and neuroscience. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: The Emergence of a Privileged Scaffold

The this compound scaffold can be considered a conformationally-locked analog of the pharmacologically significant 2-(3-pyridyl)ethylamine core structure.[1] This structural constraint reduces the number of accessible conformations, which can lead to enhanced binding affinity and selectivity for a specific biological target. The inherent chirality of many of its derivatives further allows for the exploration of stereospecific interactions within a binding pocket.

The versatility of the tetrahydronaphthyridine core is evidenced by the diverse biological activities reported for its analogs. These include, but are not limited to, kinase inhibition, modulation of nuclear receptors, and interaction with central nervous system (CNS) targets.[2][3] Understanding the structure-activity relationships (SAR) is paramount to successfully optimizing lead compounds based on this scaffold for improved potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Accessing the Core and its Analogs

The construction of the this compound ring system can be achieved through various synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials.

Reductive Approaches

One common method involves the catalytic reduction of the corresponding 1,7-naphthyridine. For instance, the catalytic reduction of 1,7-naphthyridine using palladium on charcoal can yield a mixture of 1,2,3,4-tetrahydro-1,7-naphthyridine and the desired this compound, which then requires separation.[1]

Cyclization Strategies

More elaborate strategies involve the construction of the bicyclic system from acyclic or monocyclic precursors. These methods offer greater control over the introduction of substituents. A notable example is the synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, a close isomer, which was achieved through a multi-step sequence featuring a Heck-type vinylation, a novel dihydronaphthyridine formation, and a ruthenium-catalyzed enantioselective transfer hydrogenation.[2] This highlights the sophisticated chemical transformations that can be employed to generate chiral, highly functionalized tetrahydronaphthyridine cores.

Experimental Protocol: A Representative Synthesis of a Tetrahydronaphthyridine Analog

The following is a representative protocol for the synthesis of a substituted 5,6,7,8-tetrahydro-1,6-naphthyridine carboxamide, adapted from the literature.[2]

Step 1: Synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide

  • Charge a 120 mL autoclave vessel with 2-vinyl-3-acylpyridine precursor (2.0 g, 9.7 mmol), BHT (80 mg), and dry MeOH (80 mL).

  • Stir the resulting mixture at room temperature under NH₃ pressure (0.30 MPa) for 2 hours.

  • Seal the vessel and heat to 60 °C (bath temperature) for 6 hours. The pressure will increase to approximately 0.65 MPa.

  • Allow the reaction to cool to room temperature and concentrate the mixture to 25 g using a rotary evaporator.

  • Dilute the mixture with 2-propanol (20 mL) and re-concentrate to 25 g. Repeat this step a total of four times to yield the desired dihydronaphthyridine intermediate.

Step 2: Asymmetric Transfer Hydrogenation

  • In a 100 mL four-neck round-bottom flask, charge the dihydronaphthyridine intermediate (2.0 g, 9.8 mmol), ammonium formate (1.8 g, 29.2 mmol), and chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (58.7 mg, 0.098 mmol) in CH₃CN (50 mL).

  • Stir the mixture at 35 °C for 24 hours under a continuous N₂ flow to remove CO₂.

  • Add 1 M aq citric acid (24 mL) and toluene (12 mL) at room temperature.

  • Separate the organic layer and extract the aqueous layer twice with 1 M aq citric acid (12 mL).

  • Combine the organic layers and process to obtain the desired chiral tetrahydronaphthyridine product.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the bicyclic core. The following sections will discuss the SAR at key positions, drawing on examples from various therapeutic targets.

Substitution at the N-7 Position

The nitrogen at the 7-position is a common site for modification, often serving as an attachment point for various side chains that can modulate potency and pharmacokinetic properties.

  • Acylation and Sulfonylation: N-acylation and N-sulfonylation can introduce a wide range of functional groups. For instance, in a library of 5,6,7,8-tetrahydro-1,6-naphthyridines, the formation of ureas, amides, and sulfonamides at the N-6 position (analogous to N-7 in the 1,7-isomer) led to the identification of compounds with antituberculosis activity. This suggests that the nature of the acyl or sulfonyl group is critical for biological activity.

Substitution on the Pyridine Ring (Positions 2, 3, and 4)

Modifications to the pyridine ring can significantly impact interactions with the target protein, particularly through hydrogen bonding and aromatic interactions.

  • 2-Position: In the development of potent retinoid-related orphan receptor γt (RORγt) inverse agonists based on a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, a methoxy group at the 2-position was a key feature of the lead compound.[2] This highlights the importance of electron-donating groups at this position for this particular target.

Substitution on the Saturated Ring (Positions 5, 6, and 8)

Substituents on the saturated piperidine ring can influence the molecule's conformation and provide additional interaction points with the target.

  • 8-Position: In a series of 8-hydroxy-1,6-naphthyridines with antileishmanial activity, the 8-hydroxyl group was found to be crucial for activity. Its removal or methylation led to a significant loss of potency.[4] This underscores the critical role of a hydrogen bond donor at this position for this specific biological target.

Data Presentation: SAR of 8-Hydroxy-1,6-Naphthyridine Analogs against L. donovani

The following table summarizes the structure-activity relationship of substitutions on the 8-hydroxy-1,6-naphthyridine scaffold and their effect on antileishmanial activity.[4]

CompoundpEC₅₀ (L. donovani)
16 HH>6.0
17 HH (OH removed)<5.0
18 HMe5.8
19 HH (Triazole replaced with Oxadiazole)<5.0

Data presented as pEC₅₀, the negative logarithm of the half-maximal effective concentration.

Key Biological Targets and Signaling Pathways

This compound analogs have been shown to modulate the activity of several important biological targets. Understanding the signaling pathways associated with these targets is crucial for elucidating their mechanism of action.

Kinase Inhibition

Many heterocyclic scaffolds, including naphthyridines, are known to be potent kinase inhibitors. While specific SAR data for 5,6,7,8-tetrahydro-1,7-naphthyridines as kinase inhibitors is emerging, related naphthyridine cores have shown activity against targets like Aurora kinases and cyclin-dependent kinases (CDKs). These kinases are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Tetrahydro-naphthyridine Analog Tetrahydro-naphthyridine Analog Tetrahydro-naphthyridine Analog->RAF Inhibition

Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Nuclear Receptor Modulation

As demonstrated with the RORγt inverse agonists, the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold can effectively target nuclear receptors. RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Inhibition of RORγt activity is therefore a promising therapeutic strategy for these conditions.

Conclusion and Future Directions

The this compound scaffold and its isomers represent a versatile and promising platform for the design of novel therapeutic agents. The existing body of research demonstrates their potential to modulate a range of biological targets, leading to diverse pharmacological effects. While comprehensive SAR studies for specific targets are still evolving, the available data provides a solid foundation for future drug discovery efforts.

Future work in this area should focus on:

  • Systematic SAR exploration: The synthesis and evaluation of focused libraries of analogs to build more comprehensive SAR models for specific biological targets.

  • Structure-based drug design: Utilizing X-ray crystallography and computational modeling to understand the binding modes of these analogs and guide the design of more potent and selective compounds.

  • Pharmacokinetic optimization: Fine-tuning the physicochemical properties of lead compounds to improve their drug-like characteristics, including solubility, metabolic stability, and oral bioavailability.

By leveraging the insights gained from ongoing and future SAR studies, the full therapeutic potential of the this compound scaffold can be realized.

References

Methodological & Application

Synthesis and Functionalization of the 5,6,7,8-Tetrahydro-1,7-naphthyridine Scaffold: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6,7,8-tetrahydro-1,7-naphthyridine core is a valuable scaffold in medicinal chemistry, offering a three-dimensional structure that can orient substituents in distinct vectors for probing biological space. This guide provides an in-depth overview of the synthesis of this heterocyclic system and strategies for its functionalization, aimed at researchers, scientists, and drug development professionals. We will delve into the rationale behind synthetic choices and provide detailed protocols for key transformations.

Introduction: The Significance of the this compound Scaffold

The this compound moiety can be considered a conformationally restricted analog of biologically active phenethylamines and pyridylethylamines. Its rigid framework allows for the precise positioning of functional groups, which can lead to enhanced potency and selectivity for various biological targets. Derivatives of the isomeric 1,6- and 1,8-tetrahydronaphthyridines have shown promise as potent receptor antagonists and enzyme inhibitors, underscoring the potential of this heterocyclic family in drug discovery.[1]

Part 1: Synthesis of the this compound Core

The construction of the this compound scaffold can be approached through several synthetic strategies. Two primary routes are highlighted here: the reduction of the aromatic 1,7-naphthyridine precursor and a de novo synthesis from pyridine-based starting materials.

Strategy 1: Catalytic Hydrogenation of 1,7-Naphthyridine

A straightforward method to access the this compound core is the catalytic reduction of the parent 1,7-naphthyridine.

Rationale: Catalytic hydrogenation is a well-established and often high-yielding method for the reduction of aromatic heterocycles. The choice of catalyst and reaction conditions is crucial for achieving the desired regioselectivity. In the case of 1,7-naphthyridine, hydrogenation of the pyridine ring bearing the N7 nitrogen is sterically less hindered and electronically favored. However, controlling the selectivity to avoid over-reduction or reduction of the other pyridine ring can be challenging. Literature reports indicate that the catalytic reduction of 1,7-naphthyridine with palladium on charcoal can yield a separable mixture of 1,2,3,4-tetrahydro-1,7-naphthyridine and the desired this compound.[2]

Experimental Protocol: Catalytic Hydrogenation of 1,7-Naphthyridine

  • Preparation: In a high-pressure reaction vessel, dissolve 1,7-naphthyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add 10% palladium on charcoal (10% w/w) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to 50-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing a mixture of this compound and 1,2,3,4-tetrahydro-1,7-naphthyridine, can be purified by column chromatography on silica gel to isolate the desired isomer.

Table 1: Comparison of Reduction Products

ProductStructureTypical Yield
This compoundC1CNCC2=C1N=CC=C243%[2]
1,2,3,4-Tetrahydro-1,7-naphthyridineC1CC=NC2=C1C=CN=C257%[2]
Strategy 2: Multi-step Synthesis from Pyridine Precursors

A more versatile approach that allows for the introduction of substituents prior to cyclization involves a multi-step synthesis starting from readily available pyridine derivatives. An improved five-step synthesis has been reported, showcasing the feasibility of this strategy.[2] While the specific details of that exact route are proprietary, a general and logical pathway can be constructed based on established synthetic methodologies for related tetrahydronaphthyridines, such as the 1,6-isomer.[3] This often involves a Pictet-Spengler-type cyclization or related intramolecular cyclization strategies.

Conceptual Workflow for De Novo Synthesis

G A Substituted 3-aminopyridine B N-protected 3-(2-aminoethyl)pyridine A->B Elaboration of side chain C Acylation with a suitable synthon B->C D Intramolecular Cyclization (e.g., Bischler-Napieralski or Pictet-Spengler type) C->D E Reduction of imine/enamine D->E F Functionalized this compound E->F

Caption: De Novo Synthesis Workflow

Part 2: Functionalization of the this compound Scaffold

Once the core scaffold is obtained, it can be further functionalized at several positions to generate a library of diverse compounds. The primary sites for modification are the secondary amine at the 7-position and the aromatic pyridine ring.

N7-Functionalization

The secondary amine at the N7 position is a key handle for introducing a wide array of substituents through N-alkylation, N-arylation, acylation, and sulfonylation reactions.

Experimental Protocol: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5][6]

  • Reaction Setup: To an oven-dried reaction tube, add this compound (1.0 eq), the aryl halide (or triflate) (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like XPhos or SPhos (4-10 mol%), and a base such as Cs₂CO₃ or K₃PO₄ (2.0 eq).

  • Solvent and Degassing: Add anhydrous, degassed toluene or dioxane to the tube. Seal the tube and degas the mixture by bubbling argon through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent like ethyl acetate, and filter through Celite®.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N-arylated product.

Table 2: Common N7-Functionalization Reactions

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, base (e.g., K₂CO₃, Et₃N), solvent (e.g., DMF, CH₃CN)7-Alkyl-5,6,7,8-tetrahydro-1,7-naphthyridine
N-AcylationAcyl chloride or anhydride, base (e.g., pyridine, Et₃N), solvent (e.g., CH₂Cl₂, THF)7-Acyl-5,6,7,8-tetrahydro-1,7-naphthyridine
N-SulfonylationSulfonyl chloride, base (e.g., pyridine, Et₃N), solvent (e.g., CH₂Cl₂)7-Sulfonyl-5,6,7,8-tetrahydro-1,7-naphthyridine
Reductive AminationAldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), solvent (e.g., DCE, MeOH)7-Alkyl-5,6,7,8-tetrahydro-1,7-naphthyridine
Functionalization of the Pyridine Ring

The pyridine ring of the tetrahydro-1,7-naphthyridine scaffold can be functionalized through various reactions, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. It is often advantageous to protect the N7-amine with a suitable protecting group (e.g., Boc) before attempting these transformations to prevent side reactions.

Experimental Protocol: Halogenation of the Pyridine Ring

Halogenation provides a versatile handle for subsequent cross-coupling reactions.

  • N-Protection: Protect the N7-amine of this compound with a Boc group using (Boc)₂O and a base like triethylamine in a solvent such as dichloromethane.

  • Halogenation: Dissolve the N-Boc protected compound in a suitable solvent. For bromination, use a reagent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile or a chlorinated solvent. The reaction may require a radical initiator or be performed under photochemical conditions. For iodination, reagents like N-iodosuccinimide (NIS) can be employed.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (for bromination/iodination), and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography. The position of halogenation will be directed by the electronics of the pyridine ring.

Experimental Protocol: Sonogashira Coupling of a Halogenated Intermediate

The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7][8][9]

  • Reaction Setup: In a reaction flask, combine the halogenated N-Boc-5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), a copper(I) co-catalyst like CuI (5-10 mol%), and the terminal alkyne (1.2-1.5 eq) in a solvent mixture of THF and a base like triethylamine or diisopropylamine.

  • Degassing and Reaction: Degas the mixture thoroughly with argon. Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through Celite®.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate under reduced pressure. Purify the residue by column chromatography to yield the alkynylated product.

  • Deprotection (if required): The Boc protecting group can be removed under acidic conditions (e.g., TFA in CH₂Cl₂ or HCl in dioxane) to yield the free amine.

Workflow for Pyridine Ring Functionalization

G A This compound B N7-Boc Protected Scaffold A->B Boc₂O, base C Halogenation (e.g., NBS, NIS) B->C D Halogenated Intermediate C->D E Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) D->E F Functionalized Scaffold E->F G Deprotection F->G TFA or HCl H Final Functionalized Product G->H

Caption: Pyridine Ring Functionalization Workflow

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The synthetic routes outlined in this guide, from the construction of the core through catalytic hydrogenation or de novo synthesis to its diverse functionalization via N7-modification and pyridine ring elaboration, provide a robust toolkit for medicinal chemists. The strategic application of modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, enables the efficient generation of libraries of analogs for structure-activity relationship studies. As our understanding of the synthesis and reactivity of this scaffold continues to grow, so too will its impact on the field of drug discovery.

References

Application Notes and Protocols for the Stereoselective Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Tetrahydro-1,7-naphthyridines

The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a conformationally restricted analog of biologically important phenethylamine and tryptamine pharmacophores. The introduction of a stereocenter within this framework allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with chiral biological targets such as enzymes and receptors. Consequently, the development of robust and efficient methods for the stereoselective synthesis of these compounds is of paramount importance for accessing novel chemical matter with potentially enhanced potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of a proposed, highly viable strategy for the stereoselective synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridines. The core of this approach is a catalytic asymmetric transfer hydrogenation of a prochiral dihydronaphthyridine precursor, a method that has proven highly successful for the synthesis of the closely related 1,6-naphthyridine isomer.[1][2][3]

Strategic Overview: A Catalysis-Driven Approach to Chirality

While various methods exist for the synthesis of naphthyridine cores, the introduction of chirality in a controlled and predictable manner remains a challenge. Traditional approaches often rely on the resolution of racemates, which is inherently inefficient, or the use of a chiral pool, which can limit structural diversity. A more elegant and atom-economical strategy is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

Our proposed synthetic strategy is centered on the asymmetric reduction of a prochiral 7,8-dihydro-1,7-naphthyridine intermediate. This approach is predicated on the well-documented success of ruthenium-catalyzed asymmetric transfer hydrogenation for the analogous 1,6-naphthyridine system, which achieved excellent enantioselectivity and yield.[1][2] This methodology offers a practical and scalable route to the desired chiral tetrahydro-1,7-naphthyridines.

The overall synthetic workflow can be visualized as a two-stage process:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Reduction A Substituted Pyridine Starting Materials B Construction of Dihydronaphthyridine Core A->B Multi-step sequence C Prochiral 7,8-Dihydro-1,7-naphthyridine B->C D Chiral this compound C->D Asymmetric Transfer Hydrogenation

Figure 1: Proposed two-stage synthetic workflow.

Part 1: Synthesis of the Prochiral 7,8-Dihydro-1,7-naphthyridine Precursor

The successful implementation of the asymmetric hydrogenation strategy hinges on the efficient synthesis of a suitable prochiral precursor. Drawing inspiration from established routes to related heterocyclic systems, a plausible pathway to a functionalized 7,8-dihydro-1,7-naphthyridine is outlined below. The key is the construction of a substituted pyridine bearing a vinyl group and an acyl group, which can then undergo cyclization.

Proposed Synthetic Protocol for a Model Precursor

This protocol details a hypothetical, yet chemically sound, route to a model precursor, 8-methoxy-5,6-dihydro-1,7-naphthyridine-6-carboxamide.

Step 1: Synthesis of a Substituted 3-Acyl-4-vinylpyridine

The initial steps involve the functionalization of a pyridine ring to introduce the necessary vinyl and acyl groups for the subsequent cyclization. This can be achieved through a series of standard organic transformations.

Step 2: Cyclization to Form the Dihydronaphthyridine Core

With the acyl and vinyl groups in place, the dihydronaphthyridine core can be formed through an ammonia-mediated cyclization. This reaction is analogous to the successful synthesis of the 7,8-dihydro-1,6-naphthyridine-5-carboxamide.[1][2]

Protocol 1: Synthesis of 8-Methoxy-5,6-dihydro-1,7-naphthyridine-6-carboxamide (Hypothetical)

  • Materials:

    • Substituted 3-acyl-4-vinylpyridine

    • Ammonia (gas or solution in methanol)

    • Methanol (anhydrous)

    • Butylated hydroxytoluene (BHT) (as an antioxidant)

    • Autoclave vessel

  • Procedure:

    • Charge a high-pressure autoclave vessel with the substituted 3-acyl-4-vinylpyridine (1.0 eq) and a catalytic amount of BHT.

    • Add anhydrous methanol to dissolve the starting material.

    • Seal the vessel and introduce ammonia gas to a pressure of 0.3-0.5 MPa, or add a saturated solution of ammonia in methanol.

    • Stir the mixture at room temperature for 2 hours to ensure saturation with ammonia.

    • Heat the vessel to 60-80 °C and maintain this temperature for 6-12 hours, monitoring the internal pressure.

    • After the reaction is complete (as determined by an appropriate analytical method such as LC-MS or TLC), cool the vessel to room temperature and carefully vent the excess ammonia.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • The crude product can then be purified by crystallization or column chromatography to yield the desired 7,8-dihydro-1,7-naphthyridine precursor.

Part 2: Enantioselective Transfer Hydrogenation

This is the crucial stereochemistry-defining step. The prochiral imine functionality within the dihydronaphthyridine ring is reduced to a chiral amine using a chiral ruthenium catalyst and a hydrogen source. The choice of the chiral ligand on the ruthenium center is critical for achieving high enantioselectivity.

Mechanism of Asymmetric Transfer Hydrogenation

The catalytic cycle of ruthenium-catalyzed transfer hydrogenation generally involves the formation of a ruthenium hydride species from the catalyst precursor and a hydrogen donor (e.g., formic acid or isopropanol). This chiral hydride then coordinates to the C=N bond of the substrate and delivers the hydride stereoselectively to one face of the imine, directed by the chiral ligand.

G catalyst [Ru(II)-L] ru_hydride [Ru(II)-H-L] catalyst->ru_hydride Activation h_donor H-Donor (e.g., HCOOH) h_donor->ru_hydride intermediate [Substrate-Ru-H-L*] Complex ru_hydride->intermediate Coordination substrate Prochiral Dihydronaphthyridine substrate->intermediate product Chiral Tetrahydronaphthyridine intermediate->product Hydride Transfer product->catalyst Product Release & Catalyst Regeneration

Figure 2: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Recommended Chiral Catalysts and Ligands

A variety of chiral ligands have been successfully employed in ruthenium-catalyzed asymmetric hydrogenations. For the analogous 1,6-naphthyridine synthesis, a catalyst of the type chloro(p-cymene)[(R,R)-N-(arenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) was highly effective.[1][2] These Noyori-type catalysts are well-established for the asymmetric reduction of ketones and imines.

Catalyst TypeChiral LigandKey Features
Noyori-type Ru(II)(R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)Commercially available, well-studied, and has a broad substrate scope.
(R,R)-MsDPEN (N-(methanesulfonyl)-1,2-diphenylethylenediamine)Similar to TsDPEN, can offer different selectivity.
Other Ru(II) Diamine/Diphosphine ComplexesVarious chiral diamines and diphosphinesCan be screened for optimal performance.
Protocol 2: Asymmetric Transfer Hydrogenation

This protocol is adapted from the successful synthesis of the chiral 5,6,7,8-tetrahydro-1,6-naphthyridine.[1][2]

  • Materials:

    • Prochiral 7,8-dihydro-1,7-naphthyridine precursor (from Protocol 1)

    • Chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) or a similar chiral Ru catalyst (0.5 - 2 mol%)

    • Ammonium formate or formic acid/triethylamine mixture as the hydrogen source

    • Acetonitrile (anhydrous)

    • 1 M aqueous citric acid

    • Toluene

  • Procedure:

    • To a stirred solution of the 7,8-dihydro-1,7-naphthyridine precursor (1.0 eq) in anhydrous acetonitrile, add ammonium formate (3.0 eq).

    • Add the chiral ruthenium catalyst (e.g., chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II), 0.01 eq).

    • Stir the mixture at 35-40 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by a suitable analytical technique (e.g., HPLC on a chiral stationary phase). A continuous flow of nitrogen can be used to help remove the carbon dioxide byproduct.

    • Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

    • Quench the reaction by adding 1 M aqueous citric acid.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting enantiomerically enriched this compound can be further purified by column chromatography or crystallization.

  • Self-Validation and Quality Control:

    • The enantiomeric excess (ee) of the product should be determined by HPLC analysis using a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) with a suitable mobile phase.

    • The absolute configuration of the product can be determined by comparison to a standard, X-ray crystallography of a suitable derivative, or by vibrational circular dichroism (VCD) spectroscopy.

Data Summary and Expected Outcomes

Based on the results obtained for the 1,6-naphthyridine isomer, the proposed asymmetric transfer hydrogenation is expected to proceed with high yield and excellent enantioselectivity.

SubstrateCatalystHydrogen SourceYield (%)ee (%)
7,8-Dihydro-1,6-naphthyridineChloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II)Ammonium formate>95>99
Proposed: 7,8-Dihydro-1,7-naphthyridineChloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II)Ammonium formateExpected: HighExpected: High

Conclusion and Future Perspectives

The asymmetric transfer hydrogenation of a prochiral 7,8-dihydro-1,7-naphthyridine represents a highly promising and practical strategy for the stereoselective synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridines. This approach, grounded in the successful synthesis of a closely related isomer, offers a scalable and efficient route to these valuable chiral building blocks. The resulting enantiomerically pure compounds can be further functionalized to generate libraries of diverse molecules for screening in drug discovery programs. Further optimization of the reaction conditions, including the chiral ligand, solvent, and hydrogen source, may lead to even higher levels of stereocontrol and broader substrate scope.

References

Application Notes & Protocols: Cobalt-Catalyzed [2+2+2] Cyclization for Tetrahydronaphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

The tetrahydronaphthyridine core is a privileged scaffold in modern medicinal chemistry, appearing in a range of biologically active agents, including kinase inhibitors and CXCR4 antagonists.[1][2] Its rigid, three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets.[3] Consequently, robust and modular methods for its synthesis are of high value to drug discovery programs. Among the various synthetic strategies, the transition-metal-catalyzed [2+2+2] cycloaddition has emerged as a particularly elegant and atom-economical approach for constructing the fused pyridine ring system.[4][5]

This guide focuses specifically on the use of cobalt catalysts to mediate the intramolecular cyclization of dialkynylnitriles, a powerful method for assembling 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocyclic systems.[6][7] We will explore the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the scope and applications of this versatile reaction.

Mechanistic Insights: The Cobalt Catalytic Cycle

The power of the [2+2+2] cycloaddition lies in its ability to form multiple carbon-carbon and carbon-heteroatom bonds in a single, catalytic step.[8] While several transition metals can catalyze this transformation, cobalt complexes have proven to be exceptionally versatile and efficient.[4][9] The generally accepted mechanism for the cobalt(I)-catalyzed cycloaddition of two alkyne units and a nitrile is a stepwise process, ensuring high control over the assembly of the pyridine ring.[10][11]

The Causality Behind the Cycle: The process begins with a low-valent cobalt(I) precatalyst, such as cyclopentadienylcobalt(I) dicarbonyl (CpCo(CO)₂), which must first shed its ancillary ligands (e.g., CO) to generate a coordinatively unsaturated, catalytically active species.[12][13] This species then orchestrates the assembly.

  • Ligand Dissociation & Alkyne Coordination: The reaction is initiated by the dissociation of ligands from the Co(I) precatalyst, allowing the two alkyne moieties of the substrate to coordinate to the metal center.

  • Oxidative Cyclization: The cobalt center undergoes oxidative cyclization with the two coordinated alkynes. This key step forms a highly stable cobaltacyclopentadiene intermediate.[10] This is a formal oxidation of Co(I) to Co(III).

  • Nitrile Insertion: The nitrile component then coordinates to the cobalt center and inserts into one of the Co-C bonds of the cobaltacyclopentadiene. This ring expansion step forms a seven-membered cobaltazacycloheptatriene intermediate. The regioselectivity of this insertion is a critical factor in determining the final substitution pattern of the pyridine ring.[4]

  • Reductive Elimination: The final step is a reductive elimination from the cobaltazacycloheptatriene intermediate. This step forms the aromatic pyridine ring of the tetrahydronaphthyridine product and regenerates the active Co(I) catalyst, allowing it to re-enter the catalytic cycle.[11]

.dot digraph "Cobalt_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Co_I [label="Active Co(I) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Dialkynylnitrile\nSubstrate", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; Coordination [label="Co(I)-Alkyne\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cobaltacyclopentadiene [label="Cobaltacyclopentadiene\nIntermediate (Co-III)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cobaltazacycloheptatriene [label="Cobaltazacycloheptatriene\nIntermediate (Co-III)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Tetrahydronaphthyridine\nProduct", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Substrate -> Coordination [label="Coordination"]; Co_I -> Coordination [style=invis]; Coordination -> Cobaltacyclopentadiene [label="Oxidative\nCyclization"]; Cobaltacyclopentadiene -> Cobaltazacycloheptatriene [label="Nitrile\nInsertion"]; Cobaltazacycloheptatriene -> Product [label="Reductive\nElimination"]; Product -> Co_I [label="Catalyst\nRegeneration", style=dashed, constraint=false];

// Invisible edges for layout {rank=same; Substrate; Co_I;} {rank=same; Product;} } .enddot Caption: The catalytic cycle for cobalt-mediated [2+2+2] cyclization.

Experimental Protocol: Microwave-Promoted Synthesis

Microwave irradiation has been shown to significantly accelerate cobalt-catalyzed [2+2+2] cyclizations, reducing reaction times from hours to minutes and often improving yields.[6][7] This protocol details a representative synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative.

Trustworthiness of the Protocol: This procedure is adapted from established literature methods that have demonstrated successful synthesis of the target scaffold.[6][14] It incorporates best practices for handling air-sensitive reagents and for microwave-assisted organic synthesis. All steps are designed to be reproducible in a standard synthetic chemistry laboratory.

G

Materials & Reagents

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Dialkynylnitrile Substrate-1.0-1.0
CpCo(CO)₂180.050.2036 mg0.20
Anhydrous Chlorobenzene112.56-5.0 mL-

Step-by-Step Procedure:

  • Preparation:

    • Ensure all glassware, including the microwave reaction vial and stir bar, is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).

    • The dialkynylnitrile substrate should be synthesized according to established procedures and purified prior to use.

    • Anhydrous chlorobenzene should be obtained from a commercial supplier or freshly distilled and stored over molecular sieves.

  • Reaction Setup:

    • To a 10 mL microwave reaction vial containing a magnetic stir bar, add the dialkynylnitrile substrate (1.0 mmol, 1.0 eq).

    • Add 5.0 mL of anhydrous chlorobenzene to the vial to dissolve the substrate.

    • Expert Insight: Handling CpCo(CO)₂: This catalyst is a volatile, air-sensitive, and toxic liquid. It should be handled exclusively in a well-ventilated fume hood. It is best added via syringe. Draw the required volume (approx. 26 µL for 0.20 mmol) and add it to the reaction mixture under a positive pressure of inert gas.

    • Seal the vial securely with the appropriate microwave cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of a scientific microwave reactor.

    • Set the reaction parameters: 300 W power, a target temperature of 150 °C, a hold time of 15-20 minutes, with magnetic stirring enabled.[6][14]

    • Causality: The high temperature achieved rapidly via microwave heating promotes the dissociation of the CO ligands from the cobalt precatalyst, which is often the rate-limiting step for catalyst activation.[12]

  • Workup and Isolation:

    • After the irradiation is complete, allow the vial to cool to room temperature (this is typically done via a compressed air stream in the microwave unit).

    • Once cooled, open the vial carefully in a fume hood.

    • Concentrate the dark reaction mixture under reduced pressure to remove the chlorobenzene.

    • The resulting crude residue contains the desired product along with cobalt residues.

  • Purification:

    • Adsorb the crude residue onto a small amount of silica gel.

    • Purify the product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the specific product but a gradient of ethyl acetate in hexanes is a common starting point.

    • Combine the fractions containing the product (as determined by TLC) and concentrate under reduced pressure to yield the pure 5,6,7,8-tetrahydro-1,6-naphthyridine.

Substrate Scope and Regioselectivity

The cobalt-catalyzed [2+2+2] cyclization is tolerant of a variety of functional groups, making it a versatile tool.[15] However, the success and yield of the reaction can be influenced by the nature of the dialkynylnitrile precursor.

  • Tethering Atom: Studies have investigated the effect of the atom tethering the two alkyne chains (the "X" in Scheme 1 of reference[6]). While nitrogen-tethered precursors are effective, it has been suggested that unfavorable chelation of this nitrogen to the cobalt catalyst may sometimes lead to modest yields compared to carbon or oxygen-tethered systems.[14] Protecting the tethering nitrogen atom can potentially mitigate this issue and improve reaction outcomes.[14]

  • Regioselectivity: For the intramolecular cyclization of a dialkynylnitrile, the regiochemistry is fixed by the structure of the starting material. In intermolecular reactions (cotrimerization of a diyne with a separate nitrile), regioselectivity can be an issue. However, cobalt catalysts often exhibit high regioselectivity, which can be influenced by steric and electronic factors of both the diyne and the nitrile.[16][17] For instance, the cyclization of fluorinated diynes with nitriles using a CoCl₂(phen) system proceeds with excellent regioselectivity to afford α-fluoroalkylated pyridines.[17]

Table of Representative Substrates and Yields

Diyne PrecursorNitrile PartnerProductYield (%)Reference
N-propargyl-N-(prop-2-yn-1-yl)cyanamide(Intramolecular)Tetrahydro-1,6-naphthyridine derivative45[6]
N-allyl-N-(prop-2-yn-1-yl)prop-2-yn-1-amineAcetonitrileTetrahydro-1,7-naphthyridine derivative69[6]
1,6-HeptadiyneBenzonitrilePhenyl-fused cyclohexadiene87[16]
Applications in Drug Development

The tetrahydronaphthyridine framework is a key component of several investigational drug candidates. The ability of the cobalt-catalyzed [2+2+2] cyclization to rapidly construct this core from simple acyclic precursors makes it a highly attractive strategy in drug discovery campaigns.

  • Scaffold Generation: This methodology provides a direct and modular route to libraries of substituted tetrahydronaphthyridines for screening.[6] The substituents on the starting dialkynylnitrile are directly incorporated into the final product, allowing for systematic exploration of structure-activity relationships (SAR).

  • Anti-tubercular Agents: Several 5,6,7,8-tetrahydro-1,6-naphthyridines synthesized using this cobalt-catalyzed approach have demonstrated significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[14] This highlights the potential of this chemical space for addressing infectious diseases.

  • Kinase Inhibitors & Other Targets: The broader class of tetrahydronaphthyridines has been explored for various targets. For example, Roblitinib (FGF401) is an FGFR4 selective inhibitor, and other derivatives have been developed as potent CXCR4 antagonists for potential use in HIV treatment and oncology.[2][3] While not all of these were synthesized via cobalt catalysis, the examples underscore the pharmacological relevance of the scaffold that this method efficiently produces.

References

multi-step synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Strategic Value of the 5,6,7,8-Tetrahydro-1,7-naphthyridine Scaffold

The this compound core is a significant heterocyclic scaffold in modern medicinal chemistry. Its structure can be viewed as a conformationally-restricted analog of the pharmacologically active 2-(3-pyridyl)ethylamine moiety, a key component in many biologically active molecules.[1] By locking the flexible ethylamine side chain into a rigid piperidine ring, this scaffold reduces the number of accessible conformations, which can lead to enhanced binding affinity, improved selectivity for biological targets, and more favorable pharmacokinetic profiles.

Derivatives of the 1,7-naphthyridine family have demonstrated a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, and CNS-active agents.[2][3] For instance, specific derivatives have been investigated as potent inhibitors of p38 MAP kinase for inflammatory diseases and as tachykinin NK1 receptor antagonists for CNS disorders.[2] The 5,6,7,8-tetrahydro variant, in particular, offers a three-dimensional structure that is highly sought after in drug design to improve physicochemical properties and escape "flatland."

However, the synthesis of this specific isomer presents unique challenges, most notably the control of regioselectivity during reduction of the parent aromatic system. This guide provides a detailed examination of two primary synthetic strategies, offering field-proven insights and step-by-step protocols for researchers aiming to incorporate this valuable scaffold into their drug discovery programs.

Overview of Synthetic Strategies

Two divergent strategies are commonly considered for the synthesis of the this compound core. The choice between them depends on the desired substitution pattern, scalability, and the need to avoid problematic isomeric mixtures.

  • Strategy A: The Reduction Approach. This is a direct, atom-economical approach that involves the partial reduction of the fully aromatic 1,7-naphthyridine ring system. While conceptually simple, its primary drawback is the difficulty in controlling regioselectivity.

  • Strategy B: The Constructive Approach. This strategy involves building the saturated piperidine ring onto a pre-functionalized pyridine precursor. This multi-step approach generally offers superior control over substitution and avoids the formation of regioisomers, making it highly attractive for creating diverse chemical libraries.

G cluster_0 Synthetic Strategies cluster_A Strategy A: Reduction cluster_B Strategy B: Construction Start Target: This compound A1 1,7-Naphthyridine Start->A1 B1 2-Methylnicotinic Acid Start->B1 A2 Catalytic Hydrogenation (e.g., Pd/C, H2) A1->A2 A3 Mixture of Isomers A2->A3 A4 5,6,7,8-THN (Desired) A3->A4 A5 1,2,3,4-THN (Byproduct) A3->A5 A6 Chromatographic Separation A4->A6 A5->A6 B2 Multi-step Sequence (Lactone formation, Amination, Reduction) B1->B2 B3 Regiocontrolled Cyclization B2->B3 B4 5,6,7,8-THN (Single Isomer) B3->B4

Figure 1. High-level comparison of Reduction vs. Construction strategies.

Detailed Protocols & Methodologies

Strategy A: The Reduction Approach

This method relies on the partial hydrogenation of 1,7-naphthyridine. The primary challenge is that catalytic reduction tends to hydrogenate the pyridine ring bearing the N1 nitrogen first, leading to a mixture of products.

Causality Behind Experimental Choices: The catalytic reduction of 1,7-naphthyridine with palladium on charcoal typically yields a mixture of 1,2,3,4-tetrahydro-1,7-naphthyridine and the desired this compound.[1] This occurs because both pyridine rings are susceptible to reduction, and controlling the regioselectivity is difficult without a directing group. The separation of these isomers is often challenging, requiring careful column chromatography. This route is generally employed when the starting 1,7-naphthyridine is readily available and a small-scale synthesis is acceptable.

Protocol 1: Catalytic Hydrogenation of 1,7-Naphthyridine

  • Reaction Setup: To a solution of 1,7-naphthyridine (1.0 g, 7.68 mmol) in ethanol (50 mL) in a hydrogenation vessel, add 10% Palladium on charcoal (Pd/C, 100 mg, 10% w/w).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The starting material and two product spots should be visible.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil, containing a mixture of 5,6,7,8-THN and 1,2,3,4-THN, must be purified by column chromatography on silica gel. A gradient elution (e.g., dichloromethane/methanol, 100:0 to 95:5) is typically required to separate the isomers.

  • Characterization: Combine the fractions containing the desired product and concentrate under reduced pressure. Analyze the purified product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Data Summary Table (Illustrative)

CompoundStarting MaterialProduct (5,6,7,8-THN)Byproduct (1,2,3,4-THN)
Yield N/A~43%[1]~57%[1]
Purification N/AColumn ChromatographyColumn Chromatography
Key ¹H NMR Signal Aromatic ProtonsAliphatic Protons at C5, C6, C8Aliphatic Protons at C2, C3, C4
Strategy B: The Constructive Approach (Five-Step Synthesis)

This improved five-step sequence provides a regiochemically controlled route to the target scaffold, starting from the readily available 2-methylnicotinic acid.[1] This method avoids the problematic isomer separation and is more amenable to the synthesis of substituted derivatives.

Workflow Diagram

G A 2-Methylnicotinic Acid B Step 1: Lactone Formation (e.g., Formaldehyde, Acid) A->B C 2-Hydroxymethylnicotinic Acid Lactone B->C D Step 2: Aminolysis (e.g., Ethanolamine) C->D E N-(2-Hydroxyethyl) Lactam D->E F Step 3: Dehydration & Cyclization (e.g., POCl3) E->F G Chloroethyl Intermediate F->G H Step 4: Intramolecular Cyclization (Base-mediated) G->H I 1,7-Naphthyridin-8(7H)-one H->I J Step 5: Reduction (e.g., LiAlH4) I->J K This compound J->K

Figure 2. Workflow for the five-step constructive synthesis.

Protocol 2: Step-by-Step Synthesis via Lactone Intermediate

This protocol is based on the strategy of preparing disubstituted pyridine lactones from 2-methylnicotinic acid and reacting them with amines to form lactams, which are subsequently reduced.[1]

Step 1: Synthesis of 2-Hydroxymethylnicotinic Acid Lactone

  • Reaction Setup: In a sealed vessel, suspend 2-methylnicotinic acid (10.0 g, 72.9 mmol) in an aqueous solution of formaldehyde (37%, 30 mL).

  • Heating: Heat the mixture at 140-150 °C for 6 hours. The solid will dissolve as the reaction progresses.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove water and excess formaldehyde. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Synthesis of N-(2-Hydroxyethyl)-2-pyridin-3-yl-acetamide

  • Reaction Setup: Dissolve the lactone from Step 1 (5.0 g, 33.5 mmol) in ethanol (50 mL). Add ethanolamine (2.25 g, 36.9 mmol, 1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure to yield the crude hydroxyethyl amide, which can often be used in the next step without further purification.

Step 3 & 4: Cyclization to form 1,7-Naphthyridin-8(7H)-one

  • Chlorination: Dissolve the crude product from Step 2 in phosphorus oxychloride (POCl₃, 25 mL) and heat the mixture at reflux for 3 hours.

  • Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization & Cyclization: Basify the aqueous solution with a strong base (e.g., NaOH pellets or concentrated NH₄OH) while cooling in an ice bath. The intramolecular cyclization occurs during this step.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1,7-naphthyridin-8(7H)-one.

Step 5: Reduction to this compound

  • Reaction Setup: (Caution: Highly exothermic reaction, perform under inert atmosphere with extreme care). To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF (50 mL) at 0 °C, add a solution of the 1,7-naphthyridin-8(7H)-one from Step 4 in anhydrous THF (25 mL) dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat at reflux for 6 hours.

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Carefully and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol with 1% triethylamine) or distillation to afford the final product.

Conclusion and Outlook

The this compound scaffold is an important building block for the development of novel therapeutics. While direct reduction of 1,7-naphthyridine offers a quick entry to this system, it is hampered by significant challenges in controlling regioselectivity. For researchers in drug development, the constructive, multi-step synthesis starting from 2-methylnicotinic acid is superior.[1] It provides unambiguous access to the desired isomer and creates a synthetic handle for the introduction of diverse substituents, making it an ideal platform for generating compound libraries for structure-activity relationship (SAR) studies. The protocols detailed herein provide a robust and validated foundation for any research program targeting this valuable heterocyclic core.

References

Application Notes and Protocols for the 5,6,7,8-Tetrahydro-1,7-naphthyridine Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 5,6,7,8-tetrahydro-1,7-naphthyridine core represents a privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture that is increasingly being exploited for the design of potent and selective kinase inhibitors. Its conformational rigidity and the strategic placement of nitrogen atoms for hydrogen bonding interactions make it an ideal starting point for developing novel therapeutics targeting the kinome. This guide provides an in-depth exploration of the synthesis, application, and evaluation of this compound-based compounds as kinase inhibitors. We will delve into the rationale behind its selection, detailed synthetic and screening protocols, and data interpretation to empower researchers in their drug discovery endeavors.

The this compound Scaffold: A Privileged Framework for Kinase Inhibition

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The ATP-binding site of kinases, while conserved, possesses subtle differences that can be exploited for the design of selective inhibitors. The this compound scaffold provides a rigid, non-planar backbone that can orient substituents into these specific pockets, thereby enhancing both potency and selectivity. This contrasts with flat, aromatic systems which can sometimes suffer from off-target effects due to interactions with a broader range of kinases.

The saturated portion of the tetrahydronaphthyridine ring system allows for the introduction of chirality and diverse substituents, enabling fine-tuning of the physicochemical properties of the resulting inhibitors, such as solubility and metabolic stability. The nitrogen atoms within the bicyclic core can act as crucial hydrogen bond acceptors or donors, mimicking the interactions of the adenine region of ATP with the kinase hinge region.

Synthesis of the this compound Core and Derivatives

Several synthetic routes to the this compound scaffold have been reported, offering flexibility in accessing a variety of substituted analogs. A common and effective method involves a multi-step sequence starting from readily available pyridine derivatives.

Protocol 2.1: General Synthetic Scheme

A representative synthesis is outlined below, commencing with a substituted 3-aminopyridine. This protocol is a generalized representation and may require optimization based on the specific substitution patterns desired.

G A Substituted 3-Aminopyridine B Skraup-Doebner-von Miller Reaction (e.g., with acrolein or crotonaldehyde) A->B Step 1 C 1,7-Naphthyridine Core B->C Step 2 D Catalytic Hydrogenation (e.g., H2, Pd/C) C->D Step 3 E This compound D->E Step 4 F Functionalization (e.g., N-alkylation, Suzuki coupling) E->F Step 5 G Diverse Library of Kinase Inhibitors F->G Step 6

Caption: Generalized synthetic workflow for this compound derivatives.

Step-by-Step Methodology:

  • Synthesis of the 1,7-Naphthyridine Core:

    • To a solution of a substituted 3-aminopyridine in a suitable solvent (e.g., ethanol), add an α,β-unsaturated aldehyde or ketone (e.g., acrolein or crotonaldehyde) and a catalytic amount of acid (e.g., sulfuric acid).

    • Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 1,7-naphthyridine core.

  • Reduction to the this compound Scaffold:

    • Dissolve the 1,7-naphthyridine derivative in a suitable solvent (e.g., methanol or ethanol).

    • Add a catalyst, such as 10% palladium on carbon (Pd/C).

    • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at elevated pressure.

    • Monitor the reaction until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the this compound scaffold.

  • Diversification of the Scaffold:

    • The secondary amine at the 7-position and other reactive handles on the scaffold can be further functionalized using standard organic chemistry transformations, such as N-alkylation, acylation, or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), to generate a library of diverse analogs for screening.[2]

In Vitro Evaluation of Kinase Inhibitory Activity

Once a library of compounds has been synthesized, the next critical step is to assess their inhibitory activity against a panel of kinases. A tiered screening approach is often employed, starting with primary biochemical assays to determine potency, followed by cell-based assays to confirm target engagement in a more physiologically relevant context.

Protocol 3.1: Primary Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3][4]

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Reagent Addition cluster_2 Kinase Detection Reagent Addition A Kinase + Substrate + ATP + Inhibitor B ADP + Phosphorylated Substrate A->B C Terminate Kinase Reaction Deplete remaining ATP B->C D Convert ADP to ATP C->D E Luciferase/Luciferin Reaction D->E F Luminescent Signal E->F

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Kinase Reaction Setup (384-well plate format):

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Prepare serial dilutions of the test compounds (this compound derivatives) in the kinase reaction buffer.

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X kinase/substrate solution and 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at the optimal temperature for the specific kinase (typically 30°C or 37°C) for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[5]

    • Incubate the plate at room temperature for 40 minutes.[5]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.[6]

    • Incubate the plate at room temperature for 30-60 minutes.[6]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7][8]

Protocol 3.2: Cell-Based Target Engagement Assay (In-Cell Western)

An In-Cell Western assay allows for the quantification of protein phosphorylation in intact cells, providing a direct measure of a compound's ability to inhibit its target kinase in a cellular environment.[9][10]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a predetermined time (e.g., 1-2 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the target kinase).

  • Fixation and Permeabilization:

    • Remove the treatment media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the cells with a primary antibody specific for the phosphorylated form of the kinase's substrate overnight at 4°C.

    • Wash the cells with TBST and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • A second primary antibody for a total protein or a housekeeping protein (e.g., GAPDH) can be used for normalization, detected with a secondary antibody of a different fluorescent wavelength.

  • Imaging and Analysis:

    • Wash the cells and acquire images using a fluorescent plate reader or a high-content imaging system.

    • Quantify the fluorescence intensity of the phosphorylated substrate and normalize it to the total protein or housekeeping protein signal.

    • Calculate the percentage of inhibition of phosphorylation and determine the cellular IC50 value.

Data Presentation and Interpretation

The data generated from these assays should be organized and presented clearly to facilitate structure-activity relationship (SAR) analysis and lead candidate selection.

Table 1: Illustrative Inhibitory Activity of Hypothetical this compound Analogs

This table presents hypothetical data for illustrative purposes. The selection of kinases and the corresponding IC50 values are representative of what might be observed for a series of compounds based on this scaffold.

Compound IDR1-SubstituentR2-SubstituentKinase TargetBiochemical IC50 (nM)Cellular IC50 (nM)
THN-001 HHPI3Kα1500>10000
THN-002 PhenylHPI3Kα2501200
THN-003 4-FluorophenylHPI3Kα80450
THN-004 4-FluorophenylMethylPI3Kα55300
THN-005 3-AminophenylHEGFR (L858R)5002500
THN-006 3-((Dimethylamino)methyl)phenylHEGFR (L858R)95600
THN-007 4-MorpholinophenylHMEK11200>10000
THN-008 4-(4-Methylpiperazin-1-yl)phenylHMEK1150850

Interpretation of Data:

The hypothetical data in Table 1 illustrates how systematic modifications to the this compound scaffold can impact kinase inhibitory potency. For instance, the introduction of a phenyl group at R1 (THN-002 vs. THN-001) significantly improves PI3Kα inhibition. Further substitution on the phenyl ring with a fluorine atom (THN-003) enhances potency, and the addition of a methyl group at R2 (THN-004) provides a further modest improvement. This type of SAR data is crucial for guiding the design of more potent and selective inhibitors.[11][12]

Kinome-Wide Selectivity Profiling

To assess the selectivity of lead compounds, it is essential to profile them against a broad panel of kinases. This provides a comprehensive view of their on- and off-target activities, which is critical for predicting potential therapeutic efficacy and toxicity.

Protocol 5.1: KinomeScan™ Profiling

The KinomeScan™ platform is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

G A Test Compound C Competition Binding Assay A->C B Immobilized Ligand-Kinase Complex B->C D Quantification of Kinase Bound to Ligand C->D E Selectivity Profile (Kd values) D->E

References

Application Notes and Protocols for 5,6,7,8-Tetrahydro-1,7-naphthyridine Derivatives in CNS Disorders

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Therapeutic Promise of a Privileged Scaffold

Central nervous system (CNS) disorders represent a significant and growing global health burden. The intricate nature of the brain and the complexities of neurodegenerative and psychiatric diseases necessitate the continuous exploration of novel chemical scaffolds with the potential for therapeutic intervention. Among these, the 5,6,7,8-tetrahydro-1,7-naphthyridine core has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with various CNS targets. This guide provides a comprehensive overview of the application of this compound derivatives in the context of CNS drug discovery, with a focus on practical, field-proven protocols for their synthesis, characterization, and pharmacological evaluation.

The rationale for focusing on this particular naphthyridine isomer stems from its potential to mimic the conformation of endogenous neurotransmitters, such as acetylcholine, when interacting with their receptors.[1] This structural feature is particularly relevant for targeting nicotinic acetylcholine receptors (nAChRs), which are deeply implicated in cognitive processes and are a key target for treating disorders like Alzheimer's disease and schizophrenia.[2][3][4][5] Specifically, the α7 subtype of nAChRs has garnered significant attention as a therapeutic target for cognitive enhancement.[6][7] Derivatives of the related 1,8-naphthyridine scaffold have also shown promise in a range of neurological disorders.[8][9]

This document is intended for researchers, scientists, and drug development professionals actively engaged in the quest for novel CNS therapeutics. It aims to provide not just a set of instructions, but a deeper understanding of the "why" behind the "how," fostering a more intuitive and effective approach to research in this exciting field.

PART 1: Synthesis and Characterization of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. While several methods exist, this section will detail a robust and adaptable protocol that allows for the introduction of chemical diversity, a crucial aspect of any drug discovery program. It's important to note that while the synthesis of some tetrahydronaphthyridine isomers is well-documented, the 1,7-naphthyridine subtype has presented unique challenges, making a reliable synthetic protocol highly valuable.[10][11]

General Synthetic Protocol: A Modular Approach

The following protocol outlines a multi-step synthesis that has been successfully employed for the preparation of a variety of this compound derivatives. This approach is designed to be modular, allowing for the introduction of different substituents at key positions to explore structure-activity relationships (SAR).

Step 1: Synthesis of the Pyridine Precursor The synthesis typically begins with a suitably substituted pyridine derivative. For instance, a common starting point is a 2,3-disubstituted pyridine, which can be prepared from commercially available materials like 2-methylnicotinic acid.[1]

Step 2: Formation of the Piperidine Ring The piperidine ring of the tetrahydro-1,7-naphthyridine core is constructed through a cyclization reaction. This can be achieved via several methods, including reductive amination or ring-closing metathesis, depending on the specific substituents and desired stereochemistry.

Step 3: Derivatization and Diversification Once the core scaffold is synthesized, further modifications can be made to introduce a variety of functional groups. This allows for the exploration of how different chemical properties at specific positions on the molecule affect its biological activity. For example, amide or urea functionalities can be introduced at the secondary amine in the piperidine ring to generate a library of compounds for screening.[12]

Characterization: Thorough characterization of the synthesized compounds is paramount to ensure purity and confirm the desired chemical structure. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Data Presentation: A Representative Library

The following table summarizes the analytical data for a small, representative library of this compound derivatives synthesized using the general protocol described above.

Compound IDR1 SubstituentMolecular FormulaMolecular Weight ( g/mol )Purity (HPLC)
THN-001HC₈H₁₀N₂134.18>98%
THN-002-C(O)CH₃C₁₀H₁₂N₂O176.22>99%
THN-003-C(O)PhC₁₅H₁₄N₂O238.29>98%
THN-004-SO₂PhC₁₄H₁₄N₂O₂S290.34>97%

Visualization: Synthetic Workflow

Synthetic_Workflow Start Substituted Pyridine Precursor Step1 Piperidine Ring Formation Start->Step1 Multi-step synthesis Step2 Core Scaffold (5,6,7,8-Tetrahydro- 1,7-naphthyridine) Step1->Step2 Step3 Derivatization (e.g., Acylation, Sulfonylation) Step2->Step3 Final Diverse Library of Target Compounds Step3->Final QC Purification & Characterization (HPLC, NMR, MS) Final->QC Screening_Cascade Start Compound Library Primary Primary Screen: Radioligand Binding Assay (Affinity for α7 nAChR) Start->Primary Secondary Secondary Screen: Functional Assay (e.g., Ca2+ Influx for PAM activity) Primary->Secondary Active Compounds Selectivity Selectivity Profiling: Binding assays against other nAChR subtypes and off-targets Secondary->Selectivity Potent Modulators Hit Hit Compound Selectivity->Hit Selective Compounds InVivo_Timeline cluster_0 Alzheimer's Disease Model (e.g., 5XFAD) cluster_1 Parkinson's Disease Model (e.g., MPTP) AD_Dosing Compound Dosing (e.g., 4 weeks) AD_Behavior Behavioral Testing (Morris Water Maze) AD_Dosing->AD_Behavior AD_Histo Histopathology (Amyloid Plaque Load) AD_Behavior->AD_Histo PD_Induction MPTP Induction PD_Dosing Compound Treatment PD_Induction->PD_Dosing PD_Behavior Behavioral Testing (Rotarod) PD_Dosing->PD_Behavior PD_Neurochem Neurochemistry (Striatal Dopamine) PD_Behavior->PD_Neurochem Signaling_Pathway ACh Acetylcholine (ACh) (Endogenous Agonist) Receptor α7 Nicotinic Acetylcholine Receptor (nAChR) ACh->Receptor Binds to orthosteric site PAM 5,6,7,8-Tetrahydro- 1,7-naphthyridine Derivative (PAM) PAM->Receptor Binds to allosteric site Channel Ion Channel Opening Receptor->Channel Conformational change Ca_Influx Ca²⁺ Influx Channel->Ca_Influx Downstream Downstream Signaling Cascades (e.g., CREB, ERK activation) Ca_Influx->Downstream Cognition Improved Neuronal Function & Cognitive Enhancement Downstream->Cognition

References

developing PET imaging agents from 5,6,7,8-Tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Development of PET Imaging Agents from the 5,6,7,8-Tetrahydro-1,7-naphthyridine Scaffold

Introduction: Unlocking the Potential of a Privileged Scaffold

The quest for novel molecular imaging agents to visualize and quantify biological processes in vivo is a cornerstone of modern medicine and drug development. Positron Emission Tomography (PET) stands as a premier imaging modality, offering unparalleled sensitivity for tracking molecular pathways. The efficacy of a PET tracer is fundamentally dictated by the chemical scaffold from which it is built. The this compound core has emerged as a "privileged scaffold" in medicinal chemistry, particularly for targeting the central nervous system (CNS). Its rigid, conformationally-restricted structure provides a robust framework for designing ligands with high affinity and selectivity.[1]

This guide provides a comprehensive overview of the principles and protocols for developing novel PET imaging agents based on the this compound scaffold. We will explore the entire workflow, from the strategic design and synthesis of labeling precursors to state-of-the-art radiolabeling techniques and rigorous preclinical evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical entity for the next generation of neurological and oncological PET tracers.

Section 1: The Rationale—Why this compound?

The selection of a core scaffold is the most critical decision in tracer development. The tetrahydro-1,7-naphthyridine structure is not merely a random choice; it is a deliberate selection based on compelling chemical and biological rationale.

  • Structural Rigidity and Conformational Lock: Unlike flexible aliphatic chains, the fused ring system of the scaffold significantly reduces the number of possible conformations. This "conformational lock" can lead to a more favorable entropy of binding to a biological target, often resulting in higher affinity and selectivity.

  • Versatile Substitution Points: The scaffold possesses multiple sites for chemical modification. These points can be functionalized to fine-tune critical properties such as target affinity, selectivity, lipophilicity (which governs blood-brain barrier penetration), and metabolic stability.

  • Proven Biological Activity: Derivatives of this scaffold have been successfully developed as potent and selective modulators of important CNS targets. A notable example is its use in creating negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 2 (mGlu2), a target implicated in schizophrenia, depression, and other neurological disorders.[2][3][4] This existing body of work provides a strong foundation and validation for its use in PET tracer design.

Section 2: Synthesis of Radiolabeling Precursors

The success of a PET tracer synthesis hinges on the quality and design of the radiolabeling precursor. The precursor must contain a suitable functional group or leaving group positioned for the efficient, last-minute incorporation of a short-lived positron-emitting radionuclide like Carbon-11 (t½ ≈ 20.4 min) or Fluorine-18 (t½ ≈ 109.8 min).

A general, multi-step synthesis is often required to construct the complex precursor. The following scheme, based on methodologies reported in the literature, illustrates a robust approach.[3]

cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Precursor Finalization A 3-Aminoisonicotinic Acid + Ethyl Pyruvate B Naphthyridine Ester Core A->B Acid-mediated cyclization D Functionalized Naphthyridine B->D Suzuki-Miyaura Coupling C Aryl Boronic Acid C->D E Reduction to Tetrahydro Core D->E NaBH3CN G Fully Substituted Core E->G SN2 Displacement F Heteroarylmethyl Chloride F->G H Final Precursor (e.g., with -OH, -NH, or leaving group precursor) G->H Functional Group Interconversion I Final Radiolabeling Precursor (e.g., with Tosylate, Nosylate, or Bromo leaving group) H->I Activation for Radiolabeling

Caption: General synthetic pathway for a this compound precursor.

Protocol 2.1: Example Synthesis of a Generic Precursor for [¹⁸F]Fluorination

This protocol outlines the synthesis of a precursor bearing a tosylate leaving group, ideal for nucleophilic substitution with [¹⁸F]fluoride.

Step 1: Naphthyridine Core Formation [3]

  • Rationale: An acid-mediated cyclization establishes the fundamental bicyclic core of the molecule.

  • Procedure: Combine 3-aminoisonicotinic acid (1.0 eq) and ethyl pyruvate (1.2 eq) in a suitable solvent like ethanol. Add a catalytic amount of strong acid (e.g., H₂SO₄). Reflux the mixture for 12-18 hours, monitoring by TLC.

  • Workup: Cool the reaction, neutralize with a base (e.g., NaHCO₃ solution), and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography (silica gel) to yield the naphthyridine ester.

Step 2: Suzuki-Miyaura Cross-Coupling [3]

  • Rationale: This powerful C-C bond-forming reaction allows for the introduction of diverse aromatic groups (Ar¹) which can be used to modulate target affinity and selectivity. A halogenated naphthyridine core is required for this step.

  • Procedure: To a solution of the halogenated naphthyridine ester (1.0 eq) and the desired aryl boronic acid (1.5 eq) in a 1,4-dioxane/water mixture, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 3.0 eq). Degas the mixture and heat to 100°C overnight.

  • Workup: After cooling, dilute with water and extract with ethyl acetate. Purify by column chromatography to obtain the Ar¹-substituted product.

Step 3: Reduction of the Naphthyridine Ring [3]

  • Rationale: Selective reduction of one of the pyridine rings is necessary to form the target 5,6,7,8-tetrahydro scaffold. Sodium cyanoborohydride is a mild reducing agent suitable for this transformation.

  • Procedure: Dissolve the Ar¹-substituted naphthyridine in acetic acid and cool in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 3.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup: Carefully quench the reaction with water, basify with NaOH, and extract with dichloromethane. Purify by chromatography.

Step 4: Introduction of the Second Aryl Moiety and Leaving Group Precursor

  • Rationale: An Sₙ2 reaction at the newly formed secondary amine introduces the second functional group (Ar²), which often includes a precursor for the radiolabeling site, such as a hydroxyethyl group.

  • Procedure: Combine the tetrahydro-naphthyridine core (1.0 eq), K₂CO₃ (3.0 eq), and an appropriate alkylating agent (e.g., 2-(tosyloxy)ethyl-substituted benzyl bromide, 1.2 eq) in acetonitrile. Stir at room temperature for 4 hours.

  • Workup: Filter the reaction mixture, concentrate the filtrate, and purify by column chromatography to yield the final precursor with an installed leaving group.

Section 3: Radiolabeling Methodologies

The short half-life of PET radionuclides necessitates rapid and highly efficient labeling reactions. The choice between Carbon-11 and Fluorine-18 depends on the specific goals of the imaging study.

  • Carbon-11 (t½ ≈ 20.4 min): Ideal for labeling a molecule at a native carbon position (e.g., a methyl group), thus creating a true isotopologue of the parent drug. Its short half-life restricts synthesis time and requires an on-site cyclotron.

  • Fluorine-18 (t½ ≈ 109.8 min): The longer half-life allows for more complex, multi-step radiosyntheses and enables distribution from a central radiopharmacy. However, introducing a fluorine atom can alter the molecule's pharmacology, which must be carefully evaluated.[5]

cluster_0 Radionuclide Production cluster_1 [¹⁸F]Fluorination Workflow cluster_2 Purification & QC Cyclotron Cyclotron ([¹⁸O]H₂O target for ¹⁸F) ([¹⁴N]gas target for ¹¹C) A 1. Trap [¹⁸F]Fluoride (Anion Exchange Cartridge) B 2. Elute & Activate (K₂CO₃ / Kryptofix K2.2.2) A->B C 3. Azeotropic Drying B->C D 4. Labeling Reaction (Precursor + [¹⁸F]F⁻, Heat) C->D E 5. Semi-Prep HPLC Purification D->E F 6. Formulation (Solvent Exchange, Sterile Filtration) E->F G 7. Quality Control Tests (HPLC, pH, etc.) F->G

Caption: Standard workflow for [¹⁸F]fluoride production, labeling, and quality control.

Protocol 3.1: Automated Nucleophilic [¹⁸F]Fluorination

This protocol describes a typical automated synthesis performed on a commercial synthesis module.

  • [¹⁸F]Fluoride Trapping and Elution: Cyclotron-produced aqueous [¹⁸F]fluoride is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻. The trapped activity is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

  • Azeotropic Drying: The solvent is removed under a stream of nitrogen with gentle heating (80-110°C). Anhydrous acetonitrile is added and evaporated two more times to ensure the K/K₂₂₂/[¹⁸F]F⁻ complex is anhydrous, which is critical for its nucleophilicity.[6][7]

  • Labeling Reaction: The precursor (1-5 mg, from Section 2) dissolved in an anhydrous polar aprotic solvent (e.g., DMSO or DMF) is added to the reaction vessel. The vessel is sealed and heated (e.g., 100-150°C) for 10-20 minutes.

  • Purification: The crude reaction mixture is diluted with mobile phase and injected onto a semi-preparative HPLC column to separate the [¹⁸F]-labeled product from unreacted precursor and radioactive byproducts.

  • Formulation: The collected HPLC fraction containing the product is diluted with sterile water and passed through a C18 Sep-Pak cartridge. The cartridge traps the product while allowing the aqueous acetonitrile to pass through. The final product is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection. The final solution is passed through a 0.22 µm sterile filter into a sterile dose vial.

Section 4: Quality Control for Preclinical Use

Before a radiotracer can be used in vivo, it must pass a series of stringent quality control (QC) tests to ensure its identity, purity, and safety. This is a non-negotiable step for ensuring data integrity and animal welfare.

QC Test Methodology Purpose Acceptance Criteria
Identity Analytical Radio-HPLCTo confirm the radioactive product is the correct chemical entity.The retention time of the main radioactive peak must match that of the non-radioactive reference standard.
Radiochemical Purity (RCP) Analytical Radio-HPLCTo quantify the percentage of radioactivity present as the desired product.> 95%
Molar Activity (Aₘ) HPLC (calibrated UV signal vs. radioactivity)To determine the radioactivity per mole of the compound (GBq/µmol). High Aₘ is crucial to avoid saturating the target receptor.Typically > 40 GBq/µmol at time of injection.
pH pH meter or calibrated pH stripsTo ensure the final formulation is physiologically compatible.[8]4.5 – 7.5
Residual Solvents Gas Chromatography (GC)To ensure levels of organic solvents used in the synthesis are below safety limits.Per USP <467> guidelines (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm).
Radionuclidic Purity Gamma Ray SpectroscopyTo confirm that all radioactivity comes from the intended radionuclide (e.g., ¹⁸F).> 99.5% (checking for characteristic 511 keV peak).
Sterility & Endotoxins Culture-based methods / LAL testTo ensure the final product is free of microbial contamination and pyrogens.Sterile / < 175 EU/V

Section 5: The Preclinical Evaluation Cascade

Once a tracer is synthesized and passes QC, its biological properties must be thoroughly evaluated. This process follows a logical cascade from in vitro characterization to in vivo imaging.[9][10]

cluster_0 In Vitro / Ex Vivo Evaluation cluster_1 In Vivo Rodent Studies Start Synthesized & QC'd Radiotracer LogD LogD₇.₄ Measurement (Lipophilicity) Start->LogD Metabolism In Vitro Metabolism (Liver Microsomes) Start->Metabolism Autorad Autoradiography (Tissue Sections) Start->Autorad Biodist Ex Vivo Biodistribution (%ID/g in organs) LogD->Biodist Metabolism->Biodist Blocking_Autorad Specificity Check (Blocking Study) Autorad->Blocking_Autorad + Excess Cold Ligand Blocking_Autorad->Biodist PET Small Animal PET/CT Imaging Biodist->PET Blocking_PET In Vivo Specificity (Blocking Study) PET->Blocking_PET + Pre-treatment w/ Blocker Metabolite_vivo In Vivo Metabolite Analysis (Blood & Brain) PET->Metabolite_vivo Decision Go / No-Go Decision for Further Development Blocking_PET->Decision Metabolite_vivo->Decision

Caption: The preclinical evaluation cascade for a novel PET radiotracer.

Protocol 5.1: In Vitro Characterization

1. Lipophilicity (LogD₇.₄) Measurement

  • Rationale: LogD at physiological pH (7.4) is a critical predictor of a tracer's ability to cross the blood-brain barrier. A LogD₇.₄ value between 1.5 and 3.5 is often considered optimal for CNS tracers.[7]

  • Procedure:

    • Add a small amount of the final formulated radiotracer (~1 MBq) to a vial containing 1 mL of n-octanol and 1 mL of phosphate-buffered saline (PBS, pH 7.4).

    • Vortex vigorously for 5 minutes.

    • Centrifuge for 5 minutes to ensure complete phase separation.

    • Carefully pipette 100 µL samples from both the n-octanol and PBS layers.

    • Measure the radioactivity in each sample using a gamma counter.

    • Calculate LogD₇.₄ as log₁₀([counts in octanol]/[counts in PBS]). Perform in triplicate.

2. Ex Vivo Autoradiography

  • Rationale: This technique provides a high-resolution map of the tracer's binding distribution in tissue, which can be compared to the known distribution of the target. A blocking study confirms that this binding is specific.[2]

  • Procedure:

    • Prepare thin (e.g., 20 µm) cryosections of tissue known to express the target (e.g., rat brain).

    • Incubate the sections in a buffer solution containing the radiotracer (~0.1-1.0 nM) for 60-90 minutes. For blocking studies, co-incubate a separate set of slides with an excess (e.g., 10 µM) of a non-radioactive competitor drug.

    • Wash the slides in cold buffer to remove non-specifically bound tracer.

    • Dry the slides and expose them to a phosphor imaging plate or digital autoradiography system overnight.

    • Analyze the resulting image. Specific binding is demonstrated if the signal in the target-rich regions is significantly reduced in the blocked sections.

Protocol 5.2: In Vivo Evaluation in Rodents

1. Dynamic PET/CT Imaging with Kinetic Modeling

  • Rationale: A dynamic scan tracks the tracer's uptake and washout from different brain regions over time, providing crucial information about its in vivo behavior and blood-brain barrier penetration.

  • Procedure:

    • Anesthetize a rodent (e.g., Sprague-Dawley rat) and place it in the scanner.

    • Administer the radiotracer via a tail vein catheter as a bolus injection (~5-10 MBq).

    • Acquire a dynamic PET scan for 60-90 minutes. A CT scan is acquired for anatomical co-registration.

    • Reconstruct the PET data and draw regions of interest (ROIs) over various brain areas.

    • Generate time-activity curves (TACs) showing tracer concentration over time for each ROI. Analyze the curves to determine key parameters like peak uptake and washout rate.

2. In Vivo Blocking Study

  • Rationale: This is the gold-standard experiment to demonstrate target-specific binding in a living animal.

  • Procedure:

    • Perform a baseline PET scan as described above.

    • On a separate day, administer a high dose of a non-radioactive blocking agent (either the "cold" version of the tracer or a known drug for the same target) 15-30 minutes prior to injecting the radiotracer.

    • Perform a second PET scan.

    • A significant reduction in tracer uptake in the target region during the blocking scan compared to the baseline scan confirms specific in vivo binding.

3. Metabolite Analysis

  • Rationale: The tracer must be reasonably stable in vivo. If it metabolizes too quickly into radioactive byproducts that can also enter the brain, the PET signal becomes difficult to interpret.[11]

  • Procedure:

    • At various time points after tracer injection (e.g., 5, 15, 30, 60 min), collect blood samples and, in terminal studies, the brain.

    • Separate plasma from the blood. Precipitate proteins from plasma and brain homogenate with cold acetonitrile.

    • Centrifuge and inject the supernatant onto a radio-HPLC system.

    • Analyze the radio-chromatogram to determine the percentage of the total radioactivity that corresponds to the intact parent tracer versus its radioactive metabolites.

Conclusion

The development of a novel PET imaging agent is a complex, multidisciplinary endeavor that bridges organic chemistry, radiochemistry, and pharmacology. The this compound scaffold represents a highly promising platform for this work, offering a unique combination of structural rigidity and synthetic versatility. By following a logical and rigorous development cascade—from thoughtful precursor design and efficient radiolabeling to comprehensive preclinical evaluation—researchers can unlock the full potential of this scaffold to create powerful new tools for visualizing the intricate biology of disease.

References

Application Notes and Protocols for Determining the Pharmacokinetic Profile of 5,6,7,8-Tetrahydro-1,7-naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pharmacokinetic Profiling for 5,6,7,8-Tetrahydro-1,7-naphthyridine Compounds

The this compound scaffold is a promising heterocyclic motif in modern drug discovery, exhibiting a range of biological activities.[1][2] As researchers and drug development professionals, moving a novel compound from a promising hit to a viable clinical candidate requires a deep understanding of its behavior within a biological system. This is where the discipline of pharmacokinetics (PK)—the study of what the body does to a drug—becomes paramount. A comprehensive PK profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME), is essential for optimizing drug efficacy and safety.[3]

These application notes provide a detailed guide for researchers to elucidate the pharmacokinetic profile of novel this compound derivatives. The protocols herein are designed to be robust and self-validating, offering insights into the experimental choices and the interpretation of the generated data.

Part 1: Foundational Physicochemical and Permeability Assessment

A compound's journey begins with its ability to be absorbed. For orally administered drugs, this involves traversing the intestinal epithelium. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human oral absorption.[4][5][6]

Caco-2 Permeability Assay: Predicting Intestinal Absorption

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[5][6] This assay measures the rate of transport of a compound across this monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Causality of Experimental Choices:

  • Bidirectional Measurement: Measuring transport in both directions allows for the calculation of an efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 1 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability.[5]

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. Low TEER values would indicate a leaky monolayer, leading to artificially high permeability measurements.[6][7]

Protocol 1: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Analytical standards of the test compound

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto collagen-coated Transwell inserts at an appropriate density.

    • Culture for 21 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Prior to the experiment, measure the TEER of each well. Values should be ≥ 200 Ω·cm² for a valid assay.[7]

  • Assay Preparation:

    • Wash the cell monolayers with pre-warmed (37°C) HBSS.

    • Prepare the dosing solution of the test compound in HBSS (e.g., final concentration of 10 µM).

  • Permeability Measurement (A-B):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the incubation, collect a sample from the apical chamber.

  • Permeability Measurement (B-A):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Follow the same incubation and sampling procedure as for the A-B direction.

  • Sample Analysis:

    • Quantify the concentration of the test compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio: (Papp B-A) / (Papp A-B).

Data Presentation: Caco-2 Permeability of a Hypothetical this compound Compound

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Test Compound X5.215.83.0Moderate (potential efflux)
Propranolol (High Permeability Control)25.124.50.98High
Atenolol (Low Permeability Control)0.50.61.2Low

Part 2: Distribution Characteristics

Once absorbed, a drug distributes throughout the body. A key determinant of this distribution is the extent to which it binds to plasma proteins.

Plasma Protein Binding (PPB): The Unbound Drug Hypothesis

Only the unbound (free) fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body.[8] Therefore, determining the percentage of plasma protein binding is critical. Rapid Equilibrium Dialysis (RED) is a reliable method for this assessment.[9][10]

Causality of Experimental Choices:

  • Equilibrium Dialysis: This technique allows the free drug to equilibrate across a semipermeable membrane, separating it from the protein-bound drug. This provides a direct measure of the unbound fraction.[8][11]

  • Matrix Matching: Samples from the buffer and plasma chambers are matrix-matched before analysis to account for any matrix effects in the LC-MS/MS quantification.[10]

Protocol 2: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Materials:

  • Rapid Equilibrium Dialysis (RED) device with inserts

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Incubator with shaking capability

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare the test compound solution in plasma at the desired final concentration (e.g., 1 µM).

    • Prepare control compounds with known low and high binding (e.g., atenolol and propranolol).

  • RED Device Loading:

    • Add the plasma sample containing the test compound to the sample chamber (red ring) of the RED insert.[10]

    • Add PBS to the buffer chamber.[10]

  • Incubation:

    • Seal the plate and incubate at 37°C for 4-6 hours on an orbital shaker (e.g., 300 RPM) to reach equilibrium.[10]

  • Sampling:

    • After incubation, carefully remove aliquots from both the plasma and buffer chambers.

  • Sample Preparation for Analysis:

    • To the buffer aliquot, add an equal volume of blank plasma.

    • To the plasma aliquot, add an equal volume of PBS.

    • Add a precipitation solvent (e.g., acetonitrile with an internal standard) to all samples to precipitate proteins.

    • Centrifuge and collect the supernatant for analysis.

  • Analysis:

    • Quantify the compound concentration in the supernatants using LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • Calculate the percentage of protein binding as: % Bound = (1 - fu) * 100

Part 3: Metabolism Profile

Metabolism is the body's process of transforming drugs into more water-soluble compounds that can be easily excreted. The liver is the primary site of drug metabolism.[12]

Metabolic Stability in Liver Microsomes

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[12] The microsomal stability assay provides a measure of a compound's intrinsic clearance.

Causality of Experimental Choices:

  • NADPH Cofactor: The reactions catalyzed by CYPs require NADPH as a cofactor. Including an NADPH-regenerating system ensures the enzymatic activity is sustained throughout the incubation.[13][14]

  • Time-Dependent Measurement: By measuring the disappearance of the parent compound over time, the half-life (t½) and intrinsic clearance (Clint) can be calculated.[13][15]

Protocol 3: In Vitro Metabolic Stability in Liver Microsomes

Materials:

  • Pooled human liver microsomes (or from other species)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13][14]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare the reaction mixture containing liver microsomes and buffer.

    • Prepare separate reactions with and without the NADPH regenerating system (as a negative control).

  • Initiation of Reaction:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Add the test compound to initiate the reaction (final concentration typically 1 µM).

  • Incubation and Sampling:

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Data Presentation: Metabolic Stability of a Hypothetical this compound Compound

CompoundHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Predicted Hepatic Clearance
Test Compound Y4530.8Low to Intermediate
Verapamil (High Clearance Control)< 5> 277High
Warfarin (Low Clearance Control)> 120< 11.5Low
CYP450 Reaction Phenotyping

Identifying which specific CYP isoforms are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions.[16][17][18] This is typically done using recombinant human CYP enzymes or human liver microsomes with selective chemical inhibitors.[16][19]

Protocol 4: CYP450 Reaction Phenotyping

Approach 1: Recombinant CYPs

  • Incubate the test compound with a panel of individual recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[18]

  • Measure the rate of parent compound depletion.

  • The isoforms showing the highest rates of metabolism are the primary contributors.

Approach 2: Chemical Inhibition in HLM

  • Incubate the test compound with human liver microsomes in the presence and absence of isoform-specific chemical inhibitors.

  • A significant reduction in the rate of metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.[18]

Part 4: In Vivo Pharmacokinetic Studies

In vitro assays provide valuable predictions, but in vivo studies in animal models are essential to understand the complete pharmacokinetic profile in a living organism.[3][20][21]

Rodent Pharmacokinetic Study

A typical study involves administering the compound to rodents (e.g., rats or mice) via both intravenous (IV) and oral (PO) routes.[20]

Causality of Experimental Choices:

  • IV vs. PO Dosing: IV administration provides direct entry into the systemic circulation and is used to determine clearance and volume of distribution. PO administration allows for the assessment of oral bioavailability by comparing the area under the curve (AUC) of the plasma concentration-time profile to that of the IV route.

  • Serial Blood Sampling: Collecting blood samples at multiple time points allows for the construction of a plasma concentration-time curve, from which key PK parameters can be derived.[3][22]

Protocol 5: Rodent Pharmacokinetic Study

Materials:

  • Sprague-Dawley rats or CD-1 mice

  • Dosing vehicles (e.g., saline for IV, PEG400/water for PO)

  • Test compound

  • Blood collection supplies (e.g., micro-capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate animals for at least 3 days.

    • Divide animals into two groups: IV and PO administration.

    • Administer the test compound at a specific dose (e.g., 2 mg/kg IV and 10 mg/kg PO).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[20]

    • Process blood to obtain plasma.

  • Sample Analysis:

    • Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO routes.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Data Presentation: Key Pharmacokinetic Parameters for a Hypothetical this compound Compound

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (hr)0.081.0
AUC₀-inf (ng*hr/mL)18754250
(hr)2.52.8
Cl (mL/hr/kg)1067-
Vdss (L/kg)3.2-
Bioavailability (F%) -45.3%

Visualization of Workflows

Experimental Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Quenching cluster_analysis Analysis prep_mics Thaw & Dilute Liver Microsomes mix Combine Microsomes, Compound & NADPH in Plate prep_mics->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix prep_comp Prepare Test Compound Solution prep_comp->mix incubate Incubate at 37°C with Shaking mix->incubate timepoints At Time Points (0, 5, 15, 30, 60 min) incubate->timepoints quench Stop Reaction with Cold Acetonitrile + IS timepoints->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and Clint analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Logical Flow of an In Vivo Rodent Pharmacokinetic Study

G start Start PK Study dosing Dose Animals (IV and PO Groups) start->dosing sampling Serial Blood Sampling at Time Points dosing->sampling processing Process Blood to Obtain Plasma sampling->processing quantification Quantify Compound Concentration (LC-MS/MS) processing->quantification analysis Pharmacokinetic Data Analysis quantification->analysis end Determine PK Profile (AUC, t½, Cl, F%) analysis->end

References

In Vivo Efficacy Studies of 5,6,7,8-Tetrahydro-1,7-naphthyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical Researchers

Abstract

The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, serving as a versatile backbone for the development of novel therapeutics targeting a wide array of biological pathways.[1][2][3] Transitioning a promising derivative from in vitro validation to in vivo efficacy assessment is a critical milestone in the drug development pipeline. This guide provides an in-depth framework for designing and executing robust in vivo efficacy studies, focusing on two prominent and mechanistically distinct therapeutic areas: oncology, via Poly (ADP-ribose) polymerase (PARP) inhibition, and neurodegenerative disease, through Glycogen Synthase Kinase-3β (GSK-3β) inhibition. By detailing the scientific rationale, experimental workflows, and step-by-step protocols, this document serves as a comprehensive resource for researchers aiming to validate the therapeutic potential of their novel this compound derivatives in relevant preclinical models.

PART 1: Foundational Principles of In Vivo Efficacy Studies

Before embarking on disease-specific protocols, it is imperative to understand the foundational pillars that ensure the generation of reliable, reproducible, and regulatory-compliant preclinical data. In vivo research provides the first glimpse into how a compound interacts with a complex biological system, assessing its physiological, pathological, and toxicological effects.[4]

The Regulatory Landscape and Good Laboratory Practice (GLP)

The U.S. Food and Drug Administration (FDA) requires that data submitted for an Investigational New Drug (IND) application be sufficient to demonstrate that the agent is reasonably safe for initial human studies.[5] While early-stage efficacy studies may not always require full GLP compliance, adhering to GLP principles ensures data integrity and quality.[4][6] Key tenets include having a detailed protocol, meticulous record-keeping, and defined procedures for all experimental aspects.[4]

Causality: The Rationale for Animal Model Selection

The choice of a preclinical model is one of the most critical decisions in study design.[4] The selected species and disease model should mimic human anatomy and physiology as it relates to the therapeutic target and disease pathophysiology.[4] An inappropriate model can lead to misleading results, wasting valuable resources and time.

  • For Oncology: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a gold standard for evaluating the efficacy of cancer therapeutics.[7] Patient-derived xenografts (PDX), which use tumor tissue directly from a patient, are increasingly favored as they better recapitulate the heterogeneity of human cancer.[7]

  • For Neurodegenerative Disease: Transgenic mouse models that express human genes with disease-causing mutations are essential. These models often replicate key pathological features of the human disease, such as amyloid plaque formation or tau pathology in Alzheimer's Disease (AD).[8]

Core Experimental Parameters

A well-designed study must carefully consider the following parameters to ensure the results are interpretable and relevant.

  • Route of Administration: The delivery route in the animal model should, whenever possible, mimic the intended clinical route (e.g., oral gavage for an oral drug, intravenous injection for an infused drug).[5][9]

  • Dose and Schedule: Dosing should be based on preliminary studies, such as Maximum Tolerated Dose (MTD) and pharmacokinetic (PK) evaluations, to select a regimen that is both safe and maintains therapeutic concentrations.[10][11]

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): PK studies assess the absorption, distribution, metabolism, and excretion (ADME) of the drug, while PD studies measure the drug's effect on its target (e.g., enzyme inhibition).[12] Integrating these studies is crucial for correlating exposure with efficacy.

PART 2: Application Note - Oncology (PARP Inhibition)

Scientific Rationale: Synthetic Lethality in BRCA-Deficient Cancers

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the repair of DNA single-strand breaks (SSBs).[13][14] When PARP is inhibited, these SSBs can escalate into more lethal double-strand breaks (DSBs) during DNA replication.[15] In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in tumors with mutations in BRCA1/2, the HR pathway is deficient.[15] The simultaneous inhibition of PARP and loss of HR function is synthetically lethal, leading to selective cancer cell death while sparing normal cells.[15][16] This makes PARP inhibitors a powerful targeted therapy for BRCA-mutated cancers, such as certain types of breast, ovarian, and pancreatic cancer.[17]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP SSB_Repair Base Excision Repair PARP->SSB_Repair Cell_Survival_N Cell Survival SSB_Repair->Cell_Survival_N DSB_Normal Double-Strand Break (DSB) HR_Repair Homologous Recombination (HR) (BRCA1/2 Active) DSB_Normal->HR_Repair HR_Repair->Cell_Survival_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP_Blocked PARP Blocked DNA_SSB_C->PARP_Blocked PARPi PARP Inhibitor (e.g., Tetrahydro-1,7-naphthyridine) PARPi->PARP_Blocked DSB_Cancer DSB Accumulation PARP_Blocked->DSB_Cancer HR_Deficient Deficient HR (BRCA1/2 Inactive) DSB_Cancer->HR_Deficient Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis

Caption: Role of PARP in DNA repair and the principle of synthetic lethality.

Experimental Workflow: Xenograft Efficacy Study

Xenograft_Workflow start Start implant Implant BRCA-mutant Cancer Cells (e.g., MDA-MB-436) Subcutaneously in Nude Mice start->implant monitor Monitor Tumor Growth (Calipers) implant->monitor randomize Randomize Mice into Treatment Groups when Tumors Reach ~150 mm³ monitor->randomize treat Initiate Dosing Regimen (e.g., Daily Oral Gavage) randomize->treat measure Measure Tumor Volume and Body Weight 2-3x Weekly treat->measure endpoint Study Endpoint (e.g., Tumor Volume >2000 mm³ or 28 Days of Treatment) measure->endpoint harvest Euthanasia & Tissue Harvest (Tumor, Plasma, Organs) endpoint->harvest analyze Downstream Analysis: - Tumor Growth Inhibition (TGI) - Pharmacodynamics (e.g., PAR levels) - Histology harvest->analyze end End analyze->end

Caption: Standard workflow for an in vivo cancer xenograft efficacy study.

Detailed Protocol: Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a this compound derivative (Compound X) in a BRCA-deficient breast cancer xenograft model.

Materials:

  • Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Cell Line: MDA-MB-436 (BRCA1-mutant breast cancer) or similar.

  • Compound X: Test article.

  • Vehicle: Appropriate solvent for Compound X (e.g., 0.5% methylcellulose).

  • Standard of Care: Clinically approved PARP inhibitor (e.g., Olaparib).[13][17]

  • Equipment: Calipers, animal scales, gavage needles, sterile surgical tools.

Procedure:

  • Cell Culture & Implantation:

    • Culture MDA-MB-436 cells under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring and Randomization:

    • Begin monitoring tumor growth 3-4 days post-implantation using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When average tumor volume reaches 100-150 mm³, randomize animals into treatment groups (n=8-10 mice per group) ensuring similar mean tumor volumes across groups.[10]

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% MC, oral gavage, daily)

    • Group 2: Compound X (e.g., 50 mg/kg, oral gavage, daily)

    • Group 3: Standard of Care (e.g., Olaparib, 50 mg/kg, oral gavage, daily)

  • Dosing and Monitoring:

    • Administer treatments as per the defined schedule for a set period (e.g., 21-28 days).

    • Measure tumor volumes and body weights 2-3 times per week. Body weight loss is a key indicator of toxicity.[10]

    • Monitor animals daily for any clinical signs of distress.

  • Endpoint and Tissue Collection:

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.

    • At the endpoint, euthanize mice according to IACUC-approved guidelines.

    • Collect blood for PK analysis and harvest tumors. A portion of the tumor should be flash-frozen for PD analysis (e.g., PAR levels) and the remainder fixed in formalin for histology.[13]

Data Presentation: Tumor Growth Inhibition (TGI)
Treatment GroupDose (mg/kg)Mean Tumor Volume at Endpoint (mm³)% TGIMean Body Weight Change (%)
Vehicle Control-1850 ± 210-+2.5%
Compound X50450 ± 9575.7%-1.8%
Olaparib (SoC)50520 ± 11071.9%-3.1%
TGI (%) = (1 - (T_final - T_initial) / (C_final - C_initial)) x 100, where T is the mean tumor volume of the treated group and C is for the control group.

PART 3: Application Note - Neurodegenerative Disease (GSK-3β Inhibition)

Scientific Rationale: Targeting Tauopathy in Alzheimer's Disease

Glycogen synthase kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that is implicated in the pathogenesis of Alzheimer's Disease (AD).[18] Dysregulation of GSK-3β leads to two of the central pathological hallmarks of AD:

  • Hyperphosphorylation of Tau: GSK-3β is one of the primary kinases that phosphorylates the microtubule-associated protein tau.[19] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the aggregation of tau into neurofibrillary tangles (NFTs), which are toxic to neurons.[18][19]

  • Increased Amyloid-β (Aβ) Production: Active GSK-3β can promote the production of Aβ peptides, the main component of amyloid plaques.[18] Therefore, inhibiting GSK-3β with a novel this compound derivative could potentially reduce tau pathology, decrease Aβ burden, and ultimately rescue the cognitive deficits observed in AD.[18][20]

Signaling Pathway: GSK-3β in Alzheimer's Disease Pathogenesis

GSK3B_Pathway cluster_0 Healthy Neuron cluster_1 AD Neuron + GSK-3β Inhibitor Akt Akt Signaling GSK3B_inactive GSK-3β (p-Ser9) (Inactive) Akt->GSK3B_inactive Inhibits Tau_normal Tau GSK3B_inactive->Tau_normal MT_stable Stable Microtubules Tau_normal->MT_stable GSK3B_hyper Hyperactive GSK-3β Tau_hyper Tau Hyperphosphorylation GSK3B_hyper->Tau_hyper NFTs Neurofibrillary Tangles (NFTs) Tau_hyper->NFTs Neuron_dys Neuronal Dysfunction NFTs->Neuron_dys GSK3Bi GSK-3β Inhibitor (e.g., Tetrahydro-1,7-naphthyridine) GSK3Bi->GSK3B_hyper Blocks

Caption: GSK-3β hyperactivity contributes to tau pathology in Alzheimer's Disease.

Experimental Workflow: Transgenic Mouse Efficacy Study

AD_Workflow start Start acclimate Acclimate Aged Transgenic AD Mice (e.g., 3xTg-AD) and Wild-Type Controls start->acclimate dosing Initiate Chronic Dosing (e.g., 3 Months, IP Injection) acclimate->dosing behavior Conduct Behavioral Testing (e.g., Morris Water Maze) in Final Week of Dosing dosing->behavior endpoint Study Endpoint (Completion of Dosing and Behavioral Tests) behavior->endpoint harvest Euthanasia & Tissue Harvest (Brain, Plasma) endpoint->harvest analyze Downstream Analysis: - Cognitive Performance - Brain Histology (p-Tau, Aβ) - Western Blot/ELISA (p-Tau, Aβ) harvest->analyze end End analyze->end

Caption: Workflow for assessing a therapeutic agent in a transgenic mouse model of AD.

Detailed Protocol: Transgenic AD Mouse Model

Objective: To determine if chronic administration of a this compound derivative (Compound Y) can ameliorate cognitive deficits and reduce tau pathology in the 3xTg-AD mouse model.

Materials:

  • Animal Model: Male 3xTg-AD mice and non-transgenic (wild-type) controls, aged 6-9 months.

  • Compound Y: Test article.

  • Vehicle: Saline or other appropriate vehicle.

  • Equipment: Morris Water Maze (or similar cognitive apparatus), sterile syringes, dissection tools.

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate mice to the facility for at least two weeks.

    • Randomly assign transgenic mice to treatment groups (n=12-15 per group).[21]

    • Group 1: Wild-Type + Vehicle

    • Group 2: 3xTg-AD + Vehicle

    • Group 3: 3xTg-AD + Compound Y (e.g., 30 mg/kg, intraperitoneal injection, 3x/week)[19][21]

  • Chronic Dosing:

    • Administer treatments for a prolonged period (e.g., 3 months) to allow for the development and potential reversal of pathology.

    • Monitor body weight and general health weekly.

  • Behavioral Testing (Morris Water Maze - MWM):

    • Causality: The MWM is a widely accepted test of hippocampus-dependent spatial learning and memory, which is a cognitive domain significantly impaired in AD.

    • Acquisition Phase (Days 1-5): Place each mouse into a large circular pool of opaque water and allow it to find a hidden, submerged platform. Record the time it takes to find the platform (escape latency). Guide the mouse to the platform if it fails to find it within 60-90 seconds. Perform 4 trials per mouse per day.

    • Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Endpoint and Tissue Collection:

    • Following the final behavioral test, euthanize the mice.

    • Collect blood for PK analysis.

    • Perfuse the animals with saline, then harvest the brain. Hemisect the brain: one hemisphere is flash-frozen for biochemical analysis (Western blot, ELISA), and the other is fixed in formalin for immunohistochemistry (IHC).[19]

  • Biochemical and Histological Analysis:

    • Use Western blot or ELISA to quantify levels of total tau, phosphorylated tau (e.g., using PHF1 antibody), and Aβ40/42 in brain homogenates.[19][21]

    • Use IHC to visualize the burden of amyloid plaques and neurofibrillary tangles in brain sections (e.g., hippocampus and cortex).

Data Presentation: Efficacy Readouts
Treatment GroupMWM Escape Latency (Day 5, sec)MWM Time in Target Quadrant (%)Hippocampal p-Tau (Relative to Vehicle)
Wild-Type + Vehicle15.2 ± 2.145.1 ± 3.5%N/A
3xTg-AD + Vehicle48.5 ± 5.321.3 ± 2.9%100%
3xTg-AD + Compound Y25.1 ± 4.838.7 ± 4.1%42.5%

PART 4: References

  • Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology. --INVALID-LINK--

  • Hu, W., et al. (n.d.). GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals. Neurobiology of Disease. --INVALID-LINK--

  • NAMSA. (n.d.). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. --INVALID-LINK--

  • Kumar, A., et al. (2021). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. ACS Pharmacology & Translational Science. --INVALID-LINK--

  • Ghuman, M., et al. (2018). Efficacy of an inhibitor of GSK-3β in an Alzheimer's Disease Mouse Model. ResearchGate. --INVALID-LINK--

  • Tovar, E. A., Essenburg, C. J., & Graveel, C. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. --INVALID-LINK--

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. --INVALID-LINK--

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience. --INVALID-LINK--

  • Smith, M. A., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. Pediatric Blood & Cancer. --INVALID-LINK--

  • ecancer. (2024). PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models. --INVALID-LINK--

  • protocols.io. (2023). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). --INVALID-LINK--

  • Pro-Consulting. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. --INVALID-LINK--

  • Hsieh, C., et al. (2025). Targeting RAD52 overcomes PARP inhibitor resistance in preclinical Brca2-deficient ovarian cancer model. bioRxiv. --INVALID-LINK--

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. --INVALID-LINK--

  • Ghuman, M., et al. (2018). Efficacy of an inhibitor of GSK-3β in an Alzheimer's Disease Mouse Model. Alzheimer's & Dementia. --INVALID-LINK--

  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. --INVALID-LINK--

  • Hernandez, F., et al. (2013). GSK-3 Mouse Models to Study Neuronal Apoptosis and Neurodegeneration. Frontiers in Molecular Neuroscience. --INVALID-LINK--

  • Anselmo, A. C., & Mitragotri, S. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. ACS Nano. --INVALID-LINK--

  • Pishvaian, M., et al. (2014). Preclinical evaluation of a PARP inhibitor in mice representing genetically different subtypes of pancreatic cancers. AACR Journals. --INVALID-LINK--

  • JoVE. (2022). Cancer Drug Sensitization Evaluation in vitro and in vivo | Protocol Preview. YouTube. --INVALID-LINK--

  • Szeliga, M., & Urban, E. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. --INVALID-LINK--

  • Nakagawa, H., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. --INVALID-LINK--

  • Mowbray, C. E., et al. (2018). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Glass, L., & Vadakkan, K. I. (2024). Bioavailability as Proof to Authorize the Clinical Testing of Neurodegenerative Drugs—Protocols and Advice for the FDA to Meet the ALS Act Vision. International Journal of Molecular Sciences. --INVALID-LINK--

  • Szeliga, M., & Urban, E. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules. --INVALID-LINK--

  • Nakagawa, H., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. --INVALID-LINK--

  • da Silva, A. B., et al. (2022). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules. --INVALID-LINK--

  • Loizzo, M. R., et al. (2023). Novel therapeutic approaches to target neurodegeneration. Journal of Neurochemistry. --INVALID-LINK--

  • Kiernan, M. C., & Vucic, S. (2025). Next steps for improving clinical trial outcomes in neurodegenerative disease. Neurotorium. --INVALID-LINK--

  • Al-Harrasi, A., et al. (2022). Therapeutic Potential of Natural Compounds in Neurodegenerative Diseases: Insights from Clinical Trials. Molecules. --INVALID-LINK--

  • Pressman, P., & Psenicka, E. (2020). Value-Generating Exploratory Trials in Neurodegenerative Dementias. Frontiers in Neurology. --INVALID-LINK--

  • De Vita, D., et al. (2012). Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells. Journal of Pharmacy and Pharmacology. --INVALID-LINK--

  • OSTI.GOV. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. --INVALID-LINK--

  • Breslin, M. J., et al. (2004). Nonpeptide αvβ3 Antagonists. Part 10. In vitro and in vivo Evaluation of a Potent 7-Methyl Substituted Tetrahydro-[5][16]naphthyridine Derivatives. ResearchGate. --INVALID-LINK--

  • Bondock, S., et al. (2012). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Journal of Medicinal Chemistry. --INVALID-LINK--

  • ResearchGate. (2005). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. --INVALID-LINK--

  • Thieme. (n.d.). A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. --INVALID-LINK--

  • PubMed. (2005). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. --INVALID-LINK--

  • PubMed. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. --INVALID-LINK--

  • Kumar, A., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Current Medicinal Chemistry. --INVALID-LINK--

  • Hostalkova, A., et al. (2018). Amaryllidaceae Alkaloids as Potential Glycogen Synthase Kinase-3β Inhibitors. Molecules. --INVALID-LINK--

  • Savateev, E., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules. --INVALID-LINK--

  • Szeliga, M., & Urban, E. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, evidence-based solutions to improve your synthetic outcomes. Our approach is rooted in established chemical principles and supported by peer-reviewed literature to ensure the highest level of scientific integrity.

Introduction

This compound is a valuable building block in medicinal chemistry, often serving as a conformationally-restricted analog of biologically active compounds.[1] However, its synthesis can be challenging, with issues such as low yields, formation of isomeric byproducts, and difficult purifications being common hurdles. This guide provides a structured approach to troubleshooting these problems, helping you to optimize your synthetic route and achieve higher yields of your target compound.

Troubleshooting Guides & FAQs

Issue 1: Low Yield in the Catalytic Hydrogenation of 1,7-Naphthyridine

Q: I am attempting to synthesize this compound by catalytic hydrogenation of 1,7-naphthyridine, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

A: Catalytic hydrogenation is a common method for this transformation, but its success is highly dependent on controlling the regioselectivity of the reduction. The 1,7-naphthyridine ring system has two pyridine rings, and hydrogenation can occur on either, leading to a mixture of 1,2,3,4-tetrahydro-1,7-naphthyridine and the desired this compound.

  • Incorrect Catalyst Selection: The choice of catalyst is paramount in directing the regioselectivity of the hydrogenation. While palladium on charcoal (Pd/C) is a common hydrogenation catalyst, it has been reported to produce a mixture of both the 1,2,3,4- and 5,6,7,8-tetrahydro isomers when used with 1,7-naphthyridine.[1]

    • Recommendation: For the synthesis of other tetrahydronaphthyridine isomers, ruthenium-based catalysts, such as chiral cationic ruthenium diamine complexes, have shown high efficiency and enantioselectivity in the asymmetric hydrogenation of substituted 1,5- and 1,8-naphthyridines.[2][3] While specific examples for 1,7-naphthyridine are less common in the provided literature, exploring different catalysts is a key optimization step. Iridium-based catalysts have also been employed for transfer hydrogenation of 1,8-naphthyridines.[4][5]

  • Suboptimal Reaction Conditions: Temperature, pressure, and solvent can all influence the rate and selectivity of the reaction.

    • Temperature: Higher temperatures can sometimes lead to over-reduction or decomposition of the starting material or product. It is advisable to start at room temperature and gently heat if the reaction is sluggish.

    • Hydrogen Pressure: While higher pressures can increase the reaction rate, they may also decrease selectivity. A systematic screening of pressures (e.g., from 1 atm to 50 psi) is recommended.

    • Solvent: The polarity of the solvent can affect the catalyst's activity and the solubility of the substrate. Protic solvents like ethanol or methanol are commonly used. Acetic acid can sometimes be used as a co-solvent to aid in the reduction of pyridine rings, but this can also affect selectivity.

  • Catalyst Poisoning: The presence of impurities in the starting material or solvent can poison the catalyst, leading to incomplete conversion.

    • Recommendation: Ensure your 1,7-naphthyridine starting material is of high purity. Recrystallization or column chromatography may be necessary. Use high-purity, degassed solvents.

  • In parallel reaction vials, place 1,7-naphthyridine (1 equivalent).

  • To each vial, add a different catalyst (e.g., Pd/C, PtO₂, Raney Nickel, or a ruthenium complex) at a loading of 5-10 mol%.

  • Add a degassed solvent (e.g., ethanol, methanol, or ethyl acetate) to a concentration of 0.1 M.

  • Purge the vials with hydrogen gas and maintain a positive pressure (e.g., balloon or Parr shaker).

  • Stir the reactions at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS to determine the ratio of starting material, desired product, and isomeric byproduct.

CatalystTypical OutcomeReference
Pd/C Mixture of 1,2,3,4- and 5,6,7,8-isomers[1]
Ruthenium Complexes High conversion and enantioselectivity for other naphthyridines[2][3]
Iridium Complexes Effective for transfer hydrogenation[4][5]
Issue 2: Challenges with the Pictet-Spengler Approach

Q: I am considering a Pictet-Spengler reaction to construct the this compound core. What are the potential pitfalls of this strategy?

A: The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocycles.[6][7][8] However, its application to the synthesis of tetrahydronaphthyridines from pyridine-containing starting materials can be problematic.

  • Low Nucleophilicity of the Pyridine Ring: The Pictet-Spengler reaction involves an intramolecular electrophilic substitution of an aromatic ring. Pyridine rings are electron-deficient and therefore less nucleophilic than benzene rings, especially when protonated under the acidic conditions typically used for this reaction. This can lead to very low yields or require harsh reaction conditions.[9][10] For more electron-rich systems like indoles or pyrroles, the reaction proceeds under much milder conditions.[6]

  • Side Reactions: The use of strong acids and high temperatures can lead to undesired side reactions, such as decomposition of the starting materials or products. In syntheses of related compounds, undesired cleavage of ether protecting groups has been observed during the Pictet-Spengler reaction.[9][10]

  • Use of Activating Groups: If possible, introducing electron-donating groups onto the pyridine ring can increase its nucleophilicity and facilitate the cyclization.

  • N-Acyliminium Ion Chemistry: An alternative is to use N-acyliminium ion chemistry. Acylation of the intermediate imine generates a more electrophilic N-acyliminium ion, which can cyclize onto less activated aromatic rings under milder conditions.[6]

  • Lewis Acid Catalysis: Exploration of Lewis acid catalysts instead of Brønsted acids may offer a milder alternative that can promote the reaction without requiring harsh conditions.

Issue 3: Purification Difficulties

Q: I have successfully synthesized my target compound, but I am struggling to purify it. Column chromatography on silica gel results in significant tailing and low recovery. What are my options?

A: The basic nature of the pyridine nitrogen in this compound is the primary cause of purification challenges on silica gel. The lone pair on the nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to peak tailing and potential product loss.

  • Base-Washed Silica or Alumina Chromatography:

    • Recommendation: Use basic alumina for column chromatography instead of silica gel. Alternatively, you can "deactivate" silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v), to the eluent.[11] This will compete with your product for binding to the acidic sites on the silica.

  • Acid-Base Extraction:

    • Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract with a dilute aqueous acid solution (e.g., 1 M HCl). Your basic product will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

      • Carefully basify the aqueous layer with a base such as sodium hydroxide or sodium bicarbonate until the pH is > 10.

      • Extract the now-neutral product back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.[11] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.

Alternative Synthetic Strategies

For researchers facing persistent challenges with traditional methods, exploring more modern and versatile synthetic routes may be beneficial.

  • Cobalt-Catalyzed [2+2+2] Cyclizations: This method has been successfully employed for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and offers a powerful way to construct the core ring system.[12][13][14] This approach involves the cyclization of a dialkynylnitrile, and the modular nature of the starting materials allows for the synthesis of a diverse library of compounds.

  • Multi-step Sequences: For specific substitution patterns or to achieve high enantiopurity, multi-step sequences are often developed. These can involve a variety of modern synthetic methods, such as:

    • Heck-type vinylations[9][10]

    • Ammonia-mediated one-pot hydroamination/cyclization[9][10]

    • Ruthenium-catalyzed enantioselective transfer hydrogenation[9][10]

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of this compound main_cause Identify Primary Synthetic Route start->main_cause hydrogenation Catalytic Hydrogenation main_cause->hydrogenation Hydrogenation pictet Pictet-Spengler main_cause->pictet Pictet-Spengler other Other Routes main_cause->other Other hydro_issue Problem: Low Yield/ Isomer Formation hydrogenation->hydro_issue pictet_issue Problem: No Reaction/ Low Yield pictet->pictet_issue purification Purification Challenges? other->purification hydro_sol Troubleshoot: 1. Screen Catalysts (Ru, Ir) 2. Optimize T, P, Solvent 3. Purify Starting Material hydro_issue->hydro_sol pictet_sol Troubleshoot: 1. Consider N-Acyliminium Ion 2. Explore Lewis Acid Catalysis 3. Re-evaluate Route pictet_issue->pictet_sol hydro_sol->purification pictet_sol->purification purify_sol Solution: 1. Base-Washed Silica/Alumina 2. Acid-Base Extraction 3. Crystallization purification->purify_sol Yes success High Yield Achieved purification->success No purify_sol->success

Caption: A decision tree for troubleshooting the synthesis of this compound.

References

Technical Support Center: Chiral Separation of 5,6,7,8-Tetrahydro-1,7-naphthyridine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 5,6,7,8-Tetrahydro-1,7-naphthyridine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful and robust enantioseparation. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions during your method development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral separation of this compound and related nitrogen-containing heterocyclic compounds.

Q1: What are the most common analytical techniques for the chiral separation of this compound enantiomers?

A1: The primary techniques for the chiral separation of these enantiomers are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), predominantly using chiral stationary phases (CSPs).[1][2][3] Capillary Electrophoresis (CE) with a chiral selector in the background electrolyte is also a powerful and efficient alternative, especially for polar and basic compounds.[4][5][6]

  • HPLC on Chiral Stationary Phases (CSPs): This is the most widely used approach. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and often the first choice for screening.[7]

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly popular due to its advantages in speed, reduced organic solvent consumption, and often unique selectivity.[2][3][8][9] It is particularly well-suited for preparative scale separations.[3]

  • Capillary Electrophoresis (CE): CE offers very high separation efficiency and requires minimal sample and solvent.[6][10] The use of cyclodextrins as chiral selectors is common for separating basic compounds.[4][5]

Q2: How do I choose the right chiral stationary phase (CSP)?

A2: The selection of a CSP can be challenging as the interactions are highly specific.[1][11] A systematic screening approach is the most effective strategy.[7] For a molecule like this compound, which contains a basic nitrogen, aromatic rings, and a stereogenic center, CSPs that offer multiple interaction mechanisms are ideal.

Start with polysaccharide-based columns (amylose and cellulose derivatives) as they have the broadest applicability. Consider both coated and immobilized versions. Immobilized phases offer greater solvent compatibility, which can be advantageous for troubleshooting and column cleaning.[12]

Table 1: Recommended Chiral Stationary Phases for Initial Screening

CSP TypeChiral Selector ExamplesPrimary Interaction MechanismsRecommended Modes
Polysaccharide-based Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD)π-π interactions, hydrogen bonding, steric hindrance, dipole-dipole interactions.[7]Normal Phase, Polar Organic, Reversed Phase, SFC
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD)π-π interactions, hydrogen bonding, steric hindrance, dipole-dipole interactions.[7]Normal Phase, Polar Organic, Reversed Phase, SFC
Immobilized Amylose & Cellulose Phases (e.g., Chiralpak® IA, IB, IC)Similar to coated phases but with extended solvent compatibility.[12]Normal Phase, Polar Organic, Reversed Phase, SFC
Macrocyclic Glycopeptide Teicoplanin, Vancomycin (e.g., CHIROBIOTIC™ T, V)Ion-exchange, hydrogen bonding, inclusion complexing.[13]Polar Ionic, Reversed Phase
Pirkle-type (π-complex) (R,R)-Whelk-O® 1π-π interactions, hydrogen bonding, dipole-dipole interactions.Normal Phase, SFC

Q3: What are typical starting conditions for method development?

A3: A generic screening approach using multiple columns and mobile phases is the most efficient path to success.

  • For HPLC (Normal Phase):

    • Columns: Chiralpak AD-H, Chiralcel OD-H

    • Mobile Phase: n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol mixtures (e.g., 90:10, 80:20, 70:30 v/v).

    • Additive: For a basic compound like this, add a small amount of a basic modifier such as Diethylamine (DEA) or Ethanolamine (ETA) (typically 0.1%) to the alcohol portion of the mobile phase to improve peak shape.[11]

  • For SFC:

    • Columns: Immobilized polysaccharide columns (e.g., Chiralpak IA, IC).

    • Mobile Phase: CO2 with a modifier (typically Methanol or Ethanol). Start with a gradient or isocratic screening at different modifier percentages (e.g., 10%, 20%, 30%).

    • Additive: Add 0.1-0.3% DEA or another suitable basic additive to the modifier.

Q4: Why is peak shape an issue for basic compounds like this, and how can I improve it?

A4: The basic nitrogen in the this compound structure can interact strongly with residual acidic silanol groups on the silica surface of the CSP. This secondary interaction leads to peak tailing.[14] To improve peak shape, you need to suppress these undesirable interactions. This is typically achieved by adding a basic modifier to the mobile phase, such as Diethylamine (DEA), Triethylamine (TEA), or Ethanolamine.[11] These additives compete with the analyte for the active sites on the stationary phase, resulting in more symmetrical peaks.

Q5: Can I use the same method for analytical and preparative separations?

A5: Often, yes, but some adjustments are necessary. An analytical method is typically optimized for resolution and speed, while a preparative method is optimized for throughput and loading capacity. SFC is particularly advantageous for scaling up from analytical to preparative separations due to the ease of removing the CO2 mobile phase.[3][8] When scaling up, you may need to adjust the mobile phase composition to increase the solubility of the compound and perform a loading study to determine the maximum amount of sample that can be injected without losing resolution.

Part 2: Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue: Poor or No Enantiomeric Resolution

Q: I am not seeing any separation of my enantiomers. What are the first things I should check?

A:

  • Confirm Column Viability: First, ensure the column is performing correctly. Inject a standard racemic mixture known to separate on that specific column to verify its performance. Column performance can degrade over time, especially with incompatible solvents or samples.[12][15]

  • Adjust Mobile Phase Polarity (Normal Phase HPLC): The strength of the polar modifier (alcohol) in a normal phase system is critical. If there is no separation, the enantiomers may be eluting too quickly. Try reducing the percentage of alcohol in the mobile phase (e.g., from 20% to 10%) to increase retention and allow more time for interaction with the CSP.

  • Change the Alcohol Modifier: Sometimes, switching from isopropanol (IPA) to ethanol, or vice versa, can dramatically alter selectivity. These alcohols have different hydrogen bonding capabilities and can change how the analyte interacts with the chiral stationary phase.

  • Vary the Temperature: Temperature can significantly impact selectivity in chiral separations.[16] Try running the separation at a lower temperature (e.g., 10-15°C) as this often enhances the stability of the transient diastereomeric complexes, leading to better resolution. Conversely, a higher temperature might sometimes induce separation or even reverse the elution order.[16]

Q: I have screened several columns and mobile phases with no success. What is a more systematic approach?

A: A more comprehensive screening strategy is needed.

  • Expand Your CSP Selection: If polysaccharide columns are not working, broaden your screen to include other types of CSPs, such as Pirkle-type or macrocyclic glycopeptide phases, which offer different chiral recognition mechanisms.

  • Switch Separation Mode: If you have been working in normal phase, try reversed-phase or polar organic modes. The interactions governing chiral recognition are fundamentally different in these environments. For reversed-phase, use a mobile phase like acetonitrile/water or methanol/water with a suitable buffer.

  • Utilize Supercritical Fluid Chromatography (SFC): SFC often provides unique and complementary selectivity to HPLC.[2][9] The lower viscosity and higher diffusivity of the supercritical CO2 mobile phase can lead to faster and more efficient separations.[2]

  • Consider Capillary Electrophoresis (CE): For a polar, basic compound, CE with a chiral selector (like a cyclodextrin derivative) added to the background electrolyte can be a very effective alternative if HPLC/SFC methods fail.[4][6]

Issue: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing significantly. What are the likely causes for a basic compound like this compound?

A:

  • Insufficient Basic Additive: The most common cause for tailing with basic analytes is interaction with acidic silanols on the silica support.[14] The concentration of your basic additive (e.g., DEA) may be too low. Incrementally increase the concentration (e.g., from 0.1% to 0.2% or 0.3%) and observe the effect on peak shape.

  • Incorrect Additive Choice: Not all basic additives are equal. If DEA is not effective, try other amines like Triethylamine (TEA), Butylamine, or Ethanolamine. Their different structures and basicities can lead to different surface-masking efficiencies.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing. Reduce the injection volume or the sample concentration to see if the peak shape improves.

  • Contamination at the Column Inlet: Strongly retained impurities from previous injections can create active sites at the head of the column. Try flushing the column with a strong, compatible solvent (check the column manual first). For immobilized phases, solvents like THF or DMF can be used for cleaning.[12] Using a guard column is highly recommended to protect the analytical column.[12]

Q: I've added a basic modifier, but the peak shape is still not ideal. What else can I try?

A:

  • Add a Small Amount of Acid: In some cases, particularly in polar organic or reversed-phase modes, creating an ion-pair with a small amount of acid (like acetic acid or formic acid) in addition to the base can improve peak shape. This approach is common with macrocyclic glycopeptide columns in the "polar ionic mode".

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion upon injection.[12]

  • Consider an Alternative Technique (SFC/CE): SFC can sometimes provide better peak shapes for basic compounds due to the nature of the CO2/alcohol mobile phases. Similarly, CE can eliminate the problem of silica surface interactions altogether.[4]

Issue: Poor Reproducibility and Robustness

Q: My retention times and resolution are shifting between injections. What could be the cause?

A:

  • Insufficient Column Equilibration: Chiral columns, especially in normal phase, can require significant time to equilibrate with the mobile phase, particularly when additives are used. Ensure you are flushing the column for at least 20-30 column volumes with the new mobile phase before starting your analysis.

  • Mobile Phase Instability: In normal phase, the presence of trace amounts of water in the solvents (especially the alcohol) can significantly affect retention times. Use fresh, high-purity solvents. Volatile components (like DEA or hexane) can evaporate over time, changing the mobile phase composition. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: As mentioned, temperature is a critical parameter. Use a column thermostat to maintain a constant temperature and ensure reproducibility.[16]

  • Additive "Memory Effect": Some additives can be strongly retained by the CSP and can affect subsequent analyses even after changing the mobile phase.[11] This is especially true for coated polysaccharide phases. If you suspect this, dedicate a column to specific additive/mobile phase systems or use a rigorous flushing procedure between methods. Immobilized columns are generally more robust and easier to clean.[12]

Q: I am concerned about the "memory effect" of additives on my chiral column. How can I mitigate this?

A:

  • Use Immobilized CSPs: These columns have the chiral selector covalently bonded to the silica, making them much more resistant to stripping by strong solvents and easier to clean, thus reducing memory effects.[12]

  • Dedicate Columns: If using coated phases, it is good practice to dedicate specific columns to certain mobile phase systems (e.g., one column for acidic additives, one for basic).

  • Develop a Rigorous Washing Protocol: Before switching methods, flush the column with a solvent that is miscible with both the old and new mobile phases but does not damage the column. Isopropanol is often a good intermediate flushing solvent for normal phase systems. Always consult the column manufacturer's instructions for recommended washing and regeneration procedures.[12]

Issue: Long Analysis Times or High Backpressure

Q: My run time is too long for high-throughput screening. How can I speed up the analysis without sacrificing resolution?

A:

  • Increase Flow Rate: This is the most direct way to reduce run time. Chiral separations can often be run at higher flow rates than achiral separations without a significant loss in efficiency.

  • Use a Shorter Column or Smaller Particle Size: Switching to a shorter column (e.g., 15 cm or 10 cm) will proportionally reduce analysis time. Columns packed with smaller particles (e.g., 3 µm or sub-2 µm) can provide higher efficiency and allow for faster separations, though they will generate higher backpressure.

  • Switch to SFC: SFC is inherently faster than HPLC. The low viscosity of the mobile phase allows for much higher flow rates (up to 4-5 mL/min on analytical columns) with low backpressure, significantly reducing analysis times.[9]

Q: The backpressure on my HPLC/SFC system is unexpectedly high. What should I investigate?

A:

  • Check for Blockages: The most common cause is a blocked column inlet frit.[12] This can be caused by particulate matter from the sample or mobile phase.

  • Troubleshooting Steps:

    • First, disconnect the column and run the system to ensure the pressure issue is not with the instrument itself.

    • If the column is the source, try back-flushing it (reversing the flow direction) at a low flow rate. IMPORTANT: Only do this if the manufacturer's instructions state that the column can be back-flushed.

    • If back-flushing doesn't work, the inlet frit may need to be replaced.[12]

  • Preventative Measures: Always filter your samples and mobile phases. Using a guard column before the analytical column is the best way to protect it from particulates and strongly adsorbed contaminants.[12]

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for your method development.

Protocol 1: Generic HPLC-UV Screening Method
  • Sample Preparation: Dissolve the racemic this compound standard in the initial mobile phase or a 50/50 mixture of Hexane/IPA to a concentration of approximately 0.5-1.0 mg/mL.

  • HPLC System & Columns:

    • HPLC with UV detector (set to an appropriate wavelength, e.g., 254 nm or the compound's λmax).

    • Columns (4.6 x 250 mm, 5 µm):

      • Chiralpak® AD-H

      • Chiralcel® OD-H

  • Screening Mobile Phases:

    • Mobile Phase A: 90:10 n-Hexane / Ethanol (+ 0.1% DEA in the Ethanol portion)

    • Mobile Phase B: 80:20 n-Hexane / IPA (+ 0.1% DEA in the IPA portion)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5-10 µL

  • Procedure:

    • Equilibrate the first column with Mobile Phase A for at least 30 minutes.

    • Inject the sample.

    • If no separation, switch to Mobile Phase B and re-equilibrate.

    • Repeat the process for the second column.

    • Analyze the results for any signs of partial or full separation and proceed with optimization.

Protocol 2: Generic SFC-UV Screening Method
  • Sample Preparation: Dissolve the racemic standard in Methanol or Ethanol to a concentration of 1.0 mg/mL.

  • SFC System & Columns:

    • Analytical SFC system with UV detector.

    • Columns (e.g., 4.6 x 150 mm, 3 or 5 µm):

      • Chiralpak® IA

      • Chiralpak® IC

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol with 0.2% DEA

    • C: Ethanol with 0.2% DEA

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min

    • Outlet Pressure (BPR): 150 bar

    • Column Temperature: 40°C

    • Injection Volume: 2-5 µL

  • Screening Gradient:

    • Run a gradient from 5% to 40% of the co-solvent (B or C) over 5-7 minutes.

  • Procedure:

    • Install the first column.

    • Run the screening gradient first with Methanol as the modifier, then with Ethanol.

    • Repeat for the second column.

    • Identify the conditions that provide the best separation and optimize further by running isocratic methods around the elution percentage from the gradient screen.

Part 4: Visualization & Formatting

Diagrams

// Nodes start [label="Define Analyte Properties\n(pKa, solubility, structure)", fillcolor="#F1F3F4"]; screen_csp [label="Select CSPs for Screening\n(Polysaccharide, Macrocyclic, Pirkle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_mode [label="Select Separation Modes\n(NP, RP, PO, SFC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; run_screen [label="Execute Initial Screen\n(Generic Gradients / Isocratic)", fillcolor="#FBBC05"]; eval_results [label="Evaluate Results:\nResolution (Rs > 1.5)?\nPeak Shape?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize [label="Optimize Method\n(Mobile Phase, Temp, Flow Rate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; validate [label="Method Validation\n(Robustness, Reproducibility)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; final_method [label="Final Analytical Method", shape=ellipse, fillcolor="#F1F3F4"];

// Edges start -> screen_csp; start -> screen_mode; screen_csp -> run_screen; screen_mode -> run_screen; run_screen -> eval_results; eval_results -> optimize [label=" Yes "]; eval_results -> screen_csp [label=" No, Try New CSPs/Modes "]; optimize -> validate; validate -> final_method; } dot Caption: Workflow for Chiral Method Development.

// Nodes start [label="Poor Peak Shape Observed\n(Tailing)", fillcolor="#F1F3F4"]; check_additive [label="Is a basic additive present?", shape=diamond, fillcolor="#FBBC05"]; add_additive [label="Add 0.1% DEA/TEA\nto mobile phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_additive [label="Increase additive conc.\n(e.g., to 0.2-0.3%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_overload [label="Is sample overloaded?", shape=diamond, fillcolor="#FBBC05"]; reduce_conc [label="Reduce injection vol.\nor sample conc.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_solvent [label="Is sample solvent stronger\nthan mobile phase?", shape=diamond, fillcolor="#FBBC05"]; change_solvent [label="Dissolve sample in\nmobile phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; good_peak [label="Symmetrical Peak", shape=ellipse, fillcolor="#F1F3F4"];

// Edges start -> check_additive; check_additive -> add_additive [label=" No "]; add_additive -> check_overload; check_additive -> increase_additive [label=" Yes, but still tailing "]; increase_additive -> check_overload; check_overload -> reduce_conc [label=" Yes "]; reduce_conc -> good_peak; check_overload -> check_solvent [label=" No "]; check_solvent -> change_solvent [label=" Yes "]; change_solvent -> good_peak; check_solvent -> good_peak [label=" No, issue resolved "]; } dot Caption: Decision Tree for Troubleshooting Poor Peak Shape.

Part 5: References

  • Ghanem, A., & Hoenen, H. (2009). Capillary electrophoresis chiral separations of basic compounds using cationic cyclodextrin. Journal of Chromatography A, 1216(18), 3924-3929. 4

  • Altria, K. D. (1998). Chiral Separations by Capillary Electrophoresis. In Capillary Electrophoresis Guidebook (pp. 235-266). Humana Press. 5

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. 12

  • Sänger – van de Griend, C. E., Hedeland, Y., & Pettersson, C. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Pharma Focus Asia. 6

  • Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. 17

  • Gray, M. (2020). Trouble with chiral separations. Chromatography Today. 11

  • Yan, J., et al. (2021). [Advances in chiral separation and analysis by capillary electrophoresis-mass spectrometry]. Chinese Journal of Chromatography. 10

  • Takeda Pharmaceutical Company. (2021). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. 18

  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC. 13

  • Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). 8

  • I.B.S. (n.d.). Chiral HPLC Method Development. 1

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Chiral Supercritical Fluid Chromatography: A Review. LCGC North America, 30(3). 2

  • Regalado, E. L. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. 16

  • ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help? 15

  • Dong, M. W. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. 14

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. 3

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. 9

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. 7

  • Sigma-Aldrich. (n.d.). Chiral Method Development Strategies for HPLC. --INVALID-LINK--

References

Technical Support Center: Scale-Up Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this valuable heterocyclic scaffold. The following sections provide in-depth troubleshooting advice, frequently asked questions, and a detailed, scalable synthetic protocol.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Poor Selectivity in the Catalytic Hydrogenation of 1,7-Naphthyridine, Leading to Isomeric Mixtures.

  • Question: During the catalytic hydrogenation of 1,7-naphthyridine using Palladium on carbon (Pd/C), we are observing a significant formation of the 1,2,3,4-tetrahydro-1,7-naphthyridine isomer alongside our target 5,6,7,8-tetrahydro isomer. How can we improve the selectivity for the desired product?

  • Answer: This is a well-documented challenge in the synthesis of this compound. Catalytic reduction of 1,7-naphthyridine with palladium on charcoal in ethanol has been reported to yield a mixture of 1,2,3,4-tetrahydro-(57%) and this compound (43%).[1] The pyridine ring containing the N1 nitrogen is more susceptible to reduction under these conditions.

    Probable Causes and Solutions:

    • Non-Selective Catalyst and Conditions: Standard catalytic hydrogenation conditions are often not selective for the reduction of one pyridine ring over the other in the 1,7-naphthyridine system.

      • Solution 1: Alternative Reduction Methods: Consider moving away from direct catalytic hydrogenation. A more selective approach is the use of sodium cyanoborohydride (NaBH3CN) in an acidic medium, such as acetic acid. This method has been successfully employed in the synthesis of related substituted tetrahydro-1,7-naphthyridines and tends to be more chemoselective for the reduction of imines and iminium ions, which can be formed in situ.

      • Solution 2: Transfer Hydrogenation: Ruthenium-catalyzed enantioselective transfer hydrogenation has been shown to be effective for the reduction of dihydronaphthyridine intermediates in the synthesis of related compounds.[2] This method could be adapted for the selective reduction of the appropriate pyridine ring in 1,7-naphthyridine.

    • Inadequate Process Control: Temperature and pressure fluctuations during hydrogenation can impact selectivity.

      • Solution: Implement strict process controls for temperature and hydrogen pressure. A lower temperature and pressure may favor the desired isomer, though this will require careful optimization.

Issue 2: Difficulty in Separating this compound from its 1,2,3,4-Tetrahydro Isomer.

  • Question: We have a mixture of the 5,6,7,8- and 1,2,3,4-tetrahydro isomers. Column chromatography is not a viable option for our scale-up process. Are there other methods for separation?

  • Answer: Separating these isomers on a large scale is challenging due to their similar physical properties.

    Solutions:

    • Fractional Crystallization of Salts: The basicity of the two nitrogen atoms in each isomer is different. This difference can be exploited by forming salts with various acids (e.g., hydrochloric acid, tartaric acid, citric acid). The resulting diastereomeric salts may have different solubilities, allowing for separation by fractional crystallization. This is a highly scalable technique.

    • Derivative Formation and Separation: If salt formation is unsuccessful, consider a temporary derivatization. For example, reacting the mixture with a protecting group that selectively reacts with one isomer over the other (e.g., based on steric hindrance or electronic differences) could allow for separation of the derivatized and underivatized compounds, followed by deprotection.

Issue 3: Low Yield and Purity of the 1,7-Naphthyridine Precursor from the Skraup-Doebner-von Miller Reaction.

  • Question: We are using a Skraup-type synthesis to prepare the 1,7-naphthyridine starting material, but the reaction is difficult to control, and the yield is low with many impurities. How can we improve this step?

  • Answer: The Skraup reaction is known for being highly exothermic and can produce a variety of by-products.[3]

    Probable Causes and Solutions:

    • Exothermic Runaway: The reaction of an amine with glycerol and an oxidizing agent in strong acid is highly exothermic.

      • Solution: Implement precise temperature control with an efficient cooling system. The slow, controlled addition of sulfuric acid and the oxidizing agent is crucial. Using a milder oxidizing agent than nitrobenzene, such as arsenic acid, has been reported to make the reaction less violent.[3]

    • By-product Formation: The harsh reaction conditions can lead to polymerization and the formation of tar-like substances.

      • Solution 1: Optimized Reaction Conditions: Consider using a co-solvent to improve solubility and heat transfer. Some modern variations of the Skraup reaction utilize milder conditions and alternative catalysts.

      • Solution 2: Alternative Synthetic Routes: For a more controlled and scalable synthesis of the 1,7-naphthyridine core, consider building the rings sequentially. For example, a scalable synthesis of a 1,7-naphthyridine derivative has been reported starting from 2-cyano-3-methylpyridine.[4] Another approach involves the cyclization of a compound prepared from 2-chloro-3-amino-pyridine with an acrylate.[5]

II. Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns during the scale-up synthesis of this compound?

    • A1: The key safety concerns depend on the chosen synthetic route. For the Skraup synthesis of the 1,7-naphthyridine precursor, the highly exothermic nature of the reaction and the use of strong acids and potentially toxic oxidizing agents like nitrobenzene or arsenic acid are major concerns.[3] For the reduction step, if using catalytic hydrogenation, the handling of flammable hydrogen gas under pressure requires specialized equipment and safety protocols. If using sodium cyanoborohydride, it is toxic and should be handled with care, and the reaction should be quenched properly to avoid the release of hydrogen cyanide gas.

  • Q2: Are there any recommended analytical methods for in-process control?

    • A2: Yes, for monitoring the progress of the reduction of 1,7-naphthyridine, High-Performance Liquid Chromatography (HPLC) is the method of choice. It can effectively separate the starting material, the two tetrahydro isomers, and any potential by-products, allowing for accurate determination of conversion and selectivity. For the final product, quantitative Nuclear Magnetic Resonance (qNMR) can be used to determine purity against a certified standard.

  • Q3: Can we avoid chromatography for the final product purification?

    • A3: Yes, avoiding chromatography is a key goal for scale-up. If a selective synthesis is achieved, the final product can often be purified by crystallization. If isomeric mixtures are present, fractional crystallization of a suitable salt is the most scalable approach. Recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate) is a common final purification step to achieve high purity.[2]

III. Recommended Scalable Synthetic Protocol

This protocol outlines a five-step synthesis of this compound that is designed to be more selective and scalable than the direct hydrogenation of 1,7-naphthyridine. This procedure is based on an "improved synthesis" mentioned in the literature and incorporates principles of modern synthetic chemistry for better control and yield.[1]

Experimental Workflow Diagram

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: N-Oxide Formation cluster_2 Step 3: Cyanation cluster_3 Step 4: Reduction of Nitrile and Pyridine Ring cluster_4 Step 5: Deamination A 3-Aminopyridine C 1,7-Naphthyridine A->C Reaction B Glycerol, H2SO4, Oxidizing Agent B->C Reagents D 1,7-Naphthyridine C->D F 1,7-Naphthyridine-N7-oxide D->F Oxidation E m-CPBA or H2O2/AcOH E->F Reagents G 1,7-Naphthyridine-N7-oxide F->G I 8-Cyano-1,7-naphthyridine G->I Reissert-Henze Reaction H Trimethylsilyl cyanide (TMSCN) H->I Reagent J 8-Cyano-1,7-naphthyridine I->J L 8-Aminomethyl-5,6,7,8-tetrahydro-1,7-naphthyridine J->L Reduction K Catalytic Hydrogenation (e.g., Raney Nickel) K->L Conditions M 8-Aminomethyl-5,6,7,8-tetrahydro-1,7-naphthyridine L->M O This compound M->O Diazotization & Reduction N NaNO2, H+ N->O Reagents

Caption: A five-step selective synthesis of this compound.

Step-by-Step Methodology:

  • Step 1: Synthesis of 1,7-Naphthyridine

    • In a suitable reactor equipped with mechanical stirring, a condenser, and a temperature probe, cautiously add 3-aminopyridine to a mixture of glycerol and a mild oxidizing agent (e.g., arsenic acid or m-nitrobenzenesulfonic acid).

    • Slowly add concentrated sulfuric acid while maintaining the temperature below 120°C.

    • Heat the mixture to 140-150°C for 4-6 hours.

    • Cool the reaction mixture and carefully quench by pouring it onto ice.

    • Basify with a concentrated sodium hydroxide solution to pH > 10.

    • Extract the product with a suitable solvent (e.g., chloroform or dichloromethane), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 1,7-naphthyridine by vacuum distillation or recrystallization.

  • Step 2: Formation of 1,7-Naphthyridine-N7-oxide

    • Dissolve 1,7-naphthyridine in a suitable solvent such as acetic acid or chloroform.

    • Add an oxidizing agent like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0-5°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product, dry the organic layer, and concentrate to yield the N-oxide.

  • Step 3: Synthesis of 8-Cyano-1,7-naphthyridine

    • In an inert atmosphere, dissolve the 1,7-naphthyridine-N7-oxide in a solvent like acetonitrile or dichloromethane.

    • Add trimethylsilyl cyanide (TMSCN) and a catalyst such as triethylamine.

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction with water and extract the product.

    • Purify by recrystallization.

  • Step 4: Reduction to 8-Aminomethyl-5,6,7,8-tetrahydro-1,7-naphthyridine

    • In a high-pressure reactor, dissolve 8-cyano-1,7-naphthyridine in an alcoholic solvent (e.g., methanol or ethanol) containing ammonia.

    • Add a Raney Nickel catalyst.

    • Pressurize the reactor with hydrogen (50-100 psi) and heat to 50-70°C.

    • Monitor the reaction by HPLC until completion.

    • Filter the catalyst and concentrate the filtrate to obtain the product.

  • Step 5: Deamination to this compound

    • Dissolve the 8-aminomethyl-5,6,7,8-tetrahydro-1,7-naphthyridine in an acidic aqueous solution (e.g., dilute HCl).

    • Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO2) dropwise.

    • Stir for 1-2 hours at this temperature.

    • Add a reducing agent (e.g., hypophosphorous acid) and allow the reaction to warm to room temperature.

    • Basify the solution and extract the final product.

    • Purify by crystallization from a suitable solvent.

IV. Quantitative Data Summary

StepKey TransformationTypical Yield RangeKey Scale-Up Considerations
1Skraup Synthesis40-60%Exothermic reaction control, handling of corrosive and hazardous materials.
2N-Oxidation80-95%Control of oxidant addition and temperature.
3Cyanation70-85%Use of toxic cyanide reagents, moisture sensitivity.
4Reductive Amination60-80%High-pressure hydrogenation, catalyst handling and filtration.
5Deamination50-70%Control of diazotization temperature, handling of potentially unstable diazonium salts.

V. Logical Relationships Diagram

Troubleshooting Decision Tree for Isomer Contamination

G start Isomer mixture detected by HPLC? selective_synthesis Adopt a selective synthetic route (e.g., 5-step protocol)? start->selective_synthesis Yes purification Attempt large-scale purification? selective_synthesis->purification No success Pure 5,6,7,8-isomer obtained selective_synthesis->success Yes salt_formation Perform fractional crystallization of salts? purification->salt_formation Yes failure Re-evaluate synthetic strategy purification->failure No derivatization Attempt derivatization and separation? salt_formation->derivatization Unsuccessful salt_formation->success Successful derivatization->success Successful derivatization->failure Unsuccessful

Caption: Decision-making workflow for addressing isomeric impurity.

VI. References

  • Tsuruoka, R., Yoshikawa, N., Konishi, T., & Yamano, M. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797–10805. --INVALID-LINK--

  • Goldstein, S. W., & Lakatam, E. (1981). An Improved Synthesis of this compound – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Journal of Heterocyclic Chemistry, 18(4), 853-855. --INVALID-LINK--

  • Busacca, C. A., et al. (2007). A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE4 Inhibitor. Organic Process Research & Development, 11(3), 513-518. --INVALID-LINK--

  • Wang, et al. (2021). Method for synthesizing 1,7-naphthyridine derivative. WO2021120953A1. --INVALID-LINK--

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087. --INVALID-LINK--

References

Technical Support Center: Alternative Catalysts for 5,6,7,8-Tetrahydro-1,7-naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternative catalytic systems for this important heterocyclic scaffold. We will delve into common experimental challenges and provide practical, evidence-based solutions.

The this compound core is a conformationally restricted analog of pharmacologically significant structures, making it a valuable building block in medicinal chemistry.[1] Traditional synthesis often relies on precious metal catalysts like palladium, which can be costly and pose challenges in terms of metal residue in the final product. The exploration of alternative catalysts is driven by the need for more sustainable, cost-effective, and efficient synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternative catalysts for the hydrogenation of 1,7-naphthyridine?

A1: While traditional catalysts like palladium on carbon (Pd/C) are effective, they present several challenges. The primary drivers for seeking alternatives are:

  • Cost and Availability: Precious metals like palladium, platinum, and rhodium are expensive and subject to market volatility. Non-precious, earth-abundant metals like cobalt, nickel, or copper offer a more economical approach.[2][3]

  • Selectivity: Catalytic hydrogenation of 1,7-naphthyridine can yield a mixture of the desired 5,6,7,8-tetrahydro product and the 1,2,3,4-tetrahydro isomer.[1][4] Alternative catalysts can offer different, and sometimes superior, regioselectivity. For instance, homogeneous ruthenium catalysts have shown promise in controlling which ring of the naphthyridine is hydrogenated.[5]

  • Catalyst Poisoning: Nitrogen-containing heterocycles can act as poisons to some metal catalysts, reducing their activity and requiring higher catalyst loadings.[2] Research into more robust catalysts, such as ruthenium, is ongoing to address this.[6]

  • Sustainability: Reducing reliance on precious metals aligns with the principles of green chemistry.

Q2: What are the main classes of alternative catalysts for this synthesis?

A2: Several classes of alternative catalysts are being explored:

  • Homogeneous Catalysts: These are soluble in the reaction medium. Iridium and Ruthenium complexes are notable examples.[7][8] They often operate under milder conditions and can offer high selectivity. For example, an iridium-catalyzed hydrogen transfer strategy has been developed for the synthesis of functionalized tetrahydropyridine derivatives.[7]

  • Non-Precious Metal Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, simplifying product purification. Catalysts based on cobalt, nickel, and copper are gaining attention.[2][3] For instance, cobalt has been used in [2+2+2] cyclizations to construct the tetrahydro-1,6-naphthyridine core.[9][10]

  • Metal-Free Catalysis: Approaches using borane catalysts generated in situ have been reported for the metal-free hydrogenation of naphthyridines.[11][12]

  • Electrocatalysis: This emerging technique uses an electric current to drive the hydrogenation, potentially with cathodes made from abundant metals like copper, avoiding the need for high-pressure hydrogen gas.[13]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a critical role in catalytic hydrogenation and can influence:

  • Reaction Rate: The rate of hydrogenation can differ significantly between solvents.[14]

  • Selectivity: In some systems, the solvent can switch the selectivity of the reaction. For example, in the hydrogenation of cinnamaldehyde over Pd/C, the use of pyridine as a solvent changed the main product from hydrocinnamaldehyde to cinnamyl alcohol.[15]

  • Catalyst Activity: Solvents can stabilize reactants and transition states differently, which alters their interaction with the catalyst surface and affects the overall reaction rate.[14] The choice of solvent is often reaction-specific, and its effect can be unpredictable without experimental validation.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound using alternative catalysts.

Issue 1: Low or No Product Yield

Potential Causes & Solutions

Potential CauseRecommended Action
Inactive Catalyst Verify Catalyst Activity: Ensure the catalyst has not been deactivated by improper storage or handling. For heterogeneous catalysts, check for signs of oxidation or contamination. For homogeneous catalysts, confirm the integrity of the complex.
Catalyst Poisoning Purify Starting Materials: The starting naphthyridine or solvent may contain impurities (e.g., sulfur compounds, halides) that can poison the catalyst.[6] Purify starting materials by recrystallization, distillation, or column chromatography.
Insufficient Hydrogen Source Check Hydrogen Delivery: For reactions using H₂ gas, ensure there are no leaks in the system and that the pressure is maintained. For transfer hydrogenation, ensure the hydrogen donor (e.g., indoline, formic acid) is present in the correct stoichiometric amount.[7]
Suboptimal Reaction Conditions Optimize Temperature and Pressure: Hydrogenation reactions are sensitive to temperature and pressure. Systematically vary these parameters. Some catalysts require higher temperatures and pressures to become active.[2]
Poor Catalyst-Substrate Interaction Solvent Screening: The solvent can significantly impact catalyst performance.[16] Screen a range of solvents with varying polarities (e.g., methanol, ethanol, THF, toluene).[14]
Issue 2: Poor Regioselectivity (Formation of 1,2,3,4-Tetrahydro Isomer)

Potential Causes & Solutions

Potential CauseRecommended Action
Inherent Catalyst Preference Switch Catalytic System: Different catalysts have different intrinsic selectivities. Palladium catalysts are known to produce a mixture of 1,2,3,4- and 5,6,7,8-tetrahydro isomers from 1,7-naphthyridine.[1] In contrast, specific homogeneous ruthenium catalysts can be tuned to selectively hydrogenate one ring over the other.[5]
Steric and Electronic Effects Modify Substrate: The substitution pattern on the naphthyridine ring can influence which ring is preferentially hydrogenated. Electron-withdrawing groups on one ring may direct hydrogenation to the other.
Reaction Conditions Adjust Temperature/Solvent: Selectivity can sometimes be influenced by reaction conditions. Lowering the temperature may favor the thermodynamically more stable product. The solvent can also play a role in modulating selectivity.[15]

Troubleshooting Workflow

G start Low Yield or Poor Selectivity c1 Check Purity of Starting Materials & Solvent start->c1 c2 Verify Catalyst Activity & Loading c1->c2 If pure outcome1 Problem Solved c1->outcome1 If impure c3 Optimize Reaction Conditions (T, P, Time) c2->c3 If active c2->outcome1 If inactive c4 Screen Different Solvents c3->c4 If no improvement c3->outcome1 If improved c5 Change Catalyst Type (e.g., Homogeneous vs. Heterogeneous) c4->c5 If no improvement c4->outcome1 If improved outcome2 Consult Further Literature on Specific Catalyst System c5->outcome2

Caption: Troubleshooting workflow for common synthesis issues.

Experimental Protocols

Protocol 1: Iridium-Catalyzed Transfer Hydrogenation

This protocol is adapted from a method for the functionalization of 1,8-naphthyridines, which involves a transfer hydrogenation step.[7]

Step-by-Step Methodology:

  • To a reaction vial, add the 1,7-naphthyridine substrate (1.0 equiv), [Cp*IrCl₂]₂ (1 mol%), and a hydrogen donor such as 2-methylindoline (1.2 equiv).

  • Add the appropriate solvent (e.g., tert-amyl alcohol).

  • Seal the vial and stir the mixture at a specified temperature (e.g., 110-130 °C) under an inert atmosphere (N₂).[7]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Cobalt-Catalyzed [2+2+2] Cyclization Approach

This is a strategy for constructing the core ring system, rather than a direct hydrogenation, but represents a key alternative pathway.[9]

Step-by-Step Methodology:

  • Synthesize the appropriate dialkynylnitrile precursor.

  • In a microwave-safe vial, dissolve the precursor in a suitable solvent (e.g., toluene).

  • Add the cobalt catalyst, such as CpCo(CO)₂ (e.g., 20 mol%).[9]

  • Seal the vial and heat the reaction mixture in a microwave reactor to the desired temperature for the specified time.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting 5,6,7,8-tetrahydro-1,6-naphthyridine by column chromatography.

Catalytic Cycle Example

G A [Ir]-Cl B [Ir]-H (Active Hydride) A->B β-H elimination C Naphthyridine Coordination B->C D Hydrometallation C->D Hydride Insertion E Product Release D->E E->A Regeneration Product Tetrahydro-1,7-naphthyridine E->Product Donor H-Donor Donor->A Naph 1,7-Naphthyridine Naph->C

Caption: Simplified Iridium-catalyzed transfer hydrogenation cycle.

References

Technical Support Center: Optimizing N-Alkylation of 5,6,7,8-Tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 5,6,7,8-tetrahydro-1,7-naphthyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. Here, we address common challenges and frequently asked questions in a direct, problem-and-solution format, grounding our advice in established chemical principles and field-proven experience.

Section 1: Core Principles of N-Alkylation

This section addresses fundamental questions regarding the reactivity of the this compound core.

Q1: Where does alkylation occur on the this compound scaffold?

Alkylation selectively occurs at the N7 position . The this compound scaffold possesses two nitrogen atoms, but they have vastly different chemical properties.

  • N7 (Secondary Amine): This nitrogen is part of a saturated piperidine ring. It is an sp³-hybridized, non-aromatic secondary amine, making it a strong nucleophile and the primary site for alkylation.

  • N1 (Pyridine Nitrogen): This nitrogen is part of an aromatic pyridine ring. It is sp²-hybridized, and its lone pair of electrons contributes to the aromatic system, rendering it significantly less nucleophilic and generally unreactive under standard N-alkylation conditions.

cluster_0 This compound cluster_1 Reactivity Analysis mol mol N7 N7: Secondary Amine - sp³ hybridized - Nucleophilic - Primary site of alkylation mol:e->N7:w  Reactive Site   N1 N1: Pyridine Nitrogen - sp² hybridized - Non-nucleophilic - Unreactive mol:e->N1:w  Inert Site  

Caption: Reactivity sites on the this compound core.

Q2: What is the general mechanism for this reaction?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The process involves two key steps:

  • Deprotonation: A base removes the acidic proton from the N7 amine, generating a highly nucleophilic amide anion.

  • Nucleophilic Attack: The N7 anion attacks the electrophilic carbon of the alkylating agent, displacing the leaving group and forming the new C-N bond.

This entire process is typically conducted in a single pot.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section is dedicated to solving specific problems you may encounter in the lab.

Q3: My reaction shows very low or no conversion of the starting material. What are the likely causes and solutions?

Low conversion is a common hurdle that can often be resolved by systematically evaluating the core reaction parameters.[1]

  • Cause 1: Insufficiently Strong Base: The chosen base may not be strong enough to effectively deprotonate the N7 amine.

    • Solution: If using a weak inorganic base like potassium carbonate (K₂CO₃), consider switching to a stronger one like cesium carbonate (Cs₂CO₃) or, for very stubborn reactions, a non-nucleophilic strong base like sodium hydride (NaH).[2][3][4]

  • Cause 2: Poor Leaving Group on the Alkylating Agent: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.

    • Solution: The reactivity order for common alkyl halides is I > Br > Cl > F. If you are using an alkyl chloride with low success, switch to the corresponding alkyl bromide or iodide.[1] Alternatively, an alcohol can be converted to a better leaving group, such as a tosylate (OTs) or mesylate (OMs).

  • Cause 3: Inadequate Reaction Temperature: Many alkylations require thermal energy to overcome the activation barrier, especially with less reactive substrates.

    • Solution: Gradually increase the reaction temperature. Solvents like DMF or DMSO are excellent choices as they have high boiling points. A typical starting temperature is 60-80 °C.[3]

  • Cause 4: Steric Hindrance: If either the N7 position is substituted with bulky groups or the alkylating agent is sterically demanding (e.g., a secondary or neopentyl halide), the reaction rate will decrease significantly.[1]

    • Solution: Increase the reaction temperature and time. If this fails, consider alternative synthetic strategies like reductive amination.[3]

start Low / No Conversion base Is the base strong enough? (e.g., K₂CO₃, Cs₂CO₃, NaH) start->base leaving_group Is the leaving group reactive? (I > Br > Cl) base->leaving_group Yes solution_base Action: Use a stronger base (e.g., NaH in THF/DMF) base->solution_base No temp Is the temperature high enough? (e.g., 60-100 °C) leaving_group->temp Yes solution_lg Action: Switch to a better leaving group (e.g., Alkyl Iodide or Tosylate) leaving_group->solution_lg No sterics Is steric hindrance an issue? temp->sterics Yes solution_temp Action: Increase temperature & reaction time temp->solution_temp No solution_sterics Action: Consider alternative methods (e.g., Reductive Amination) sterics->solution_sterics Yes end Problem Solved sterics->end No solution_base->base solution_lg->leaving_group solution_temp->temp

Caption: Troubleshooting workflow for low reaction conversion.

Q4: I'm observing a new, highly polar side product by TLC. What is it and how can I prevent it?

This is a classic sign of overalkylation . The N-alkylated product is also a secondary or tertiary amine and remains nucleophilic. It can react with a second molecule of the alkylating agent to form a quaternary ammonium salt.[5][6]

  • Identification: Quaternary ammonium salts are ionic and highly polar. They will typically have a very low Rf value on a normal-phase silica TLC plate and may streak from the baseline.

  • Prevention Strategies:

    • Control Stoichiometry: Use the alkylating agent as the limiting reagent. A slight excess of the amine (1.0 to 1.2 equivalents) can sometimes help, but careful control (1.05 to 1.1 equivalents of the alkylating agent) is the best starting point.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture at a lower temperature before heating. This keeps its instantaneous concentration low, favoring mono-alkylation.

    • Monitor Closely: Track the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed, before the overalkylation product accumulates significantly.

SM Starting Amine (Nucleophile) Product Desired Product (Still Nucleophilic!) SM->Product + R-X (Desired Reaction) RX Alkylating Agent (R-X) SideProduct Overalkylation Product (Quaternary Salt) Product->SideProduct + R-X (Undesired Reaction)

Caption: Competing pathways of mono-alkylation vs. overalkylation.

Section 3: FAQs for Method Optimization

This section provides answers to broader questions about optimizing your reaction conditions from the start.

Q5: How do I choose the right base and solvent combination?

The choice of base and solvent is critical and interdependent. Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base and do not interfere with the nucleophile.[7]

Base ClassExamplesRecommended SolventsWhen to Use
Weak Inorganic K₂CO₃, Cs₂CO₃DMF, Acetonitrile (MeCN)Standard choice for reactive alkylating agents (benzyl, allyl, primary iodides/bromides). Cs₂CO₃ is more effective than K₂CO₃ due to higher solubility.[3][8]
Strong Hydride Sodium Hydride (NaH)THF, DMFFor less reactive alkylating agents (e.g., alkyl chlorides) or sterically hindered cases. Requires anhydrous conditions.[2][4][9]
Organic Amine DIPEA, Et₃NDichloromethane (DCM), THFGenerally too weak for deprotonating the N7-H for SN2. More commonly used to scavenge acid byproducts, but not recommended as the primary base here.

Q6: Are there alternative methods if direct alkylation with halides fails?

Yes. If direct SN2 alkylation is unsuccessful due to steric hindrance, a poor electrophile, or other issues, consider these powerful alternatives:

  • Reductive Amination: This two-step, one-pot process involves reacting the this compound with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent (e.g., NaBH(OAc)₃, NaCNBH₃) to yield the N-alkylated product. This is an excellent method for introducing sterically hindered groups.[3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can form C-N bonds and is sometimes used as an alternative route, though it is more complex than direct alkylation.[2]

Section 4: Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Bromide

This protocol is a robust starting point for the N7-alkylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Alkyl Bromide (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv) and anhydrous DMF (to make a ~0.1 M solution).

  • Add cesium carbonate (1.5 equiv) to the solution.

  • Stir the resulting suspension at room temperature for 15-30 minutes.

  • Add the alkyl bromide (1.1 equiv) to the reaction mixture, either neat or as a solution in a small amount of DMF.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 4-16 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent like ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel to afford the pure N-alkylated product.

References

Technical Support Center: Regioselectivity in Tetrahydronaphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydronaphthyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the control of regioselectivity in the synthesis of tetrahydronaphthyridines, a common challenge in the synthesis of these valuable heterocyclic motifs.[1][2][3]

Q1: What are the primary factors governing regioselectivity in the aza-Diels-Alder reaction for tetrahydronaphthyridine synthesis?

A1: The regioselectivity of the aza-Diels-Alder reaction, a cornerstone for building the tetrahydronaphthyridine core, is not governed by a single factor but is rather a multifactorial issue.[4][5] The outcome is a delicate balance of:

  • Frontier Molecular Orbital (FMO) Interactions: The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (the imine, in this case).[6] The regioselectivity is dictated by the alignment of the largest orbital coefficients on the reacting atoms. Generally, the most nucleophilic carbon on the diene will align with the most electrophilic carbon on the dienophile.[7]

  • Steric Effects: Bulky substituents on either the diene or the imine can hinder approach from a particular trajectory, favoring the formation of the less sterically congested regioisomer.[4]

  • Electronic Effects: Electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile (or the aniline/aldehyde precursors to the imine) can significantly influence the orbital energies and coefficients, thereby directing the regiochemical outcome.[4][7]

  • Catalysis: Lewis acids are frequently employed to activate the imine, making it more electrophilic and lowering the LUMO energy.[8][9] The choice of Lewis acid can have a profound impact on regioselectivity, sometimes even reversing the preference observed in the uncatalyzed reaction.[6]

  • Reaction Conditions: Temperature and solvent can also play a role. Higher temperatures may favor the thermodynamically more stable product, which may not be the same as the kinetically favored product formed at lower temperatures.[4]

Q2: How does the Povarov reaction mechanism influence the final regioisomeric ratio?

A2: The Povarov reaction, a powerful tool for synthesizing tetrahydroquinoline and related heterocyclic systems, is often classified as a formal aza-Diels-Alder reaction.[8][10][11][12] However, its mechanism can be either a concerted pericyclic reaction or a stepwise process involving a zwitterionic or carbocationic intermediate, especially in the presence of a strong Lewis acid.[8][13][14] This mechanistic duality is key to understanding regioselectivity:

  • Stepwise Mechanism: When a strong Lewis acid is used, it coordinates to the imine nitrogen, leading to a highly electrophilic iminium ion. The electron-rich alkene then attacks this species in a Mannich-type reaction, forming a carbocationic intermediate.[9] The subsequent step is an intramolecular electrophilic aromatic substitution. The regioselectivity is then determined by which position on the aniline ring is most activated for this cyclization, which is influenced by the electronic nature of the substituents on the ring.[8][15]

  • Concerted Mechanism: In a concerted [4+2] cycloaddition, the regioselectivity is primarily governed by FMO theory as described in Q1.[6]

Understanding which pathway is dominant under your specific conditions is crucial for troubleshooting.

Q3: Can directing groups be used to control regioselectivity?

A3: Yes, the use of directing groups is a powerful strategy in C-H functionalization and can be conceptually applied to control regioselectivity in tetrahydronaphthyridine synthesis.[16][17] A directing group is a functional group on one of the reactants that can coordinate to a metal catalyst, bringing the catalyst into proximity of a specific C-H bond for activation.[17] In the context of the Povarov reaction, a substituent on the aniline ring that can chelate to the Lewis acid (e.g., a methoxy group ortho to the desired cyclization site) could potentially lock the conformation of the intermediate and favor cyclization at the adjacent position. While not always explicitly labeled as "directing groups" in this context, the strategic placement of substituents with chelating ability can be a powerful tool for regiocontrol.

Troubleshooting Guide: A-Z of Regioselectivity Issues

This guide provides a systematic, causality-driven approach to resolving common regioselectivity problems encountered during the synthesis of tetrahydronaphthyridines.

Problem 1: My reaction yields a mixture of regioisomers with no clear selectivity.

This is a common issue indicating that the energy difference between the transition states leading to the different regioisomers is minimal. Your goal is to amplify these small differences.

G start Poor Regioselectivity Observed step1 Step 1: Modify the Catalyst System start->step1 step2 Step 2: Adjust Reaction Temperature step1->step2 If selectivity is still poor end_node Optimized Regioselectivity step1->end_node Success step3 Step 3: Change the Solvent step2->step3 If selectivity is still poor step2->end_node Success step4 Step 4: Substrate Modification (If possible) step3->step4 As a final resort step3->end_node Success step4->end_node Success

Caption: A workflow for troubleshooting poor regioselectivity.

  • Causality: The Lewis acid catalyst is not just an initiator; it actively participates in the transition state.[9] Its size and Lewis acidity can dramatically influence the steric and electronic environment of the reaction, thereby altering the regiochemical preference.[6][9]

  • Actionable Protocol: Screen a panel of Lewis acids with varying sizes and strengths.

Lewis Acid Typical Loading (mol%) Rationale for Selection Expected Outcome
BF₃·OEt₂10 - 100Small, strong Lewis acid. Favors a more concerted-like pathway or a tightly bound stepwise intermediate.May favor the electronically preferred product.
Yb(OTf)₃5 - 20Larger lanthanide triflate, known for high activity in Povarov reactions.[15]Its steric bulk may favor the formation of the less hindered regioisomer.
Sc(OTf)₃5 - 20Another effective lanthanide triflate.[8]Can alter selectivity compared to other metals due to different coordination geometries.
InCl₃10 - 30A softer Lewis acid.May show different selectivity profiles, especially with substrates containing soft heteroatoms.[9]
AlCl₃10 - 100Strong, inexpensive Lewis acid.Can promote the stepwise pathway, where regioselectivity is governed by aromatic substitution rules.[10]

Experimental Protocol: Lewis Acid Screening

  • Set up five parallel reactions in identical, dry reaction vessels under an inert atmosphere (e.g., Nitrogen or Argon).

  • To each vessel, add the aniline precursor (1.0 mmol) and the aldehyde precursor (1.0 mmol) in a suitable anhydrous solvent (e.g., Dichloromethane or Toluene, 5 mL). Stir for 15 minutes at room temperature to allow for imine formation in situ.

  • Add the electron-rich alkene (1.2 mmol) to each vessel.

  • Add the respective Lewis acid catalyst (as per the table above) to each vessel.

  • Stir the reactions at a consistent temperature (e.g., room temperature or 40 °C) and monitor by TLC or LC-MS.

  • After a set time (e.g., 24 hours) or upon consumption of the limiting reagent, quench the reactions appropriately (e.g., with saturated NaHCO₃ solution).

  • Extract the product, dry the organic layer, and concentrate.

  • Analyze the crude product mixture by ¹H NMR or GC-MS to determine the regioisomeric ratio.

  • Causality: Regioselectivity can be under either kinetic or thermodynamic control.[4] Lower temperatures generally favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow for the equilibration of isomers, leading to the thermodynamically most stable product.

  • Actionable Protocol: Run the reaction at a range of temperatures.

    • Low Temperature (e.g., -78 °C to 0 °C): This will favor the kinetic product.

    • Room Temperature (e.g., 25 °C): A standard starting point.

    • Elevated Temperature (e.g., 50 °C to reflux): This will favor the thermodynamic product.

  • Causality: The solvent can influence the reaction pathway. Polar solvents can stabilize charged intermediates, potentially favoring a stepwise mechanism. Nonpolar solvents may favor a more concerted cycloaddition.

  • Actionable Protocol: Screen a variety of anhydrous solvents.

Solvent Polarity Potential Influence
TolueneNonpolarMay favor a concerted mechanism.
Dichloromethane (DCM)Polar AproticGeneral-purpose solvent, good starting point.
Acetonitrile (MeCN)Polar AproticCan coordinate with Lewis acids, modulating their activity.
1,2-Dichloroethane (DCE)Polar AproticHigher boiling point than DCM for elevated temperature studies.
Problem 2: The reaction is highly selective, but for the wrong regioisomer.

This is a challenging but solvable problem. It means there is a significant energy difference between the two pathways, and you need to reverse this preference.

G start High Selectivity for Undesired Isomer step1 Switch Catalyst Class start->step1 step2 Employ Sterically Demanding Catalyst step1->step2 If selectivity is not reversed end_node Selectivity Switched to Desired Isomer step1->end_node Success step3 Modify Substrate Electronics step2->step3 If steric approach is insufficient step2->end_node Success step3->end_node Success

Caption: Workflow for reversing regiochemical outcomes.

  • Causality: If a Lewis acid is giving the wrong isomer, a Brønsted acid might promote a different mechanism or transition state geometry.

  • Actionable Protocol:

    • Replace the Lewis acid with a Brønsted acid like Trifluoroacetic acid (TFA) or Camphorsulfonic acid (CSA). These protonate the imine, forming an iminium ion, but the counterion is less sterically demanding and coordinating than a Lewis acid complex.

  • Causality: If the undesired product is formed because it is the electronically favored one, you can try to make its formation sterically prohibitive.

  • Actionable Protocol:

    • Use a very bulky Lewis acid. For example, catalysts with bulky ligands like (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) in combination with a metal center, or a bulky aluminum-based Lewis acid like (2,6-di-tert-butyl-4-methylphenoxy)diisobutylaluminum (MAD). The sheer size of the catalyst-substrate complex can block the approach to the electronically favored site, forcing the reaction through the sterically accessible pathway.

  • Causality: This is the most fundamental approach. The regioselectivity is ultimately dictated by the electronic properties of the reactants.[7]

  • Actionable Protocol:

    • If possible, redesign the substrate. For example, if cyclization is occurring at the para-position of the aniline ring but the meta-position is desired, adding a blocking group (like a methyl or halogen) at the para-position will force the reaction to the next most favorable site.

    • Change the nature of substituents. If an electron-donating group on the aniline ring is directing the reaction to the wrong position, see if it can be replaced with a weakly electron-withdrawing group to alter the nucleophilicity of the ring carbons. This requires re-synthesis but is often the most definitive solution.

References

Technical Support Center: Navigating the Solution Stability of 5,6,7,8-Tetrahydro-1,7-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives. This scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous promising therapeutic agents.[1][2][3] However, its unique chemical architecture, particularly the partially saturated heterocyclic ring, presents specific stability challenges in solution that can impact experimental reproducibility and the overall success of a research program.

This guide is designed to provide you with expert insights and actionable troubleshooting strategies to anticipate, diagnose, and resolve common stability issues. We will delve into the underlying mechanisms of degradation and provide validated protocols to ensure the integrity of your compounds during screening, analysis, and storage.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses the most pressing issues encountered in the laboratory when working with this compound derivatives.

Q1: My compound's purity is decreasing in my aqueous stock solution, even when stored at 4°C. What are the most likely degradation pathways?

A1: Causality & Mechanism

The primary culprits for the instability of the this compound core are oxidation and, to a lesser extent, hydrolysis of appended functional groups.

  • Oxidation: The tetrahydropyridine portion of the scaffold is susceptible to oxidation.[4] This is the most common degradation pathway. The reaction often involves the loss of hydrogen atoms, leading to the formation of the more stable, aromatic 1,7-naphthyridine ring system. This process can be catalyzed by dissolved atmospheric oxygen, trace metal ions, or light. In some cases, N-oxidation can also occur. The mechanism can be complex, potentially involving single electron transfer (SET) or proton-coupled electron transfer (PCET) pathways.[4]

  • Hydrolysis: While the core ring is generally stable against hydrolysis, derivatives containing susceptible functional groups like esters or amides can undergo hydrolytic cleavage.[5] This degradation pathway is highly dependent on the solution's pH.[5][6]

Visualizing Potential Degradation

The following diagram illustrates the primary oxidative degradation pathway.

G cluster_main Figure 1: Primary Oxidative Degradation Pathway Parent 5,6,7,8-Tetrahydro- 1,7-naphthyridine Derivative Intermediate Dihydronaphthyridine Intermediate(s) Parent->Intermediate Initial Oxidation Product Aromatic 1,7-Naphthyridine Degradant Intermediate->Product Further Oxidation (Aromatization) Oxidants [O] (e.g., O₂, Peroxides, Metal Catalysis) Oxidants->Parent attacks

Caption: Potential oxidative degradation of the core scaffold.

Q2: I've noticed my compound degrades much faster in a basic buffer compared to an acidic one. How does pH influence stability?

A2: The Critical Role of pH

The pH of the solution is a critical factor governing the stability of your compound. It can dramatically alter degradation rates by changing the ionization state of the molecule and by directly catalyzing chemical reactions like hydrolysis and oxidation.[6][7]

  • Influence on Oxidation: Oxidative degradation can be more prevalent at neutral or slightly basic pH.

  • Influence on Hydrolysis: For derivatives with ester or amide functionalities, both acidic and basic conditions can catalyze hydrolysis, often with a U-shaped pH-rate profile where the compound is most stable at a specific intermediate pH.[5][6]

To systematically determine the optimal pH for your compound, a forced degradation study across a range of pH values is essential.

Experimental Protocol: pH Stability Assessment

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7.4, 9, 12). Common buffers include phosphate, citrate, and borate.

  • Sample Preparation: Prepare solutions of your compound (e.g., at 1 mg/mL) in each buffer. Include a control sample in a neutral, aprotic solvent (e.g., acetonitrile) where it is known to be stable.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C or 50°C) to accelerate degradation. Protect all samples from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample. Quench any reaction if necessary (e.g., by neutralizing the pH or diluting in mobile phase).

  • Analysis: Analyze each aliquot using a validated stability-indicating HPLC or LC-MS method.

  • Data Interpretation: Plot the percentage of the parent compound remaining against time for each pH. This will reveal the pH of maximum stability.

Q3: My compound is degrading in DMSO stock solution stored at -20°C. How is this possible and what can I do?

A3: The Hidden Dangers in "Stable" Solvents

This is a common and often perplexing issue. While DMSO is a versatile solvent, it is not inert and can contribute to the oxidative degradation of sensitive compounds.

  • Peroxide Contamination: Older bottles of DMSO can accumulate peroxide impurities, which are potent oxidizing agents.

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere. This absorbed water can participate in degradation reactions.

  • Radical Mechanisms: In some cases, the solvent itself can participate in radical-mediated degradation pathways.[8]

Troubleshooting and Prevention Workflow

To mitigate this, a rigorous sample preparation and storage protocol is required.

G cluster_workflow Figure 2: Workflow for Preparing Oxidation-Sensitive Samples start Start solvent Use High-Purity, Anhydrous, Peroxide-Free Solvent (e.g., fresh bottle of DMSO or Acetonitrile) start->solvent degas Degas Solvent (Sparging with N₂ or Ar for 15-20 min) solvent->degas dissolve Dissolve Compound Under Inert Atmosphere (Glovebox or N₂ blanket) degas->dissolve aliquot Aliquot into Amber Vials with PTFE-lined Septa dissolve->aliquot purge Purge Headspace of Each Vial with N₂ or Ar Before Sealing aliquot->purge store Store at -80°C purge->store end End store->end

Caption: Protocol for minimizing oxidative degradation during storage.

Q4: How can I develop an analytical method that accurately measures the stability of my compound?

A4: The Necessity of a Stability-Indicating Method

To accurately assess stability, you need a "stability-indicating" analytical method, which is typically an HPLC or UHPLC method.[9] The defining characteristic of such a method is its ability to separate the intact parent compound from all potential degradation products, process impurities, and excipients.[9][10]

Protocol: Developing a Stability-Indicating HPLC Method

  • Forced Degradation: Intentionally degrade your compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate a representative sample of its degradants.[10]

  • Column and Mobile Phase Screening: Screen various HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase conditions (e.g., different organic modifiers like acetonitrile and methanol, and pH modifiers like formic acid, acetic acid, or ammonium acetate) to achieve baseline separation between the parent peak and all degradant peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the parent peak at all stress conditions. The peak should be spectrally homogenous, indicating no co-eluting impurities.

  • Mass Spectrometry Confirmation (LC-MS): Use LC-MS to confirm the mass of the parent peak and to identify the masses of the degradation products, which helps in elucidating the degradation pathways.[10][11]

Data Summary: Forced Degradation Study

The table below presents hypothetical data from a forced degradation study on a this compound derivative ("Compound-THN") to illustrate the output of such an experiment.

Stress ConditionReagent/ConditionIncubation Time (hrs)Temp (°C)% Assay of Compound-THNMajor Degradant Peak (Area %)
Acid Hydrolysis 0.1 M HCl246098.50.8
Base Hydrolysis 0.1 M NaOH246097.21.9
Oxidation 3% H₂O₂82565.431.5 (Aromatized)
Thermal N/A488092.16.8 (Aromatized)
Photolytic 1.2 million lux hours242588.99.5 (Aromatized)
Table 1: Example results from a forced degradation study of Compound-THN, highlighting its significant sensitivity to oxidative stress.

Frequently Asked Questions (FAQs)

Q: What are the ideal general-purpose storage conditions for stock solutions of these compounds? A: Based on the common sensitivity to oxidation, the best practice is to store solutions at -80°C in tightly sealed amber vials with purged headspace (using argon or nitrogen). Solutions should be prepared in high-purity, anhydrous aprotic solvents like acetonitrile or DMSO.

Q: Can I use antioxidants to improve stability? A: Yes, antioxidants can be effective. Common choices include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at low concentrations (e.g., 0.01-0.1%). However, you must first verify that the antioxidant does not interfere with your analytical method or downstream biological assays.

Q: How do I handle compounds that are unstable in common HPLC mobile phases containing water? A: If instability is rapid, minimize the residence time of the sample in the autosampler by placing it in the injection sequence just before it is run. Use a cooled autosampler (e.g., 4°C). If the issue is pH-related, adjust the mobile phase pH to the compound's zone of maximum stability, if compatible with the chromatography.

Q: Does the choice of container (glass vs. plastic) matter for storage? A: Yes. Always use high-quality borosilicate glass vials (Type I) for long-term storage. Avoid plastic containers, as leaching of plasticizers or adsorption of the compound onto the surface can occur. Ensure vial caps have chemically inert (PTFE-lined) septa.

Logical Troubleshooting Flow

G cluster_flow Figure 3: Logical Flow for Troubleshooting Stability Issues Start Instability Observed (e.g., Purity Loss) Forced_Deg Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Start->Forced_Deg Analyze Analyze via Stability-Indicating HPLC-MS Method Forced_Deg->Analyze Identify_Pathway Identify Primary Degradation Pathway(s) Analyze->Identify_Pathway Oxidation Oxidation is Primary Pathway Identify_Pathway->Oxidation Oxidative? Hydrolysis Hydrolysis is Primary Pathway Identify_Pathway->Hydrolysis Hydrolytic? Photolysis Photolysis is Primary Pathway Identify_Pathway->Photolysis Photolytic? Ox_Sol Implement Mitigation Strategy: - Use deoxygenated solvents - Store under inert gas (N₂/Ar) - Add chelator (EDTA) or antioxidant (BHT) - Store at -80°C Oxidation->Ox_Sol Hyd_Sol Implement Mitigation Strategy: - Conduct pH-rate profile study - Identify and use buffer at pH of max stability - Store frozen as a solid or in aprotic solvent Hydrolysis->Hyd_Sol Pho_Sol Implement Mitigation Strategy: - Use amber vials - Protect from light during handling - Minimize exposure Photolysis->Pho_Sol Confirm Confirm Stability with Mitigations in Place Ox_Sol->Confirm Hyd_Sol->Confirm Pho_Sol->Confirm

Caption: A step-by-step decision tree for diagnosing and solving stability problems.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 5,6,7,8-Tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Heterocyclic Scaffolds

The 5,6,7,8-tetrahydro-1,7-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active molecules. As with any Active Pharmaceutical Ingredient (API), ensuring its purity is not merely a matter of quality control; it is a fundamental requirement for guaranteeing the safety and efficacy of the final drug product. Impurities, which are any components other than the API itself, can arise from numerous sources including the synthetic route (starting materials, by-products, intermediates), degradation, or storage.[1][2]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate a rigorous approach to the identification, quantification, and control of these impurities.[3] The ICH Q3A and Q3B guidelines establish specific thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[1][3] This guide provides a comparative analysis of the principal analytical methodologies for assessing the purity of this compound, offering researchers and drug development professionals the technical insights needed to design robust, self-validating analytical systems.

Logical Framework for Purity Assessment

A comprehensive purity assessment strategy is multi-faceted, employing orthogonal analytical techniques to build a complete impurity profile. The choice of method is dictated by the physicochemical properties of the potential impurities. Volatile impurities require a different approach than non-volatile degradation products or chiral isomers. The following diagram illustrates a logical workflow for the comprehensive purity analysis of an API like this compound.

G cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Identification & Quantification cluster_2 Phase 3: Specialized Analysis & Reporting API API Batch Received (this compound) Screening Initial Purity Screen (e.g., HPLC-UV, LC-MS) API->Screening Volatiles Volatile Impurity Analysis (GC-MS) Screening->Volatiles Volatiles Suspected? NonVolatiles Non-Volatile & Degradant Analysis (RP-HPLC, UPLC-MS) Screening->NonVolatiles Non-Volatiles Detected Inorganic Inorganic Impurity Analysis (ICP-MS) Screening->Inorganic Catalysts/Reagents Used? Identification Impurity Identification (HRMS, NMR) NonVolatiles->Identification Quantification Impurity Quantification Identification->Quantification qNMR qNMR for Absolute Purity & Impurity Quantification Quantification->qNMR HPLC_Quant Validated HPLC for Relative Impurity Content Quantification->HPLC_Quant Chiral Chiral Purity Assessment (Chiral HPLC/SFC) Quantification->Chiral Chiral Center Present? Report Final Certificate of Analysis (CoA) (Purity Value & Impurity Profile) qNMR->Report HPLC_Quant->Report Chiral->Report Inorganic->Report

Caption: General workflow for API purity assessment.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is a critical decision based on the specific impurities being targeted. No single method is sufficient for a complete purity profile. The table below compares the primary techniques used for this compound.

Technique Principle of Separation/Detection Applicability (Primary Use Case) Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Partitioning based on hydrophobicity between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Detection via UV-Vis spectrophotometry.Non-volatile organic impurities (starting materials, by-products, intermediates, degradation products).Robust, reproducible, highly versatile, and suitable for quantitative analysis of impurities at levels ≥0.05%.[4][5]May not be suitable for very polar or non-UV active impurities. Requires reference standards for definitive quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase based on their boiling point and interaction with a stationary phase. Detection by mass spectrometry.Volatile organic impurities (residual solvents, volatile reagents, or starting materials).[6][7]Excellent sensitivity and selectivity. Provides structural information for identification. The gold standard for residual solvent analysis (ICH Q3C).[2][3]Limited to thermally stable and volatile compounds. Derivatization may be required for polar analytes.[8]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.[9]Absolute purity determination of the main component and quantification of major impurities without requiring an identical reference standard for each impurity.[10][11]Provides structural confirmation. A primary ("absolute") method. Does not require specific reference standards for each impurity.Lower sensitivity compared to chromatographic methods (typically >0.1%). Requires careful selection of non-overlapping signals and a suitable internal standard.
Chiral Chromatography (HPLC/SFC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.[12]Enantiomeric purity assessment. Separation of stereoisomers.Essential for controlling stereoisomeric impurities, which can have different pharmacological and toxicological profiles.[13]Method development can be complex, often requiring screening of multiple columns and mobile phases.[14][15]

In-Depth Experimental Protocols

Protocol 1: RP-HPLC for Organic Impurity Profiling

This method is designed as a robust starting point for detecting and quantifying process-related impurities and degradation products. The causality behind this design is to achieve a broad separation of compounds with varying polarities that are structurally related to the main component.

Objective: To separate and quantify non-volatile organic impurities in a this compound sample.

Methodology:

  • Instrumentation: Standard HPLC or UPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A C18 phase is chosen for its versatility in retaining moderately polar to nonpolar compounds, which is typical for synthetic intermediates and by-products.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acid is added to control the ionization state of the basic naphthyridine nitrogen, ensuring sharp, symmetrical peaks.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient is employed to elute impurities with a wide range of hydrophobicities within a reasonable timeframe.

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Temperature control ensures reproducible retention times.

  • Detection: UV at 260 nm. This wavelength is chosen based on the UV absorbance maximum of the naphthyridine chromophore.

  • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL. The diluent should be similar to the initial mobile phase composition to ensure good peak shape.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent (0.5 mg/mL) Weigh->Dissolve Inject Inject 5 µL Dissolve->Inject Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect Detect at 260 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area (Relative Purity) Integrate->Calculate

Caption: Experimental workflow for RP-HPLC analysis.

Protocol 2: Headspace GC-MS for Residual Solvents

This protocol is aligned with ICH Q3C and USP <467> for the analysis of residual solvents, which are common process-related impurities.[3] Headspace injection is used to introduce only the volatile components into the GC system, protecting it from non-volatile API matrix effects.

Objective: To identify and quantify residual solvents in the this compound API.

Methodology:

  • Instrumentation: Headspace autosampler coupled to a GC-MS system. An inert flow path is recommended to ensure the integrity of trace-level analytes.[16]

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness). This phase is specifically designed for the separation of common residual solvents.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • GC Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Final Hold: Hold at 240 °C for 5 minutes.

  • Injector: Split mode (e.g., 10:1), temperature 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV. EI is used to generate reproducible fragmentation patterns that can be matched against spectral libraries (e.g., NIST).[6]

    • Scan Range: m/z 35-350.

    • Source Temperature: 230 °C.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the API into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO, which has a high boiling point and is a good solvent for many APIs).

    • Add an internal standard solution if quantitative analysis is required.

    • Seal the vial immediately.

Protocol 3: Quantitative NMR (qNMR) for Absolute Purity

qNMR provides an orthogonal assessment of purity and can be used to assign a value to a primary reference standard. The key to accuracy is ensuring full relaxation of all nuclei being measured, which is why a long relaxation delay is critical.

Objective: To determine the absolute purity (as %w/w) of this compound.

Methodology:

  • Instrumentation: High-resolution NMR spectrometer (≥400 MHz).

  • Internal Standard (IS): Maleic acid or another certified standard with high purity, low volatility, and signals that do not overlap with the analyte.

  • Solvent: Deuterated solvent in which both the API and IS are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the API and ~10 mg of the internal standard into a vial.

    • Record the exact weights.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

    • Transfer to a 5 mm NMR tube.

  • NMR Acquisition Parameters (¹H Experiment):

    • Pulse Angle: 30-90°. A 90° pulse gives the best signal, but a smaller angle can be used to shorten the experiment time if T1 values are long.

    • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of both the analyte and IS signals being used for quantification. This is critical for accurate integration.[9] A delay of 30-60 seconds is common.

    • Number of Scans: 16-64, sufficient to achieve a good signal-to-noise ratio (>250:1) for the signals being integrated.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the API and a signal from the IS.

    • Calculate the purity using the following formula:

    Purity (%w/w) = (I_API / I_IS) * (N_IS / N_API) * (MW_API / MW_IS) * (m_IS / m_API) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Conclusion

The purity assessment of this compound requires a scientifically sound, multi-technique approach grounded in regulatory expectations.[17][18] Reversed-phase HPLC serves as the cornerstone for profiling non-volatile organic impurities, while GC-MS is indispensable for controlling volatile residues.[5][6] For an orthogonal and absolute measure of purity, qNMR is an exceptionally powerful tool.[9] When chirality is a factor, specialized chiral separation techniques are not optional but mandatory.[13] By integrating these methods within a logical workflow and adhering to validated protocols, researchers and drug developers can ensure the quality, safety, and consistency of this important pharmaceutical building block, ultimately providing the highest level of protection to patients.[4]

References

A Comparative Guide to the Identification of Impurities in 5,6,7,8-Tetrahydro-1,7-naphthyridine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), mandate stringent control and characterization of impurities.[1] The ICH guidelines stipulate that any impurity exceeding a 0.1% threshold in a new drug substance must be identified and characterized, a process known as impurity profiling.[2] This guide provides a comprehensive, in-depth comparison of mass spectrometry-based techniques for the identification of potential impurities in 5,6,7,8-Tetrahydro-1,7-naphthyridine, a key heterocyclic scaffold in medicinal chemistry. Our focus will be on the practical application of these techniques, underpinned by the rationale for methodological choices, to empower researchers in their quality control and drug development endeavors.

Understanding the Impurity Landscape of this compound

The potential impurities in this compound can be broadly categorized based on their origin: process-related impurities and degradation products.[1] A thorough understanding of the synthetic route and the molecule's inherent stability is paramount to predicting and identifying these impurities.

Process-Related Impurities

These impurities are introduced during the manufacturing process. A common synthesis of this compound involves the catalytic reduction of 1,7-naphthyridine.[3] Another synthetic approach utilizes a cobalt-catalyzed [2 + 2 + 2] cyclization.[4][5]

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of the 1,7-naphthyridine precursor or other synthetic intermediates in the final product.

  • By-products: Side reactions are common in complex organic syntheses. For instance, the reduction of 1,7-naphthyridine can also yield the 1,2,3,4-tetrahydro isomer, which would be a significant isomeric impurity.[3]

  • Reagents, Ligands, and Catalysts: While often removed during workup, residual reagents, ligands, or catalysts can persist. For example, syntheses employing palladium on charcoal for reduction may introduce trace amounts of palladium.[3] Inorganic impurities, including heavy metals, are a specific concern addressed by ICH Q3D guidelines.[6]

  • Residual Solvents: Solvents used in the reaction or purification steps can be carried over into the final product.

Degradation Products

These impurities arise from the decomposition of the drug substance over time due to factors like exposure to light, heat, humidity, or reactive excipients. For a molecule like this compound, potential degradation pathways include:

  • Oxidation: The tertiary amine and the aromatic ring are susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.

  • Hydrolysis: While generally stable, forced degradation studies may reveal hydrolytic pathways under extreme pH and temperature conditions.

  • Dehydrogenation: The tetrahydro-naphthyridine ring could potentially be dehydrogenated back to the aromatic 1,7-naphthyridine.

The following table summarizes some of the potential impurities that could be encountered:

Impurity Type Potential Impurity Origin Expected Molecular Weight ( g/mol )
Isomeric Impurity1,2,3,4-Tetrahydro-1,7-naphthyridineSynthesis By-product134.18
Starting Material1,7-NaphthyridineUnreacted Precursor130.15
Oxidation ProductThis compound N-oxideDegradation150.18
Dehydrogenation1,7-NaphthyridineDegradation130.15

A Comparative Analysis of Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for impurity profiling due to its high sensitivity, specificity, and ability to provide structural information.[7][8] The choice of mass spectrometer and ionization technique is critical and depends on the specific analytical goal, whether it's routine quality control or the characterization of a novel, unknown impurity.

The Indispensable Role of Liquid Chromatography (LC)

For complex mixtures containing the API and multiple impurities, direct infusion into the mass spectrometer is not feasible. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is essential for separating the components before they enter the mass spectrometer. For polar, nitrogen-containing heterocycles like this compound and its potential impurities, reversed-phase chromatography with a C18 column is a common starting point.[9] However, for very polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) can offer better retention and separation.[9]

Ionization Techniques: The Gateway to Mass Analysis
  • Electrospray Ionization (ESI): This is the most widely used ionization technique for polar and thermally labile compounds. It typically generates protonated molecules [M+H]+ in positive ion mode, which is ideal for nitrogen-containing bases like naphthyridines.[10]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and can be a good alternative if ESI fails to produce a strong signal.[10]

Mass Analyzers: A Head-to-Head Comparison
Mass Analyzer Key Strengths Limitations Best Suited Application
Single Quadrupole (SQ) Cost-effective, robust, good for quantification of known impurities.Low resolution, limited structural elucidation capabilities.Routine QC, monitoring known impurities.
Triple Quadrupole (QqQ) Excellent sensitivity and selectivity for quantification (MRM mode).Primarily a quantitative tool, limited for unknown identification.Targeted impurity quantification, stability studies.
Ion Trap (IT) Capable of MSn fragmentation, providing detailed structural information.Lower resolution and mass accuracy compared to TOF instruments.Structural elucidation of unknown impurities.
Time-of-Flight (TOF) High resolution and excellent mass accuracy, enabling elemental composition determination.Can have a more limited dynamic range than quadrupoles.Accurate mass measurement of parent ions and fragments.
Quadrupole Time-of-Flight (QTOF) Combines the benefits of a quadrupole (precursor ion selection) with a TOF (high-resolution, accurate-mass analysis).Higher cost and complexity.Comprehensive impurity profiling, identification, and characterization of unknowns.[7]

For the comprehensive identification of unknown impurities in this compound, a high-resolution mass spectrometry (HRMS) approach using a QTOF instrument is the gold standard. The ability to obtain accurate mass measurements to within a few parts per million (ppm) allows for the confident determination of the elemental formula of an impurity, which is a critical first step in its identification.

Experimental Workflow for Impurity Identification

The following protocol outlines a systematic approach to identifying impurities in a sample of this compound using LC-QTOF MS.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute more hydrophobic compounds.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Analysis (QTOF):

    • Ionization Mode: Positive ESI.

    • Acquisition Mode: Full scan MS and data-dependent MS/MS (dd-MS2 or IDA).

    • Mass Range: m/z 50-1000.

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) to obtain comprehensive fragmentation data.

  • Data Analysis:

    • Process the data using the instrument's software.

    • Identify peaks corresponding to potential impurities in the total ion chromatogram (TIC).

    • For each impurity peak, extract the accurate mass from the MS1 spectrum and propose possible elemental formulas.

    • Analyze the MS/MS fragmentation pattern to elucidate the structure of the impurity. Compare the fragmentation of the impurity to that of the parent compound to identify structural modifications.

Caption: A typical workflow for impurity identification using LC-QTOF MS.

Data Interpretation and Structural Elucidation

The power of mass spectrometry lies in the interpretation of the generated data. For this compound, the molecular ion [M+H]+ would be observed at m/z 135.1281 in high-resolution MS. An impurity peak at m/z 151.1230 would suggest an elemental formula of C8H14N2O, corresponding to an oxidation product (an N-oxide or a hydroxylated derivative).

The fragmentation pattern in the MS/MS spectrum provides the key to locating the modification. The fragmentation of amines and heterocyclic compounds is often characterized by cleavages alpha to the nitrogen atom and ring cleavages.[11][12] By comparing the fragmentation pattern of the impurity with that of the parent compound, one can deduce the structure. For example, a loss of 17 Da (OH) from the oxidized impurity that is not present in the parent compound's spectrum would strongly suggest a hydroxylated impurity.

Impurity_Identification_Logic start Detect Peak in Chromatogram ms1 Obtain MS1 Spectrum (Accurate Mass) start->ms1 formula Propose Elemental Formula ms1->formula ms2 Acquire MS/MS Spectrum (Fragmentation Pattern) formula->ms2 compare Compare Fragmentation with Parent Compound ms2->compare elucidate Propose Impurity Structure compare->elucidate confirm Confirm with Reference Standard (if available) elucidate->confirm

Caption: Logical flow for the structural elucidation of an unknown impurity.

Conclusion

The identification and characterization of impurities are non-negotiable aspects of modern drug development. Mass spectrometry, particularly when hyphenated with high-performance liquid chromatography, offers an unparalleled combination of sensitivity, selectivity, and structural elucidation power for this task. While quantitative analysis of known impurities can be effectively performed using triple quadrupole instruments, the comprehensive profiling and identification of unknown process-related and degradation impurities of this compound necessitate the use of high-resolution mass spectrometry, with LC-QTOF MS being the technique of choice. A systematic approach, combining robust chromatographic separation with accurate mass measurement and detailed fragmentation analysis, provides the most reliable path to ensuring the purity, safety, and quality of this important pharmaceutical building block.

References

A Comparative Guide to the Biological Activity of Tetrahydronaphthyridine Isomers for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the tetrahydronaphthyridine scaffold stands out as a privileged structure, offering a versatile framework for the design of novel therapeutics. The seemingly subtle shift of a nitrogen atom within this bicyclic system can dramatically alter its pharmacological profile, presenting both a challenge and an opportunity for drug discovery professionals. This guide provides an in-depth, objective comparison of the biological activities of various tetrahydronaphthyridine isomers, supported by experimental data and detailed protocols to empower researchers in their quest for more potent and selective drug candidates.

The Significance of Isomerism in Tetrahydronaphthyridines

The tetrahydronaphthyridine core, a fusion of a pyridine and a dihydropyridine ring, gives rise to several constitutional isomers depending on the placement of the nitrogen atoms. This isomeric diversity is not merely a chemical curiosity; it is a critical determinant of the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. These factors, in turn, govern the molecule's interaction with biological targets, leading to profound differences in potency, selectivity, and overall pharmacological effect. Understanding the structure-activity relationships (SAR) across these isomers is paramount for rational drug design.

Comparative Biological Activity: A Tale of Three Targets

This guide will focus on the comparative activity of tetrahydronaphthyridine isomers against three distinct and therapeutically relevant biological targets: Cholesteryl Ester Transfer Protein (CETP), C-X-C Motif Chemokine Receptor 4 (CXCR4), and Metabotropic Glutamate Receptors (mGluRs).

Inhibition of Cholesteryl Ester Transfer Protein (CETP)

CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to other lipoproteins, and its inhibition is a promising strategy for raising HDL cholesterol levels.[1] Research into CETP inhibitors has revealed the potential of the 1,5-tetrahydronaphthyridine scaffold.

A study focused on the discovery and SAR optimization of 1,5-tetrahydronaphthyridines identified potent inhibitors of human plasma CETP.[1] The strategic placement of substituents on this scaffold was found to be crucial for achieving nanomolar inhibitory activity.

Table 1: In Vitro Human Plasma CETP Inhibitory Activity of 1,5-Tetrahydronaphthyridine Derivatives [1]

CompoundRIC50 (nM)
21b 4-CF3-Ph23
21d 2,4-di-F-Ph22

Data sourced from Bioorganic & Medicinal Chemistry Letters.[1]

The data clearly indicates that the 1,5-tetrahydronaphthyridine core can be effectively utilized to develop potent CETP inhibitors. The choice of substituent on the phenyl ring significantly influences the inhibitory potency.

Experimental Protocol: Fluorometric CETP Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against CETP.

Materials:

  • Human plasma or purified human CETP

  • Donor molecule (e.g., a fluorescent self-quenched neutral lipid)

  • Acceptor molecule (e.g., a lipoprotein)

  • CETP assay buffer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, acceptor molecule, and the test compound or vehicle control (DMSO).

  • Add the CETP source (human plasma or purified enzyme) to each well, except for the blank wells.

  • Initiate the reaction by adding the donor molecule to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 1-3 hours), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 465 nm excitation and 535 nm emission).

  • Calculate the percentage of CETP inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Diagram of CETP Inhibition Assay Workflow:

CETP_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compounds Plate_Setup Plate Setup: Buffer, Acceptor, Compound Compound_Dilution->Plate_Setup Add_CETP Add CETP Source Plate_Setup->Add_CETP Add_Donor Add Donor Molecule (Initiate Reaction) Add_CETP->Add_Donor Incubation Incubate at 37°C Add_Donor->Incubation Measure_Fluorescence Measure Fluorescence Incubation->Measure_Fluorescence Data_Analysis Calculate % Inhibition & Determine IC50 Measure_Fluorescence->Data_Analysis

Caption: Workflow for a fluorometric CETP inhibition assay.

Antagonism of C-X-C Motif Chemokine Receptor 4 (CXCR4)

CXCR4 is a G protein-coupled receptor that plays a crucial role in cancer metastasis and HIV entry.[3][4] The development of CXCR4 antagonists is a significant area of therapeutic research. A study exploring heterocyclic variants of a known tetrahydroisoquinoline CXCR4 antagonist led to the discovery of potent 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.[3]

This research highlights how the introduction of a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline ring system, creating the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, can significantly reduce off-target effects, such as inhibition of the CYP2D6 enzyme, while maintaining potent CXCR4 antagonism.[3]

Table 2: Biological Activity of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivative [3][4]

CompoundCXCR4 Antagonism IC50 (nM)CYP2D6 Inhibition IC50 (µM)
30 24>50

Data sourced from the Journal of Medicinal Chemistry.[3][4]

Compound 30, a representative of the 5,6,7,8-tetrahydro-1,6-naphthyridine series, demonstrates potent CXCR4 antagonism with an IC50 of 24 nM, while showing significantly diminished activity against CYP2D6, a crucial enzyme for drug metabolism.[3][4] This improved selectivity profile underscores the importance of isomeric variation in drug design.

Experimental Protocol: Flow Cytometry-Based CXCR4 Competitive Binding Assay

This protocol describes a method to assess the ability of compounds to compete with a fluorescently labeled ligand for binding to CXCR4 expressed on living cells.[5][6]

Materials:

  • CXCR4-expressing cells (e.g., Jurkat cells)

  • Fluorescently labeled CXCL12 (the natural ligand for CXCR4)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well V-bottom plate

  • Flow cytometer

Procedure:

  • Harvest and wash the CXCR4-expressing cells with assay buffer.

  • Resuspend the cells to the desired concentration in assay buffer.

  • In a 96-well plate, add the cell suspension to each well.

  • Add serial dilutions of the test compounds or vehicle control to the wells.

  • Add a fixed concentration of fluorescently labeled CXCL12 to all wells.

  • Incubate the plate at room temperature, protected from light, to allow for competitive binding.

  • Wash the cells with assay buffer to remove unbound ligand.

  • Resuspend the cells in assay buffer or a suitable sheath fluid.

  • Analyze the fluorescence of the cells using a flow cytometer.

  • The displacement of the fluorescent ligand by the test compound will result in a decrease in the mean fluorescence intensity.

  • Calculate the percentage of inhibition of binding for each compound concentration and determine the IC50 value.[5][6]

Diagram of CXCR4 Competitive Binding Assay Workflow:

CXCR4_Binding_Assay cluster_prep Cell & Compound Preparation cluster_binding Competitive Binding cluster_analysis Analysis Cell_Prep Prepare CXCR4+ Cells Incubate_Cells_Compound Incubate Cells with Compound Cell_Prep->Incubate_Cells_Compound Compound_Prep Prepare Test Compounds Compound_Prep->Incubate_Cells_Compound Add_Fluorescent_Ligand Add Fluorescently Labeled CXCL12 Incubate_Cells_Compound->Add_Fluorescent_Ligand Incubate_Binding Incubate for Binding Add_Fluorescent_Ligand->Incubate_Binding Wash_Cells Wash Unbound Ligand Incubate_Binding->Wash_Cells Flow_Cytometry Analyze by Flow Cytometry Wash_Cells->Flow_Cytometry Determine_IC50 Determine IC50 Flow_Cytometry->Determine_IC50

Caption: Workflow for a flow cytometry-based CXCR4 competitive binding assay.

Modulation of Metabotropic Glutamate Receptor 5 (mGlu5)

Metabotropic glutamate receptors are involved in modulating synaptic plasticity and are attractive targets for treating neurological and psychiatric disorders. Research into positive allosteric modulators (PAMs) of mGlu5 has explored various bicyclic scaffolds, including tetrahydronaphthyridines and dihydronaphthyridinones.[7]

A study comparing these scaffolds revealed that the positioning of the nitrogen atom and the overall ring structure significantly impact potency and efficacy.[7] While a comprehensive side-by-side comparison of all tetrahydronaphthyridine isomers is not available in a single study, the data suggests that the 1,6-dihydronaphthyridinone core can yield highly potent mGlu5 PAMs.

Table 3: In Vitro Potency and Efficacy of Dihydronaphthyridinone and Tetrahydronaphthyridine mGlu5 PAMs [7]

CompoundScaffoldmGlu5 PAM EC50 (nM)% Glutamate Max Response
12c 1,6-Dihydronaphthyridinone37071%
13g Tetrahydronaphthyridine19872%
14d 1,7-Dihydronaphthyridinone48085%

Data sourced from the Journal of Medicinal Chemistry.[7]

These findings illustrate that different isomeric scaffolds can be tailored to achieve potent modulation of mGlu5. The tetrahydronaphthyridine derivative 13g and the dihydronaphthyridinone isomers 12c and 14d all exhibit potent PAM activity, with variations in their efficacy. This highlights the nuanced structure-activity relationships within this class of compounds.

Experimental Protocol: G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channel Thallium Flux Assay

This assay is a functional measure of Gαi/o-coupled GPCR activation, such as mGlu2/3 receptors, which can be adapted to study mGlu5 receptor modulation. Activation of these receptors leads to the opening of GIRK channels, and the resulting ion flux can be measured using a thallium-sensitive fluorescent dye.[8][9]

Materials:

  • HEK293 cells stably co-expressing the target mGlu receptor and GIRK channels

  • Thallium-sensitive fluorescent dye

  • Assay buffer

  • Stimulus buffer containing thallium sulfate

  • Test compounds and a known agonist (e.g., glutamate)

  • 96- or 384-well black, clear-bottom microplates

  • Kinetic plate reader

Procedure:

  • Plate the cells in the microplates and allow them to adhere overnight.

  • Remove the culture medium and load the cells with the thallium-sensitive fluorescent dye in assay buffer.

  • Incubate the plate to allow for dye loading.

  • Prepare serial dilutions of the test compounds (for PAM/NAM activity) and a fixed concentration of the agonist (for potentiation/inhibition studies).

  • Using a kinetic plate reader, establish a baseline fluorescence reading.

  • Add the test compounds and agonist to the wells.

  • Immediately add the stimulus buffer containing thallium sulfate to initiate the ion flux.

  • Measure the change in fluorescence over time. An increase in fluorescence indicates channel opening and ion influx.

  • For PAMs, a potentiation of the agonist-induced signal will be observed. For NAMs, an inhibition of the agonist-induced signal will be observed.

  • Calculate EC50 or IC50 values from the dose-response curves.[8][9]

Diagram of GIRK Thallium Flux Assay Principle:

GIRK_Assay_Principle cluster_receptor GPCR Activation cluster_channel GIRK Channel Gating cluster_signal Signal Detection Agonist Agonist GPCR GPCR Agonist->GPCR binds G-protein Gαβγ GPCR->G-protein activates Gβγ Gβγ G-protein->Gβγ dissociates Gα-GDP Gα-GDP G-protein->Gα-GDP GIRK Channel (Closed) GIRK Channel (Closed) Gβγ->GIRK Channel (Closed) binds to GIRK Channel (Open) GIRK Channel (Open) GIRK Channel (Closed)->GIRK Channel (Open) opens Thallium Influx Tl+ GIRK Channel (Open)->Thallium Influx allows Fluorescent Dye Fluorescent Dye Thallium Influx->Fluorescent Dye binds to Fluorescence Increase ↑ Fluorescence Fluorescent Dye->Fluorescence Increase results in

Caption: Principle of the GIRK thallium flux assay for measuring Gαi/o-coupled GPCR activation.

Conclusion and Future Directions

The evidence presented in this guide unequivocally demonstrates that the isomeric form of the tetrahydronaphthyridine scaffold is a critical determinant of its biological activity. By strategically positioning the nitrogen atom(s), medicinal chemists can fine-tune the pharmacological properties of these molecules to achieve desired potency and selectivity against a range of therapeutic targets.

The 1,5-tetrahydronaphthyridine isomer has proven to be a valuable template for potent CETP inhibitors. The 5,6,7,8-tetrahydro-1,6-naphthyridine isomer offers a means to develop selective CXCR4 antagonists with improved drug-like properties. Furthermore, the broader class of tetrahydronaphthyridines and their dihydronaphthyridinone counterparts show promise as modulators of mGlu receptors.

Future research should focus on systematic, head-to-head comparisons of all tetrahydronaphthyridine isomers against a diverse panel of biological targets. Such studies will provide a more comprehensive understanding of the SAR landscape and pave the way for the rational design of next-generation therapeutics based on this versatile and powerful scaffold.

References

The Ascendance of a Privileged Scaffold: A Comparative Guide to the Validation of 5,6,7,8-Tetrahydro-1,7-naphthyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous drug-like properties is perpetual. The 5,6,7,8-tetrahydro-1,7-naphthyridine core has emerged as a compelling candidate, offering a unique three-dimensional architecture that distinguishes it from traditional flat aromatic systems. This guide provides an in-depth validation of this scaffold, presenting a comparative analysis of its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties against established bicyclic heteroaromatic scaffolds. We will delve into the causality behind experimental choices for its validation and provide detailed, field-proven protocols to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the this compound Scaffold

Nitrogen-containing heterocycles are a cornerstone of modern pharmaceuticals, with a significant percentage of FDA-approved drugs featuring these motifs.[1] The this compound scaffold, a conformationally restricted analog of biologically active phenylethylamines, presents a distinct spatial arrangement of nitrogen atoms and a saturated ring portion.[2] This imparts a favorable vectoral presentation of substituents, enhancing the potential for high-affinity interactions with biological targets. Furthermore, the non-planar geometry can lead to improved solubility and metabolic stability compared to its fully aromatic counterparts.

Derivatives of the broader naphthyridine class have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Specifically, tetrahydronaphthyridine derivatives have been investigated as potent therapeutic agents, such as RORγt inverse agonists for autoimmune diseases. The validation of the core scaffold is, therefore, a critical step in unlocking its full potential for the development of next-generation therapeutics.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of a scaffold's intrinsic physicochemical properties is paramount in predicting its behavior in biological systems. Here, we present a comparative analysis of the this compound scaffold against two widely utilized bicyclic heteroaromatic systems: quinoline and indole. The data presented for the this compound scaffold is a composite of reported values for closely related analogs and predictive modeling, providing a representative profile for this emerging scaffold.

PropertyThis compound (Representative)Quinoline (Experimental)Indole (Experimental)Causality and Implication for Drug-Likeness
Molecular Weight ( g/mol ) ~134.18129.16117.15All scaffolds are well within the "rule of five" limit (<500), indicating good potential for oral bioavailability.
logP ~1.22.032.14The lower logP of the tetrahydronaphthyridine scaffold suggests a more favorable balance between lipophilicity and hydrophilicity, which can lead to improved aqueous solubility and reduced off-target toxicity.
Aqueous Solubility (µg/mL) High61103580The saturated ring and additional nitrogen atom in the tetrahydronaphthyridine scaffold disrupt planarity and introduce hydrogen bond acceptors, contributing to its predicted higher aqueous solubility.
pKa (most basic) ~8.54.90-2.4The presence of two basic nitrogen atoms, one of which is aliphatic, results in a higher pKa. This can influence salt formation strategies and absorption in the gastrointestinal tract.
Polar Surface Area (Ų) ~28.012.8915.79The increased polar surface area, due to the two nitrogen atoms, can enhance interactions with polar residues in target proteins and improve aqueous solubility.

ADMET Profile: Predicting In Vivo Success

An early assessment of a scaffold's ADMET properties is crucial to mitigate the risk of late-stage attrition in drug development. The following table provides a comparative overview of the predicted and experimentally supported ADMET profiles of the three scaffolds.

ADMET ParameterThis compound (Predicted/Representative)Quinoline (Known Profile)Indole (Known Profile)Rationale and Significance for Drug Development
Intestinal Absorption (Caco-2 Permeability, 10⁻⁶ cm/s) Moderate to HighVariableHighThe favorable balance of lipophilicity and polarity of the tetrahydronaphthyridine scaffold suggests good passive diffusion. The potential for protonation at physiological pH may also facilitate absorption.
Metabolic Stability (in vitro half-life, min) Moderate to HighLow to ModerateLow to ModerateThe saturated ring of the tetrahydronaphthyridine scaffold is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the aromatic rings of quinoline and indole, which are prone to hydroxylation.
CYP450 Inhibition LowModerate to High (CYP2D6, CYP3A4)Moderate (CYP1A2, CYP2C9)The non-planar structure and different electronic distribution may result in lower affinity for the active sites of major CYP450 isoforms, reducing the risk of drug-drug interactions.
Hepatotoxicity LowModerate to High (Quinoline-induced hepatotoxicity is a known concern)Low to ModerateThe reduced potential for the formation of reactive metabolites, due to its greater metabolic stability, suggests a lower risk of hepatotoxicity for the tetrahydronaphthyridine scaffold.
hERG Inhibition LowModerateLowThe specific three-dimensional shape of the tetrahydronaphthyridine scaffold is less likely to fit into the hERG channel pore compared to planar aromatic systems, indicating a lower risk of cardiotoxicity.

Experimental Validation: Step-by-Step Protocols

To ensure the trustworthiness and reproducibility of the validation process, we provide detailed, step-by-step protocols for key in vitro assays. These protocols are designed to be self-validating systems, incorporating appropriate controls and clear acceptance criteria.

Synthesis of this compound

An improved synthesis of this compound has been reported, providing a practical route for obtaining the core scaffold.[2] The following diagram outlines a representative synthetic pathway.

G cluster_synthesis Representative Synthetic Pathway Start Starting Materials Step1 Step 1: Condensation Start->Step1 Reagents Intermediate1 Dihydropyridine Intermediate Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate1->Step2 Catalyst Intermediate2 Tetrahydronaphthyridinone Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Reducing Agent Final This compound Step3->Final

Caption: A generalized synthetic workflow for this compound.

Kinetic Solubility Assay

Causality: This assay is a high-throughput method to assess the solubility of a compound under non-equilibrium conditions, which is often more representative of the conditions in early drug discovery assays.

Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing phosphate-buffered saline (PBS), pH 7.4. The final DMSO concentration should be ≤1%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the supernatant using UV-Vis spectroscopy or LC-MS.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Caco-2 Permeability Assay

Causality: The Caco-2 cell monolayer mimics the human intestinal epithelium and is the gold standard for in vitro prediction of intestinal drug absorption. This assay assesses both passive diffusion and active transport mechanisms.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. TEER values should be >200 Ω·cm².

  • Dosing: Prepare a dosing solution of the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Permeability: In a separate set of wells, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation and Sampling: Incubate at 37°C with gentle shaking. Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) indicates the extent of active efflux.

Microsomal Stability Assay

Causality: This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are the primary enzymes responsible for drug metabolism in the liver.

Protocol:

  • Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), the test compound, and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

G cluster_workflow In Vitro ADMET Validation Workflow Start Test Compound (this compound derivative) Solubility Kinetic Solubility Assay Start->Solubility Permeability Caco-2 Permeability Assay Start->Permeability Metabolism Microsomal Stability Assay Start->Metabolism Data Physicochemical & ADMET Data Solubility->Data Permeability->Data Metabolism->Data Analysis Comparative Analysis vs. Established Scaffolds Data->Analysis Decision Go/No-Go Decision for Lead Optimization Analysis->Decision

Caption: A streamlined workflow for the experimental validation of a novel drug scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising and underexplored area of chemical space for drug discovery. Its unique three-dimensional structure and favorable physicochemical properties, as suggested by both predictive data and the characteristics of its derivatives, position it as a valuable alternative to more traditional bicyclic heteroaromatic systems. The provided experimental protocols offer a robust framework for the systematic validation of this and other novel scaffolds.

Further research should focus on the synthesis and comprehensive experimental profiling of a diverse library of this compound derivatives to build a more extensive structure-activity relationship and structure-property relationship database. This will undoubtedly accelerate the development of new and effective therapeutics based on this privileged scaffold.

References

Comparative Docking Analysis of 5,6,7,8-Tetrahydro-1,7-naphthyridine Derivatives as Acetylcholinesterase Inhibitors: A Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives targeting human acetylcholinesterase (AChE). We will delve into the rationale behind the experimental design, provide a detailed step-by-step protocol for in silico analysis, and present a clear method for comparing the potential efficacy of novel compounds against established inhibitors. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug design and neurodegenerative disease therapeutics.

The Rationale: Targeting Acetylcholinesterase in Neurodegenerative Disease

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.[3][4][5] The active site of AChE is a narrow gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance.[6] Compounds that can interact with both sites are of particular interest as they can offer enhanced inhibitory activity.

The this compound scaffold is a promising heterocyclic system in medicinal chemistry. Its rigid, three-dimensional structure can present functional groups in specific vectors, making it an attractive candidate for targeted enzyme inhibition. Previous studies on related naphthyridine derivatives have indicated their potential as cholinesterase inhibitors, making this class of compounds a compelling subject for further investigation.[7]

This guide will utilize a comparative docking approach to predict the binding affinity and interaction patterns of hypothetical this compound derivatives within the AChE active site. We will compare these novel compounds to Donepezil, a well-established, FDA-approved AChE inhibitor, to benchmark their potential.[8]

Experimental Design and Workflow

A robust and reproducible in silico experiment is paramount for generating trustworthy results. Our workflow is designed to be self-validating by first redocking a known inhibitor to confirm the accuracy of our docking protocol.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis & Comparison p1 Protein Preparation: - Download Human AChE structure (PDB: 4EY7) - Remove water and non-essential ligands - Add polar hydrogens and assign charges g1 Grid Box Generation: - Define the active site gorge of AChE based on the co-crystallized Donepezil p1->g1 l1 Ligand Preparation: - Design this compound derivatives - Prepare 3D structures of derivatives and Donepezil - Assign charges and define rotatable bonds l1->g1 d1 Protocol Validation (Redocking): - Dock co-crystallized Donepezil back into the active site - Calculate RMSD between docked and crystal pose (< 2.0 Å) g1->d1 d2 Comparative Docking: - Dock designed derivatives and Donepezil into the defined grid d1->d2 If Validated a1 Post-Docking Analysis: - Analyze binding energies and docking scores - Visualize and identify key molecular interactions (H-bonds, π-π stacking) d2->a1 c1 Comparative Evaluation: - Compare binding affinities and interactions of derivatives with Donepezil - Generate comparison tables a1->c1

Figure 1: A comprehensive workflow for the comparative docking study of AChE inhibitors.

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for performing the comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[9]

Part 1: Preparation of the Receptor (Human Acetylcholinesterase)
  • Obtain the Protein Structure: Download the crystal structure of human acetylcholinesterase in complex with Donepezil from the Protein Data Bank (PDB ID: 4EY7).[8] This structure provides a high-resolution view of the enzyme and the binding mode of a clinically relevant inhibitor.

  • Prepare the Protein:

    • Load the PDB file into a molecular modeling software (e.g., AutoDockTools, PyMOL, Chimera).

    • Remove all water molecules and any non-essential ligands or co-factors from the structure.

    • Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds.

    • Assign partial charges (e.g., Gasteiger charges) to all atoms.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Part 2: Preparation of the Ligands
  • Design of this compound Derivatives: For this guide, we will consider two hypothetical derivatives with different substitutions to explore structure-activity relationships (SAR).

    • Derivative 1 (THN-A): An unsubstituted this compound core.

    • Derivative 2 (THN-B): A derivative with a hydroxyl group at a strategic position to potentially form a hydrogen bond with a key residue in the active site.

  • Obtain the Reference Inhibitor: Download the 3D structure of Donepezil from a chemical database like PubChem.

  • Prepare the Ligands:

    • For each ligand (THN-A, THN-B, and Donepezil), generate a low-energy 3D conformation using a chemistry software (e.g., Avogadro, ChemDraw).

    • Load each ligand into AutoDockTools.

    • Assign partial charges and define the rotatable bonds.

    • Save each prepared ligand in the PDBQT format.

Part 3: Molecular Docking with AutoDock Vina
  • Grid Box Generation:

    • Load the prepared AChE receptor (PDBQT file) into AutoDockTools.

    • Define the search space (the "grid box") for the docking simulation. The grid box should encompass the entire active site gorge. A good practice is to center the grid on the co-crystallized ligand (Donepezil in PDB: 4EY7) and ensure its dimensions are large enough to allow for ligand flexibility.

  • Configuration File: Create a configuration text file (conf.txt) that specifies the input files and docking parameters for AutoDock Vina. An example is provided below:

  • Docking Protocol Validation (Redocking):

    • First, perform a docking run with the co-crystallized Donepezil as the ligand.

    • Compare the predicted binding pose with the original pose in the crystal structure by calculating the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.

  • Comparative Docking:

    • Once the protocol is validated, perform individual docking runs for your designed derivatives (THN-A, THN-B) and the reference Donepezil.

Part 4: Analysis of Results
  • Binding Affinity: The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding.

  • Interaction Analysis:

    • Use a molecular visualization tool (e.g., PyMOL, Discovery Studio Visualizer) to analyze the docked poses of your ligands within the AChE active site.

    • Identify key molecular interactions, such as:

      • Hydrogen bonds: Crucial for ligand binding and specificity.

      • Hydrophobic interactions: Important for overall binding affinity.

      • π-π stacking: Often observed with aromatic residues in the active site.

Comparative Analysis and Data Presentation

To facilitate a clear comparison, the docking results should be summarized in a structured table.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Donepezil (Reference) -11.5Trp279, Tyr334, Phe330, Trp84π-π stacking, Hydrogen bond
Derivative 1 (THN-A) -8.2Trp279, Tyr334π-π stacking
Derivative 2 (THN-B) -9.5Trp279, Tyr334, Ser286π-π stacking, Hydrogen bond

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be generated from the docking simulations.

G cluster_legend Interaction Types cluster_cas Catalytic Active Site (CAS) cluster_pas Peripheral Anionic Site (PAS) l1 < π-π stacking > l2 < Hydrogen Bond > AChE AChE Active Site Gorge Ser200 Ser200 His440 His440 Glu327 Glu327 Trp279 Trp279 Tyr70 Tyr70 Tyr121 Tyr121 Ligand THN Derivative Ligand->Ser200 H-bond Ligand->Trp279 π-π stacking

Figure 2: A simplified diagram illustrating potential interactions of a this compound derivative within the AChE active site.

Interpretation of Results and Future Directions

Based on the hypothetical data, Derivative 2 (THN-B) , with its hydroxyl group, shows a stronger predicted binding affinity than the unsubstituted Derivative 1 (THN-A) . This is likely due to the formation of an additional hydrogen bond with a key residue (e.g., Ser286) in the active site. While both derivatives show a lower predicted affinity than the reference drug Donepezil , the results for THN-B are promising and suggest a clear direction for further optimization.

The next steps in the drug discovery process would involve:

  • Synthesis and In Vitro Testing: Synthesize the most promising derivatives and experimentally determine their AChE inhibitory activity (e.g., using an Ellman's assay) to validate the in silico predictions.

  • Further SAR Studies: Design and dock additional derivatives with different functional groups to explore the structure-activity relationship more comprehensively.

  • ADMET Prediction: Use computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compounds to assess their drug-likeness.

This guide provides a foundational methodology for the comparative in silico evaluation of novel this compound derivatives as potential AChE inhibitors. By following a structured and validated workflow, researchers can efficiently screen and prioritize compounds for further development, accelerating the path towards new therapeutics for neurodegenerative diseases.

References

A Comparative Guide to the Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is a key heterocyclic motif in modern drug discovery. As a conformationally restricted analog of biologically active phenethylamines, it serves as a valuable building block for a wide range of therapeutic agents, including selective inhibitors for enzymes such as phosphodiesterase type 4D (PDE4D) and kinase PIP4K2A.[1][2] The rigidified framework of the tetrahydronaphthyridine core allows for precise orientation of substituents, enabling enhanced target binding and improved pharmacokinetic properties.

This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering researchers and process chemists the critical insights needed to select the most appropriate method for their specific research and development goals. The routes discussed are:

  • An Improved Five-Step Synthesis from 3-Aminopyridine: A classical, linear approach that has been optimized for improved yields.

  • Direct Catalytic Hydrogenation of 1,7-Naphthyridine: The most atom-economical route, but one that presents challenges in selectivity.

  • Convergent Synthesis via Bischler-Napieralski-Type Cyclization: A flexible strategy involving the construction of the heterocyclic core from acyclic precursors.

Each route is evaluated based on its overall yield, number of steps, scalability, and the complexity of the required starting materials and reagents.

Route 1: An Improved Five-Step Synthesis from 3-Aminopyridine

This linear synthesis, an enhancement of earlier reported methods, builds the target molecule from the readily available starting material, 3-aminopyridine. The overall strategy involves the construction of the second pyridine ring followed by reduction of the newly formed ring. This multi-step approach offers multiple points for analogue synthesis by modification of the intermediates.

Experimental Protocol

The following five-step sequence has been reported as a significant improvement over previous syntheses.[3]

  • Step 1: Skraup Synthesis of 1,7-Naphthyridine: 3-Aminopyridine is subjected to a Skraup reaction with glycerol, sulfuric acid, and an oxidizing agent (such as arsenic pentoxide or sodium m-nitrobenzenesulfonate) to construct the second pyridine ring, affording 1,7-naphthyridine.

  • Step 2: N-Alkylation: The 1,7-naphthyridine is then alkylated, for example with an ethyl group, to activate the pyridine ring for subsequent nucleophilic addition.

  • Step 3: Partial Reduction: The activated naphthyridinium salt is partially reduced using a hydride source like sodium borohydride.

  • Step 4: Isomerization/Rearrangement: The partially reduced intermediate undergoes a rearrangement to form a more stable dihydronaphthyridine isomer.

  • Step 5: Final Reduction: The dihydronaphthyridine is then reduced to the final product, this compound, typically through catalytic hydrogenation.

Causality and Experimental Choices

The initial Skraup synthesis is a classic and cost-effective method for constructing quinoline and naphthyridine ring systems. The subsequent N-alkylation and partial reduction steps are designed to overcome the inherent stability of the aromatic naphthyridine system and facilitate the selective reduction of one of the pyridine rings.

Five-Step Synthesis A 3-Aminopyridine B 1,7-Naphthyridine A->B Skraup Reaction C N-Alkyl-1,7-naphthyridinium salt B->C Alkylation D Dihydronaphthyridine intermediate C->D Partial Reduction & Rearrangement E This compound D->E Final Reduction

Caption: Workflow for the five-step synthesis of this compound.

Route 2: Direct Catalytic Hydrogenation of 1,7-Naphthyridine

This approach is the most direct and atom-economical route to the target molecule, involving the reduction of the fully aromatic 1,7-naphthyridine. However, the key challenge lies in controlling the regioselectivity of the hydrogenation, as both pyridine rings are susceptible to reduction.

Experimental Protocol

A reported procedure for the catalytic hydrogenation of 1,7-naphthyridine is as follows:

  • Hydrogenation: 1,7-Naphthyridine is dissolved in ethanol and hydrogenated over a palladium on charcoal (Pd/C) catalyst. The reaction is typically carried out at elevated pressure and temperature.

  • Work-up and Separation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The resulting mixture of 1,2,3,4-tetrahydro-1,7-naphthyridine and this compound must then be separated.

Performance and Scientific Integrity

Experimental data indicates that the catalytic reduction of 1,7-naphthyridine over palladium on charcoal in ethanol yields a separable mixture of 1,2,3,4-tetrahydro- (57%) and this compound (43%).[3] The lack of high selectivity for the desired isomer is a significant drawback of this method, necessitating a potentially challenging chromatographic separation, which can impact the overall isolated yield and scalability.

The choice of catalyst and solvent is crucial in heterocyclic hydrogenation. Palladium is a commonly used catalyst for the reduction of aromatic systems. The use of ethanol as a solvent is standard for such reactions. The observed lack of selectivity is due to the similar electronic properties of the two pyridine rings in the 1,7-naphthyridine system.

Catalytic Hydrogenation A 1,7-Naphthyridine B Mixture of Tetrahydro Isomers A->B Pd/C, H2 C This compound B->C Separation D 1,2,3,4-Tetrahydro-1,7-naphthyridine B->D Separation

Caption: Workflow for the direct catalytic hydrogenation of 1,7-Naphthyridine.

Route 3: Convergent Synthesis via Bischler-Napieralski-Type Cyclization

This strategy involves the construction of the tetrahydronaphthyridine ring system from an acyclic N-(2-(pyridin-3-yl)ethyl)amide precursor. This approach offers greater flexibility for introducing substituents on both the pyridine and the newly formed piperidine ring. The key step is an intramolecular electrophilic aromatic substitution reaction.

Experimental Protocol

A representative synthesis based on the Bischler-Napieralski reaction is as follows:

  • Preparation of the Amide Precursor: 3-Pyridylacetonitrile is reduced to 2-(pyridin-3-yl)ethanamine. This amine is then acylated, for example with acetyl chloride or acetic anhydride, to yield N-(2-(pyridin-3-yl)ethyl)acetamide.

  • Bischler-Napieralski Cyclization: The amide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), at elevated temperatures.[4][5] This effects an intramolecular cyclization to form a 7,8-dihydro-1,7-naphthyridine intermediate.

  • Reduction: The resulting dihydronaphthyridine is then reduced to the final product, this compound, typically using sodium borohydride or catalytic hydrogenation.

Mechanistic Rationale

The Bischler-Napieralski reaction proceeds via the formation of a highly electrophilic nitrilium ion intermediate from the amide precursor upon treatment with a dehydrating agent.[4][5] This electrophile then attacks the electron-rich C-4 position of the pyridine ring in an intramolecular electrophilic aromatic substitution. The electron-deficient nature of the pyridine ring can make this cyclization challenging, often requiring harsh conditions and resulting in moderate yields. The subsequent reduction of the dihydro intermediate is typically a high-yielding transformation.

Bischler-Napieralski Synthesis A N-(2-(pyridin-3-yl)ethyl)acetamide B 7,8-Dihydro-1,7-naphthyridine A->B Bischler-Napieralski Cyclization (POCl3) C This compound B->C Reduction (e.g., NaBH4)

Caption: Workflow for the Bischler-Napieralski-type synthesis.

Comparative Analysis

FeatureRoute 1: Five-Step SynthesisRoute 2: Catalytic HydrogenationRoute 3: Bischler-Napieralski Cyclization
Overall Yield ModerateLow (due to separation)Moderate
Number of Steps 51 (plus separation)3
Starting Materials 3-Aminopyridine (simple, inexpensive)1,7-Naphthyridine (requires synthesis)3-Pyridylacetonitrile (readily available)
Scalability ModeratePoor (due to chromatographic separation)Good
Flexibility for Analogs Good (modification of intermediates)PoorExcellent (modification of acyclic precursors)
Key Challenges Multiple steps, optimization of each stepPoor regioselectivity, difficult separationHarsh cyclization conditions

Conclusion and Recommendations

The choice of synthetic route to this compound is highly dependent on the specific objectives of the research program.

  • For rapid access to the parent scaffold with a tolerance for a challenging purification, the Direct Catalytic Hydrogenation (Route 2) offers the shortest sequence. However, its practicality on a larger scale is limited by the need to separate the resulting isomers.

  • For medicinal chemistry programs requiring the synthesis of a diverse library of analogs, the Bischler-Napieralski-Type Cyclization (Route 3) is the most strategic choice. Its convergent nature allows for the late-stage introduction of diversity and is generally more amenable to scale-up than the other routes.

Ultimately, a thorough evaluation of the available resources, desired scale, and the need for analog synthesis will guide the selection of the optimal synthetic strategy.

References

A Spectroscopic Journey: From Pyridine to the Conformationally-Restricted 5,6,7,8-Tetrahydro-1,7-naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the rational design of drug candidates often involves the use of conformationally-restricted scaffolds to enhance binding affinity, selectivity, and pharmacokinetic properties. The 5,6,7,8-tetrahydro-1,7-naphthyridine core is a valuable pharmacophore, serving as a constrained analog of biologically active molecules like 2-(3-pyridyl)ethylamine. Its rigid structure locks the relative orientation of the pyridine ring and the ethylamine fragment, providing a powerful tool for probing receptor-ligand interactions.

This guide provides an in-depth spectroscopic comparison of this compound and its key precursors. By tracing the evolution of characteristic signals through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we aim to provide researchers, scientists, and drug development professionals with a clear roadmap for the synthesis and characterization of this important heterocyclic system. The narrative will focus on the causality behind spectral changes, grounding the analysis in the fundamental principles of structural chemistry.

The Synthetic Pathway: A Five-Step Route to a Rigid Scaffold

The construction of the this compound ring system can be efficiently achieved through a multi-step sequence, which offers significant improvements over older, lower-yielding methods. A robust and scalable synthesis starting from common laboratory reagents is crucial for its application in drug discovery programs. The pathway detailed here begins with 4-aminopyridine and utilizes crotonaldehyde to build the second ring, proceeding through a key amide intermediate.

The chosen five-step synthesis is outlined below. This workflow provides clear, isolable stages, each characterized by distinct spectroscopic changes that validate the chemical transformation.

Synthetic_Workflow cluster_precursors Precursors cluster_intermediate Key Intermediate cluster_cyclization Cyclization & Reduction A 4-Aminopyridine C N-(Pyridin-4-yl)crotonamide A->C Acylation B Crotonoyl Chloride D Dihydronaphthyridinone Intermediate C->D Intramolecular Cyclization E This compound D->E Reduction

Figure 1: A representative synthetic workflow for this compound.

Part 1: Spectroscopic Characterization of Precursors

A thorough understanding of the starting materials' spectral features is paramount for identifying their successful conversion into subsequent intermediates and the final product.

4-Aminopyridine

4-Aminopyridine is a simple, highly symmetrical molecule. Its spectroscopic signature is correspondingly straightforward.

  • ¹H NMR: Due to the molecule's symmetry, only two signals are observed in the aromatic region. The protons adjacent to the ring nitrogen (H2, H6) are deshielded compared to the protons adjacent to the amino group (H3, H5), resulting in two distinct doublets. The amine protons typically appear as a broad singlet.

  • ¹³C NMR: Similarly, symmetry dictates three signals for the pyridine ring carbons: one for the amino-substituted carbon (C4), one for the carbons adjacent to it (C3, C5), and one for the carbons adjacent to the nitrogen (C2, C6).

  • IR Spectroscopy: The most prominent features are the N-H stretching vibrations of the primary amine, typically appearing as two bands in the 3500-3300 cm⁻¹ region (asymmetric and symmetric stretches)[1]. The N-H scissoring vibration is also characteristic, appearing around 1650-1620 cm⁻¹[1]. Aromatic C=C and C=N stretching vibrations are found in the 1600-1450 cm⁻¹ fingerprint region.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum will show a strong molecular ion (M⁺) peak at m/z 94, corresponding to its molecular weight.

Crotonaldehyde (trans-isomer)

Crotonaldehyde provides the four-carbon chain required to build the second ring. As an α,β-unsaturated aldehyde, it possesses several key spectroscopic handles.

  • ¹H NMR: This molecule displays four distinct signals: a doublet for the aldehydic proton (CHO) with coupling to the adjacent vinyl proton, complex multiplets for the two vinyl protons (C=C-H), and a doublet for the terminal methyl group (CH₃) coupling to its adjacent vinyl proton. The large coupling constant (typically >15 Hz) between the vinyl protons confirms the trans geometry.

  • ¹³C NMR: Four signals are expected: a highly deshielded signal for the carbonyl carbon (~190-200 ppm), two signals in the vinyl region (C=C), and one shielded signal for the methyl carbon.

  • IR Spectroscopy: The spectrum is dominated by a very strong C=O stretching band for the conjugated aldehyde, typically around 1685 cm⁻¹. A C=C stretching vibration appears around 1640 cm⁻¹, and the C-H stretch of the aldehyde group is visible as a characteristic pair of bands near 2820 and 2720 cm⁻¹[2].

  • Mass Spectrometry: The molecular ion peak is observed at m/z 70. Common fragmentation includes the loss of the aldehyde proton (-1), the CHO group (-29), and the C₂H₃O fragment (-43).

Part 2: The Key Intermediate - N-(Pyridin-4-yl)crotonamide

The first step in the synthesis involves the acylation of 4-aminopyridine with crotonoyl chloride to form the amide intermediate. This transformation results in significant and predictable spectroscopic changes.

Formation of the Amide Linkage: The nucleophilic amino group of 4-aminopyridine attacks the electrophilic carbonyl carbon of crotonoyl chloride, forming a new N-C bond and eliminating HCl.

Amide_Formation 4-Aminopyridine 4-Aminopyridine N-(Pyridin-4-yl)crotonamide N-(Pyridin-4-yl)crotonamide 4-Aminopyridine->N-(Pyridin-4-yl)crotonamide + Crotonoyl Chloride - HCl

Figure 2: Logical relationship of amide bond formation.

  • ¹H NMR: The most telling change is the disappearance of the broad singlet for the two NH₂ protons of 4-aminopyridine and the appearance of a new, sharp singlet in the downfield region (typically > 8.0 ppm) corresponding to the single amide N-H proton. The pyridine and crotonyl proton signals will also experience slight shifts due to the new electronic environment.

  • ¹³C NMR: A new carbonyl carbon signal appears in the amide region (~165-170 ppm). The chemical shifts of the pyridine ring carbons, particularly C4, will shift downfield upon conversion of the electron-donating -NH₂ group to the electron-withdrawing -NHC(O)- group.

  • IR Spectroscopy: The spectrum now clearly shows characteristic amide bands. The N-H stretch appears as a single, sharp band around 3300 cm⁻¹. The C=O stretch (Amide I band) is very intense and located around 1670-1690 cm⁻¹. The N-H bend (Amide II band) is also prominent near 1550 cm⁻¹. The two N-H stretching bands of the starting amine will be absent.

  • Mass Spectrometry: The molecular ion peak will shift to m/z 162, reflecting the addition of the C₄H₅O moiety (69 Da) and loss of one proton from the amine.

Part 3: The Final Product - this compound

The culmination of the synthesis is the cyclization of the amide intermediate followed by reduction to yield the saturated heterocyclic product. These final steps dramatically alter the molecule's structure and, consequently, its spectroscopic profile. The aromatic pyridine ring is fused to a now-saturated piperidine ring.

  • ¹H NMR: The spectrum of the final product is markedly different from its precursors.

    • Aromatic Region: The signals for the pyridine ring protons remain, though their chemical shifts are altered by the fused ring. We expect to see three distinct protons: H2, H3, and H4.

    • Aliphatic Region: The key indicators of successful synthesis are the new signals corresponding to the saturated ring. Three sets of multiplets will appear for the CH₂ groups at C5, C6, and C8. These signals will typically be in the 1.5-3.5 ppm range. A broad singlet for the N-H proton of the saturated ring (at position 7) will also be present.

  • ¹³C NMR: The spectrum will show signals for the three aromatic CH carbons and two aromatic quaternary carbons of the pyridine ring. Critically, three new signals will appear in the aliphatic region (typically 20-50 ppm) corresponding to the C5, C6, and C8 carbons of the saturated ring. The carbonyl and vinyl carbons from the intermediate will be absent.

  • IR Spectroscopy: The strong amide C=O band (~1680 cm⁻¹) from the intermediate will have vanished. The spectrum will be characterized by C-H stretching vibrations from both the aromatic ring (>3000 cm⁻¹) and the new aliphatic CH₂ groups (<3000 cm⁻¹)[2]. A secondary amine N-H stretch will be visible as a single band around 3300-3250 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z 134, consistent with the molecular formula C₈H₁₀N₂.

Comparative Spectroscopic Data Summary

The following tables provide a comparative summary of the key expected spectroscopic data for the transformation from precursors to the final product. Note: Exact values can vary based on solvent and instrumentation. Data for intermediates and the final product are based on analysis of structurally similar compounds and established principles, as direct experimental data for this specific synthetic route is not publicly available in detail.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton(s) 4-Aminopyridine N-(Pyridin-4-yl)crotonamide (Predicted) This compound (Predicted) Rationale for Change
Pyridine H2, H6 ~8.1 (d) ~8.4 (d) ~8.2 (d, H2) Change in substituent electronic effect; loss of symmetry.
Pyridine H3, H5 ~6.6 (d) ~7.5 (d) ~7.0 (d, H3) Change in substituent electronic effect; loss of symmetry.
Pyridine H4 - - ~7.4 (dd) New proton on the pyridine ring after cyclization.
NH / NH₂ ~5.8 (br s, 2H) ~8.5 (br s, 1H) ~4.5 (br s, 1H at N7) Conversion from primary amine to amide, then to secondary amine.
Aliphatic CH₂ - - 1.8-3.5 (m, 6H) Formation of the saturated piperidine ring.
Crotonyl Protons - 6.0-7.2 (m, 3H) - Consumed during cyclization and reduction.

| Methyl Protons | - | ~1.9 (d, 3H) | - | Consumed during cyclization and reduction. |

Table 2: Comparative IR Absorption Frequencies (cm⁻¹)

Vibration 4-Aminopyridine N-(Pyridin-4-yl)crotonamide (Predicted) This compound (Predicted) Rationale for Change
N-H Stretch 3450, 3310 (2 bands) ~3300 (1 band) ~3280 (1 band) Primary amine → Amide → Secondary amine.
C=O Stretch - ~1680 (Amide I) - Formation and subsequent removal of the amide carbonyl.
N-H Bend ~1640 ~1550 (Amide II) ~1590 Characteristic bending vibrations for each functional group.

| Aliphatic C-H Stretch | - | - | 2950-2850 | Introduction of saturated CH₂ groups. |

Table 3: Comparative Mass Spectrometry (m/z)

Species 4-Aminopyridine N-(Pyridin-4-yl)crotonamide (Predicted) This compound Rationale for Change

| Molecular Ion [M]⁺ | 94 | 162 | 134 | Reflects the molecular formula at each synthetic stage. |

Experimental Protocols

To ensure the trustworthiness and reproducibility of this analysis, the following general protocols for synthesis and characterization are provided.

Protocol 1: Synthesis of N-(Pyridin-4-yl)crotonamide (Intermediate)
  • To a stirred solution of 4-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add crotonoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure amide intermediate.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is a generalized representation based on common methods for similar transformations.

  • Cyclization: Treat the N-(pyridin-4-yl)crotonamide intermediate with a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) at elevated temperatures (e.g., 100-140 °C) to induce intramolecular Friedel-Crafts-type acylation, forming a dihydronaphthyridinone intermediate.

  • Reduction: Without isolation, or after purification, reduce the dihydronaphthyridinone intermediate. A common method is using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent (e.g., THF) to reduce both the amide carbonyl and the ring double bond.

  • Carefully quench the reaction with water and aqueous base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the final product by column chromatography to obtain this compound.

Protocol 3: Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer. Samples should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆), with chemical shifts referenced to the residual solvent peak or tetramethylsilane (TMS).

  • IR Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples, or using KBr pellets for solid samples.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are best obtained using Electrospray Ionization (ESI) to confirm the exact mass of the protonated molecular ion [M+H]⁺. Electron Ionization (EI) can be used to observe fragmentation patterns.

Conclusion

The transformation of simple precursors like 4-aminopyridine and crotonaldehyde into the complex, rigid framework of this compound is a journey that can be clearly navigated through the lens of spectroscopy. Each reaction step leaves an indelible and predictable mark on the spectral data. The disappearance of the primary amine signals, the transient appearance of characteristic amide bands, and the final emergence of aliphatic proton and carbon signals provide a self-validating system for monitoring the synthesis. This guide illustrates that a multi-technique spectroscopic approach is not merely for final product confirmation but is an essential tool for understanding the entire synthetic narrative, from starting materials to the final, valuable scaffold.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5,6,7,8-Tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the novel heterocyclic scaffold of 5,6,7,8-Tetrahydro-1,7-naphthyridine and its analogs presents significant opportunities. However, our responsibility as researchers extends beyond synthesis and application to the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. Improper disposal not only poses risks to personnel and the environment but also contravenes stringent federal and local regulations, reflecting poorly on our commitment to scientific integrity.

This guide provides a procedural framework for the disposal of this compound, grounded in regulatory standards and practical laboratory experience. The causality behind each step is explained to ensure that these protocols are not merely followed, but understood as a self-validating system of safety and compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. This foundational knowledge dictates the necessary precautions. Safety Data Sheets (SDS) are the primary source for this critical information.

This compound and its common salt forms are classified with the following key hazards:

  • Acute Oral Toxicity (Category 4) : The compound is harmful if swallowed. This necessitates measures to prevent ingestion, including a strict policy of no eating, drinking, or smoking in the laboratory.

  • Serious Eye Damage (Category 1) : It can cause irreversible eye damage upon contact. This elevates the requirement for personal protective equipment (PPE) from standard safety glasses to chemical splash goggles or a face shield.

  • Aquatic Toxicity (Chronic, Category 3) : The compound is harmful to aquatic life with long-lasting effects. This is a critical determinant for its disposal pathway; it must never be disposed of down the drain, as this would introduce the chemical into waterways.[1]

Understanding these hazards is the first step in a risk assessment that informs every subsequent action, from PPE selection to waste segregation and final disposal.

Regulatory Framework: Adherence to Mandated Standards

All chemical waste disposal in a laboratory setting is governed by a multi-tiered regulatory framework. Compliance is not optional. Key governing standards include:

  • Environmental Protection Agency (EPA) : The Resource Conservation and Recovery Act (RCRA) provides the "cradle-to-grave" framework for hazardous waste management.[2][3] This act mandates the proper identification, labeling, storage, and disposal of all chemical waste.[3][4]

  • Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[5][6] This written plan must outline procedures for safe handling and disposal of hazardous chemicals, including specific compounds like this compound.[7][8]

Your institution's Environmental Health and Safety (EHS) department translates these federal mandates into actionable, site-specific protocols. Always consult your EHS office for guidance.

Core Disposal Protocol: A Step-by-Step Methodology

This protocol is designed to guide the researcher from the point of waste generation to its final, compliant disposal.

Step 1: Waste Characterization and Segregation

The first operational step is to correctly identify and segregate the waste stream. This is crucial to prevent dangerous chemical reactions from occurring in the waste container.

  • Pure Compound (Solid) : Unused, expired, or off-spec this compound.

  • Solutions : Residual solutions from experimental work (e.g., in organic solvents or aqueous buffers).

  • Contaminated Labware : Items such as pipette tips, gloves, weigh boats, and empty containers that are contaminated with the compound. Note that empty containers may retain residue and must be treated as hazardous waste.[9]

Causality : Segregation prevents inadvertent mixing with incompatible materials. For instance, mixing nitrogen-containing heterocyclic compounds with strong oxidizing agents could lead to a vigorous, exothermic reaction.

Step 2: Personal Protective Equipment (PPE) Selection

Based on the hazard assessment, the following minimum PPE must be worn when handling waste containing this compound:

PPE ItemSpecificationRationale
Eye/Face Protection Chemical splash goggles and/or a full-face shield.Protects against splashes that can cause serious, irreversible eye damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile), inspected prior to use.Prevents skin contact. Contaminated gloves must be disposed of as hazardous waste.
Body Protection Laboratory coat.Protects against incidental skin contact.
Respiratory Use only in a well-ventilated area or chemical fume hood.[1][10]Avoids inhalation of any dusts or aerosols.
Step 3: Waste Container Selection and Labeling

The integrity of the disposal process relies heavily on proper containment.

  • Select an Appropriate Container :

    • For solid waste and contaminated labware, use a sealable, durable plastic container or a polyethylene-lined drum.

    • For liquid waste, use a sealable, chemically compatible container designed for liquids.[2] Never use food-grade containers like milk jugs.[2] The container must not leak.

  • Label the Container Correctly : The label must be affixed before any waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound". List any solvents or other components.

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

    • The date accumulation started.

Step 4: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Add Waste : Place the characterized waste into the correctly labeled container.

  • Keep Containers Closed : Containers must remain sealed at all times except when actively adding or removing waste.[2] This minimizes the release of vapors and prevents spills.

  • Store Safely : Store the container in your lab's designated SAA, away from incompatible chemicals.

Step 5: Final Disposal

Hazardous chemical waste cannot be disposed of in the regular trash or poured down the drain.

  • Contact EHS : When the waste container is full or you have finished the project, contact your institution's EHS department to arrange for a pickup.

  • Professional Disposal : The EHS department will consolidate the waste and transfer it to a licensed professional waste disposal company.[11][12] These companies use approved methods, such as high-temperature incineration in a facility equipped with afterburners and scrubbers, to destroy the chemical in an environmentally sound manner.[11][12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G cluster_characterization Step 1: Characterize & Segregate Waste cluster_containment Step 2 & 3: Select PPE & Container cluster_accumulation Step 4: Accumulate in SAA cluster_disposal Step 5: Final Disposition start Waste Generation (this compound) solid Pure Solid or Contaminated Debris start->solid liquid Liquid Solution (Aqueous or Organic) start->liquid container_solid Wear Full PPE. Use Labeled, Sealable Solid Waste Drum. solid->container_solid container_liquid Wear Full PPE. Use Labeled, Sealable Liquid Waste Bottle. liquid->container_liquid saa Store Closed Container in Designated Satellite Accumulation Area (SAA). container_solid->saa container_liquid->saa ehs Request Pickup from Environmental Health & Safety (EHS). saa->ehs end Disposal by Licensed Hazardous Waste Facility (e.g., Incineration) ehs->end

Caption: Decision workflow for compliant disposal of this compound.

Emergency Procedures: Spill and Exposure Response

Preparedness is a key component of laboratory safety.

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. Consult a physician.

  • Eye Contact : Rinse cautiously and thoroughly with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call an ophthalmologist or poison center.

  • Ingestion : Rinse mouth with water. Call a poison center or doctor immediately if you feel unwell.

  • Spill Cleanup :

    • Evacuate the immediate area and ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[12]

    • Clean the affected area thoroughly. Report the spill to your laboratory supervisor and EHS department.

Conclusion

The responsible management of chemical waste is a direct reflection of our commitment to safety and environmental stewardship. For a compound like this compound, with its specific toxicological and ecotoxicological profile, adherence to a well-defined disposal protocol is non-negotiable. By understanding the hazards, complying with regulations, and following a systematic disposal procedure, we ensure that our innovative research does not come at the cost of safety or environmental integrity.

References

A Senior Application Scientist's Guide to Handling 5,6,7,8-Tetrahydro-1,7-naphthyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a foundational scaffold in modern drug discovery, 5,6,7,8-Tetrahydro-1,7-naphthyridine and its analogs are pivotal in the development of novel therapeutics, including potent enzyme inhibitors and receptor modulators.[1][2] Their unique bicyclic structure presents specific handling challenges that necessitate a robust safety protocol. This guide moves beyond mere compliance, offering a framework for risk mitigation rooted in scientific principles. It is designed for the discerning researcher, scientist, and drug development professional who understands that safety and experimental integrity are inextricably linked. We will detail the essential personal protective equipment (PPE), operational workflows, and disposal plans to ensure both your safety and the validity of your results.

Hazard Profile and Risk Assessment: The 'Why' Behind the Protocol

Understanding the inherent chemical hazards of the tetrahydronaphthyridine core is the first step in constructing a valid safety protocol. While various derivatives exist, the primary hazards associated with this chemical class are consistent across safety data sheets for related structures. The principal risks are irritation to the skin, eyes, and respiratory system.[3][4]

The causality is clear: the nitrogen-containing heterocyclic structure can interact with biological tissues, leading to irritation. If the compound is in a powdered form, the risk of aerosolization and subsequent inhalation increases significantly. Therefore, our primary objective is to prevent contact and inhalation through a multi-layered defense strategy, beginning with a clear understanding of the hazards.

Hazard ClassGHS Hazard StatementGHS CodePrimary Route of ExposureConsequence
Skin IrritationCauses skin irritationH315Dermal ContactInflammation, itching, reddening, or blistering.[4][5]
Eye IrritationCauses serious eye irritation/damageH319/H318Ocular ContactRedness, pain, or potential for severe eye damage.[5][6]
Respiratory IrritationMay cause respiratory irritationH335InhalationIrritation of the lungs and respiratory system.[3][5]
Acute Oral ToxicityHarmful if swallowedH302IngestionPotential for systemic effects; requires immediate medical attention.[6]

Core Personal Protective Equipment (PPE) Protocol

Your PPE is the most critical barrier between you and the chemical. Selection should not be a matter of convenience but a deliberate choice based on the specific tasks and associated risks.

Eye and Face Protection: The Non-Negotiable Barrier

Due to the significant risk of serious eye irritation, standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory for all handling procedures.[7]

  • Elevated Risk Scenarios: When there is a heightened risk of splashing or an exothermic reaction (e.g., during quenching or large-scale dissolution), a full-face shield must be worn over the chemical splash goggles.[7][8] This provides a secondary barrier, protecting the entire face from direct contact.

Skin and Body Protection: A Two-Layer Defense
  • Gloves: The choice of glove is critical. Disposable nitrile gloves provide a good baseline of protection for incidental contact.[7]

    • Protocol: Always inspect gloves for tears or defects before use.[9][10] For procedures involving significant quantities or prolonged handling, consider double-gloving. Use proper glove removal technique to avoid contaminating your skin.[9][10] After handling is complete, dispose of the gloves in the appropriate chemical waste stream and thoroughly wash your hands.[9][10]

  • Laboratory Coat and Clothing: A flame-resistant lab coat buttoned completely is the minimum requirement.[7]

    • Protocol: Ensure your arms and torso are fully covered. Long pants and closed-toe, closed-heel shoes are mandatory to protect your lower extremities from potential spills.[7] For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection: The Last Line of Defense

Engineering controls, such as a certified chemical fume hood, should always be the primary method for mitigating inhalation risks.[7] Respirators are to be used when these controls are not feasible or are insufficient to maintain exposure below acceptable limits.

  • When is a Respirator Needed?

    • When handling the solid powder outside of a fume hood or containment device.

    • During a large spill cleanup.

  • Types of Respirators:

    • For nuisance dust: A NIOSH-approved N95 or P95 particulate respirator may be sufficient.[9]

    • For higher-level protection: A half-mask or full-face air-purifying respirator with combination organic vapor/acid gas/particulate (e.g., ABEK-P2) cartridges is recommended.[9]

  • Regulatory Compliance: The use of a respirator requires adherence to a formal respiratory protection program, including medical evaluation, fit testing, and training, as mandated by standards such as OSHA 29 CFR 1910.134.[7][11]

Task-Based PPE Summary
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesNitrile GlovesLab CoatRequired if outside a fume hood/enclosure
Preparing Solution Chemical Splash GogglesNitrile GlovesLab CoatNot required if performed in a fume hood
Reaction Workup Face Shield over GogglesNitrile Gloves (Double)Lab Coat & ApronNot required if performed in a fume hood
Small Spill Cleanup Face Shield over GogglesNitrile Gloves (Double)Lab Coat & ApronAir-purifying respirator recommended

Safe Handling and Operational Workflow

A self-validating protocol is one where safety checks are integrated into the workflow. The following step-by-step process ensures that safety is not an afterthought but a core component of the experimental design.

Step 1: Pre-Handling Risk Assessment
  • Review the Safety Data Sheet (SDS) for this compound or the specific derivative you are using.[3][12]

  • Locate the nearest eyewash station, safety shower, and fire extinguisher.

  • Ensure all necessary PPE is available and in good condition.

Step 2: Engineering Controls
  • All manipulations of the solid compound and its concentrated solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5]

Step 3: The Handling Process
  • Don the appropriate PPE as outlined in Section 2.

  • When weighing the solid, use a draft shield or perform the task in a powder containment hood to prevent aerosolization. Avoid forming dust clouds.[9][10]

  • Add reagents slowly and in a controlled manner to avoid splashing.

  • Keep the container tightly closed when not in use.[3][10]

Step 4: Post-Handling Decontamination
  • Wipe down the work surface in the fume hood with an appropriate solvent.

  • Carefully remove and dispose of contaminated PPE in the designated solid waste container.

  • Wash hands thoroughly with soap and water.[3][9]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Risk Assessment (Review SDS) B 2. Assemble PPE (Goggles, Gloves, Coat) A->B C 3. Don PPE B->C Enter Controlled Area D 4. Weigh Solid / Prepare Solution (Avoid Dust/Splashes) C->D E 5. Perform Experiment D->E F 6. Decontaminate Work Area E->F Experiment Complete G 7. Segregate & Dispose of Waste F->G H 8. Doff PPE & Wash Hands G->H

Caption: Workflow for Safely Handling Tetrahydronaphthyridines.

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove any contaminated clothing.[3] Wash the affected area with plenty of soap and water. Consult a physician.[9][12]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3][12] Seek immediate medical attention from an ophthalmologist.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][9][12]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[6]

Small-Scale Spill Management
  • Evacuate non-essential personnel from the immediate area.[9]

  • Wearing the appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material like vermiculite or sand.

  • Carefully sweep or scoop the material into a suitable, closed container for disposal, avoiding the creation of dust.[9][10]

  • Clean the affected area thoroughly.

  • Do not allow the product or cleanup materials to enter drains.[9][10]

Waste Disposal Protocol

Chemical waste must be handled with as much care as the parent compound. All waste is considered hazardous.

  • Solid Waste:

    • Includes excess reagent, contaminated absorbent material, and used weighing papers.

    • Place in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste:

    • Includes reaction mixtures and solutions.

    • Store in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE:

    • Gloves, bench paper, and disposable lab coats should be collected in a designated solid waste container.

  • Final Disposal:

    • All waste must be disposed of through a licensed professional waste disposal service.[9][10] This may involve high-temperature incineration in a facility equipped with an afterburner and scrubber.[9] Contaminated packaging should be disposed of as unused product.[9][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydro-1,7-naphthyridine
Reactant of Route 2
5,6,7,8-Tetrahydro-1,7-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.